13-cis-Fenretinide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2Z,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJHMTWEGVYYSE-DRYRGIGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)NC2=CC=C(C=C2)O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75686-07-6 | |
| Record name | Fenretinide, (13Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075686076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenretinide, (13Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC9HY55FGK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of 13-cis-Fenretinide in Cancer Cells
Introduction: A Paradigm Shift in Retinoid-Based Cancer Therapy
Fenretinide, or N-(4-hydroxyphenyl)retinamide (4-HPR), a synthetic derivative of all-trans-retinoic acid (ATRA), has emerged as a compelling anti-cancer agent due to its potent pro-apoptotic activity across a wide range of malignancies and a favorable toxicity profile.[1][2][3][4][5] Unlike traditional retinoids that primarily function through differentiation, fenretinide orchestrates a multi-pronged attack on cancer cells, largely independent of the classical retinoic acid receptor (RAR) signaling pathways.[1][4][6][7] This guide provides a comprehensive technical overview of the core mechanisms underpinning fenretinide's efficacy, with a focus on its induction of oxidative stress and modulation of ceramide metabolism, offering field-proven insights for researchers and drug development professionals.
Pillar 1: The Central Role of Reactive Oxygen Species (ROS) Generation
A primary and well-documented mechanism of fenretinide's anti-cancer activity is its ability to induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[1][6][8] This process is a key differentiator from other retinoids and is often the initiating event in a cascade of cytotoxic effects.
Mitochondrial Origin of Fenretinide-Induced ROS
Experimental evidence strongly suggests that the mitochondria are the primary source of fenretinide-induced ROS.[6][8] Fenretinide appears to disrupt the mitochondrial respiratory chain, specifically between complex II and complex III, leading to the leakage of electrons and the formation of superoxide anions.[6]
The following diagram illustrates the proposed mechanism of fenretinide-induced mitochondrial ROS production:
Caption: Fenretinide induces mitochondrial ROS production, leading to apoptosis.
Experimental Workflow: Detection of Fenretinide-Induced Intracellular ROS
The following protocol provides a robust method for quantifying fenretinide-induced ROS generation in cancer cell lines.
Principle: The assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well black, clear-bottom plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Fenretinide Treatment: Treat cells with varying concentrations of fenretinide (e.g., 1-10 µM) for desired time points (e.g., 1, 3, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Loading with DCFH-DA: Remove the treatment medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells once with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[2]
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold-increase in ROS production.
| Treatment Group | Fenretinide Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Increase in ROS |
| Vehicle Control | 0 | 1500 | 1.0 |
| Fenretinide | 1 | 2250 | 1.5 |
| Fenretinide | 5 | 6000 | 4.0 |
| Fenretinide | 10 | 9750 | 6.5 |
Table 1: Example data from a fenretinide-induced ROS detection assay.
Pillar 2: Perturbation of Ceramide Metabolism
Independent of its effects on ROS, fenretinide has been shown to induce apoptosis by increasing intracellular levels of the pro-apoptotic sphingolipid, ceramide.[6][7][9] This is achieved through the coordinate activation of enzymes involved in de novo ceramide synthesis.
Mechanism of Fenretinide-Induced Ceramide Accumulation
Fenretinide treatment leads to the activation of serine palmitoyltransferase and ceramide synthase, key enzymes in the de novo ceramide synthesis pathway.[6] The resulting accumulation of ceramide can trigger a variety of downstream signaling events that culminate in apoptosis.
The following diagram illustrates the fenretinide-induced ceramide pathway:
Caption: Fenretinide elevates intracellular ceramide levels, promoting apoptosis.
Experimental Workflow: Quantification of Intracellular Ceramide Levels
Principle: This protocol utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of different ceramide species within cancer cells.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with fenretinide as described in the ROS protocol. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer.
-
Lipid Extraction: Perform a lipid extraction using a modified Bligh and Dyer method. Briefly, add a mixture of chloroform and methanol (1:2, v/v) to the cell lysate, followed by chloroform and water to induce phase separation. Collect the lower organic phase containing the lipids.
-
LC-MS/MS Analysis: Dry the lipid extract under a stream of nitrogen and reconstitute it in a suitable solvent for LC-MS/MS analysis. Separate the different ceramide species using a C18 reverse-phase column and detect them using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantification: Use a standard curve generated from known amounts of synthetic ceramide standards to quantify the absolute amount of each ceramide species in the samples.
Data Presentation:
| Ceramide Species | Vehicle Control (pmol/mg protein) | Fenretinide (10 µM) (pmol/mg protein) | Fold Increase |
| C16:0-Ceramide | 15.2 | 45.6 | 3.0 |
| C18:0-Ceramide | 8.9 | 31.2 | 3.5 |
| C24:0-Ceramide | 5.1 | 17.8 | 3.5 |
| C24:1-Ceramide | 3.4 | 12.6 | 3.7 |
Table 2: Example data from LC-MS/MS analysis of ceramide levels.
Pillar 3: The Controversial Role of Retinoic Acid Receptors (RARs)
While fenretinide is a retinoid, its interaction with and dependence on RARs for its anti-cancer effects is a subject of ongoing research and debate.[1][6][10] Many studies suggest that the primary apoptotic mechanisms of fenretinide are RAR-independent.[1][6][7] However, some reports indicate that fenretinide can selectively activate certain RARs, which may contribute to its overall activity in some cellular contexts.[6]
Experimental Workflow: RAR Activation Reporter Assay
Principle: This assay employs a cell line that has been engineered to express a luciferase reporter gene under the control of a retinoic acid response element (RARE). Activation of RARs by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Seeding: Plate RAR reporter cells (e.g., commercially available reporter cell lines) in a 96-well white, clear-bottom plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with fenretinide, a known RAR agonist (e.g., all-trans-retinoic acid) as a positive control, and a vehicle control for 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells using a luciferase assay reagent and measure the luminescence using a luminometer.
Data Interpretation: An increase in luminescence in fenretinide-treated cells compared to the vehicle control would indicate RAR activation. The magnitude of this activation can be compared to that of the positive control.
Conclusion: A Pleiotropic Agent with a Promising Future
13-cis-Fenretinide's mechanism of action in cancer cells is a complex interplay of multiple signaling pathways, with the induction of ROS and the modulation of ceramide metabolism at its core.[1][5][6][9] Its ability to induce apoptosis through largely RAR-independent mechanisms makes it an attractive candidate for circumventing resistance to traditional retinoid therapies.[4] The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further elucidate the intricate workings of this promising anti-cancer agent and to guide its development into a clinically effective therapeutic.
References
-
SciTech Development. (n.d.). Fenretinide Drug Combinations. Retrieved from [Link]
-
Appierto, V., et al. (2006). 4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines. Cancer Research, 66(6), 3238-3247. Retrieved from [Link]
-
Cervelli, T., et al. (2022). Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule. International Journal of Molecular Sciences, 23(13), 7358. Retrieved from [Link]
-
Myatt, S. S., et al. (2011). Fenretinide induces mitochondrial ROS and inhibits the mitochondrial respiratory chain in neuroblastoma. BMC Cancer, 11, 140. Retrieved from [Link]
-
CancerNetwork. (2001). Current Clinical Trials of Fenretinide. Retrieved from [Link]
-
Phuphanich, S., et al. (2007). Phase II Study of Fenretinide (NSC 374551) in Adults With Recurrent Malignant Gliomas: A North American Brain Tumor Consortium Study. Journal of Clinical Oncology, 25(33), 5298-5304. Retrieved from [Link]
-
Sun, S. Y., et al. (2008). Involvement of Rac in Fenretinide-Induced Apoptosis. Cancer Research, 68(11), 4416-4423. Retrieved from [Link]
-
Bénard, J., et al. (2013). Fenretinide-induced caspase-8 activation and apoptosis in an established model of metastatic neuroblastoma. BMC Cancer, 13, 157. Retrieved from [Link]
-
Ulukaya, E., et al. (1999). Fenretinide and its relation to cancer. Cancer Treatment Reviews, 25(4), 229-235. Retrieved from [Link]
-
Mody, N., & Mcilroy, G. D. (2014). The mechanisms of Fenretinide-mediated anti-cancer activity and prevention of obesity and type-2 diabetes. Biochemical Pharmacology, 91(3), 277-286. Retrieved from [Link]
-
SciTech Development. (n.d.). Fenretinide (4-HPR): Its History, Properties & Uses. Retrieved from [Link]
-
Mohanam, S., et al. (2001). Fenretinide Activates Caspases and Induces Apoptosis in Gliomas. Clinical Cancer Research, 7(8), 2478-2483. Retrieved from [Link]
-
Mody, N., et al. (2014). Fenretinide mediated retinoic acid receptor signalling and inhibition of ceramide biosynthesis regulates adipogenesis, lipid accumulation, mitochondrial function and nutrient stress signalling in adipocytes and adipose tissue. PLoS One, 9(9), e106913. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human RARα Reporter Assay Kit. Retrieved from [Link]
-
Clarke, C. J., et al. (2022). A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. Journal of Lipid Research, 63(12), 100299. Retrieved from [Link]
-
Morad, S. A., et al. (2013). Dynamics of ceramide generation and metabolism in response to fenretinide--Diversity within and among leukemia. Biochimica et Biophysica Acta, 1831(10), 1591-1599. Retrieved from [Link]
-
Hail, N. Jr., & Lotan, R. (2006). Mechanisms of fenretinide-induced apoptosis. Apoptosis, 11(10), 1661-1673. Retrieved from [Link]
-
Samuel, W., et al. (2004). Reactive oxygen species (ROS) mediates fenretinide–induced apoptosis in human retinal pigment epithelial (RPE) cells. Investigative Ophthalmology & Visual Science, 45(13), 3704. Retrieved from [Link]
-
Al-Imari, L., et al. (2021). Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells. Molecules, 26(11), 3185. Retrieved from [Link]
-
Appierto, V., et al. (2010). 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLoS One, 5(9), e12638. Retrieved from [Link]
-
Hail, N. Jr., & Lotan, R. (2006). Mechanisms of fenretinide-induced apoptosis. Apoptosis, 11(10), 1661-1673. Retrieved from [Link]
-
Techasen, A., et al. (2018). 13-cis-retinoic acid inhibits the self-renewal, migration, invasion and adhesion of cholangiocarcinoma cells. Oncology Letters, 16(5), 5835-5842. Retrieved from [Link]
-
Pouso, B., & Aoto, J. (2019). A Bioluminescence Reporter Assay for Retinoic Acid Control of Translation of the GluR1 Subunit of the AMPA Glutamate Receptor. Scientific Reports, 9, 5849. Retrieved from [Link]
-
Le, Q. (2014). How do you measure Ceramide levels?. ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Fenretinide-induced caspase-8 activation and apoptosis in an established model of metastatic neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenretinide and its relation to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanisms of Fenretinide-mediated anti-cancer activity and prevention of obesity and type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Phase II Study of Fenretinide (NSC 374551) in Adults With Recurrent Malignant Gliomas: A North American Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fenretinide induces mitochondrial ROS and inhibits the mitochondrial respiratory chain in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of fenretinide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
The Structure-Activity Relationship of Fenretinide Analogs: A Technical Guide for Drug Development Professionals
Executive Summary
Fenretinide [N-(4-hydroxyphenyl)retinamide, 4-HPR], a synthetic analog of all-trans-retinoic acid (ATRA), has long been a subject of intense research in oncology due to its potent pro-apoptotic and anti-proliferative activities against a wide range of cancer types. Unlike its parent compound, fenretinide exhibits a more favorable toxicity profile, making it an attractive candidate for cancer therapy and chemoprevention.[1] However, its clinical utility has been hampered by poor bioavailability, necessitating the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties. This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of fenretinide analogs, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of fenretinide's action, explore the impact of structural modifications on its biological activity, and provide detailed protocols for the evaluation of these novel compounds.
The Fenretinide Backbone: A Multi-faceted Molecular Scaffold
Fenretinide's unique biological activity stems from its distinct chemical structure, which comprises three key domains: a trimethyl-substituted cyclohexene ring, a polyene chain, and a N-(4-hydroxyphenyl)amide group. Understanding the role of each domain is crucial for the rational design of more potent and effective analogs.
Fenretinide exerts its anticancer effects through a complex and multifaceted mechanism of action that involves both retinoid receptor-dependent and -independent pathways.[2] It is known to induce apoptosis by generating reactive oxygen species (ROS) and stimulating the de novo synthesis of the pro-apoptotic second messenger, ceramide.[3] This induction of apoptosis is often mediated by the activation of the caspase cascade, a family of proteases that execute programmed cell death.[4]
Retinoid Receptor-Dependent and -Independent Pathways
While fenretinide can bind to retinoic acid receptors (RARs), its apoptotic effects in many cancer cell lines appear to be independent of this interaction.[2] This is a significant advantage, as it allows fenretinide to bypass resistance mechanisms that can develop in tumors with altered RAR signaling. The ability to induce apoptosis through multiple pathways makes fenretinide a robust and versatile anticancer agent.[2]
Structure-Activity Relationship (SAR) of Fenretinide Analogs: A Systematic Exploration
The quest for fenretinide analogs with enhanced therapeutic potential has led to the synthesis and evaluation of a diverse array of compounds with modifications in all three key domains of the molecule. This section will explore the SAR of these analogs, providing a framework for understanding how specific structural changes influence their biological activity.
Modifications of the Cyclohexene Ring
The trimethyl-substituted cyclohexene ring plays a critical role in the lipophilicity and overall shape of the fenretinide molecule. Analogs with modifications in this region have been synthesized to explore the impact of these properties on anticancer activity. Studies have shown that both five- and six-membered rings can be tolerated, provided they are sufficiently substituted with lipophilic groups. Aromatic ring substitutions for the cyclohexene ring have also been investigated, with some analogs demonstrating comparable or even enhanced activity.
Alterations of the Polyene Chain
The polyene chain is a defining feature of retinoids and is essential for their interaction with retinoid receptors. Modifications to the length, rigidity, and electronic properties of this chain can have a profound impact on biological activity. The introduction of aromatic rings within the polyene chain has been explored as a strategy to increase rigidity and potentially enhance receptor binding affinity.
Modifications of the N-(4-hydroxyphenyl)amide Moiety
The N-(4-hydroxyphenyl)amide group is a key determinant of fenretinide's unique biological properties and distinguishes it from other retinoids. This moiety is believed to be crucial for the generation of ROS and the induction of ceramide-mediated apoptosis. Analogs with substitutions on the phenyl ring or alterations to the amide linkage have been synthesized to probe the importance of this region for cytotoxic activity. For instance, the major metabolite of fenretinide, 4-oxo-fenretinide, exhibits enhanced potency in some cancer cell lines.
Data Presentation: Quantitative Analysis of Fenretinide Analog Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of fenretinide and several of its analogs against various cancer cell lines. This data provides a quantitative basis for understanding the structure-activity relationships discussed in the previous section.
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Fenretinide (4-HPR) | Parent Compound | Human Ovarian Carcinoma (A2780) | 2.5 | [5] |
| Human Neuroblastoma (SK-N-BE(2)) | 3.0 | [5] | ||
| Human Lung Carcinoma (A549) | ~5.0 | [6] | ||
| 4-oxo-Fenretinide | Oxidation of the cyclohexene ring | Human Ovarian Carcinoma (A2780) | 1.0 | [5] |
| Fenretinide-Resistant A2780 | 1.5 | [5] | ||
| N-(4-methoxyphenyl)retinamide (MPR) | Methylation of the hydroxyl group | Not specified | Less active than 4-HPR | [5] |
| "Click-type" analog 3b | Triazole linkage in the polyene chain | Human Breast Cancer (MCF-7) | 0.53 | [7] |
Experimental Protocols: A Practical Guide to the Evaluation of Fenretinide Analogs
The following section provides detailed, step-by-step methodologies for the key experiments used to evaluate the biological activity of fenretinide analogs.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of fenretinide analogs on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the fenretinide analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with fenretinide analogs.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the fenretinide analogs at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the compounds.
Caspase-3/7 Activity Assay
This luminescent assay measures the activity of key executioner caspases involved in the apoptotic pathway.
Protocol:
-
Cell Treatment: Seed cells in a 96-well white-walled plate and treat with fenretinide analogs as described for the MTT assay.
-
Lysis and Reagent Addition: After the treatment period, add a caspase-3/7 reagent containing a luminogenic substrate to each well. This will lyse the cells and initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of caspase-3/7 activity.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (determined by a parallel MTT assay) to calculate the specific caspase activity.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in fenretinide-induced apoptosis and the experimental workflow for evaluating fenretinide analogs.
Caption: Fenretinide-induced apoptosis signaling pathway.
Caption: Experimental workflow for the evaluation of fenretinide analogs.
Future Perspectives and Conclusion
The development of fenretinide analogs with improved bioavailability and enhanced cytotoxic activity remains a promising avenue for cancer therapy. The insights gained from SAR studies, coupled with a deeper understanding of the molecular mechanisms of action, will continue to guide the rational design of novel and more effective anticancer agents. The experimental protocols and workflows outlined in this guide provide a robust framework for the preclinical evaluation of these next-generation retinoids. As our knowledge of the complex signaling networks that govern cancer cell survival and death continues to expand, so too will our ability to design targeted and personalized therapies based on the versatile fenretinide scaffold.
References
-
Chiesa, F., et al. (2000). Fenretinide in the chemoprevention of oral leukoplakia. Journal of the National Cancer Institute, 92(23), 1914-1920. [Link]
- Dalton, J. T., & Clagett-Dame, M. (1993). The synthetic retinoid, N-(4-hydroxyphenyl)retinamide (4-HPR), is a potent inducer of apoptosis in human neuroblastoma cells. Cancer Letters, 72(1-2), 115-122.
- Formelli, F., et al. (1993). A new formulation of fenretinide with improved bioavailability. Journal of Cancer Research and Clinical Oncology, 119(12), 749-752.
- Garaventa, A., et al. (2003). Phase I study of fenretinide in children with neuroblastoma. Clinical Cancer Research, 9(13), 4837-4843.
-
Hail, N., Jr., & DiGiovanni, J. (2004). Fenretinide (4-HPR) and its relation to cancer. Cancer Chemotherapy and Pharmacology, 54(6), 477-486. [Link]
-
Hao, X., et al. (2009). Fenretinide activates caspases and induces apoptosis in gliomas. Molecular Cancer Therapeutics, 8(4), 895-905. [Link]
- Hollingshead, M. G., et al. (2005). A new bioavailable fenretinide formulation with antiproliferative, antimetabolic, and cytotoxic effects on solid tumors. Clinical Cancer Research, 11(24), 8802-8812.
- Lovat, P. E., et al. (2000). Fenretinide induces apoptosis in human neuroblastoma cell lines. British Journal of Cancer, 82(8), 1437-1444.
- Mehta, R. R., et al. (1998). Structure-activity relationship of fenretinide and its analogues in breast cancer.
- Moglia, C., et al. (2020). Design, synthesis, radiosynthesis and biological evaluation of fenretinide analogues as anticancer and metabolic syndrome-preventive agents. Molecules, 25(16), 3738.
- Myatt, S. S., et al. (2005). Fenretinide-induced apoptosis in Ewing's sarcoma cells is mediated by reactive oxygen species. Molecular Cancer Therapeutics, 4(5), 793-801.
-
Orienti, I., et al. (2020). Design, synthesis, radiosynthesis and biological evaluation of fenretinide analogues as anticancer and metabolic syndrome-preventive agents. Molecules, 25(16), 3738. [Link]
-
Villani, M. G., et al. (2006). 4-Oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines. Cancer Research, 66(6), 3238-3247. [Link]
-
Wang, H., et al. (2002). Ceramide signaling in fenretinide-induced endothelial cell apoptosis. Journal of Biological Chemistry, 277(51), 49531-49537. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fenretinide and its relation to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Fenretinide Activates Caspases and Induces Apoptosis in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new bioavailable fenretinide formulation with antiproliferative, antimetabolic, and cytotoxic effects on solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.lboro.ac.uk [repository.lboro.ac.uk]
An In-Depth Technical Guide to the Molecular Differences Between Fenretinide and All-Trans-Retinoic Acid
Introduction
Retinoids, a class of compounds derived from vitamin A, are critical signaling molecules that regulate a vast array of biological processes, including cellular growth, differentiation, and apoptosis. Their profound physiological effects have made them a cornerstone of therapeutic strategies in both dermatology and oncology. At the forefront of this class are all-trans-retinoic acid (ATRA), the principal active metabolite of vitamin A, and Fenretinide [N-(4-hydroxyphenyl)retinamide or 4-HPR], a synthetic derivative designed to optimize therapeutic efficacy and minimize toxicity.
While both molecules share a common structural backbone, their subtle yet significant molecular distinctions give rise to vastly different pharmacological profiles. ATRA is renowned for its potent cell differentiation activity, which has revolutionized the treatment of acute promyelocytic leukemia (APL).[1][2] In contrast, Fenretinide has emerged as a promising agent whose primary anti-cancer activity stems from its ability to induce apoptosis, often through mechanisms independent of classical retinoid signaling pathways.[3][4]
This technical guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, dissecting the core molecular differences between Fenretinide and ATRA. We will explore how variations in their structure dictate their interactions with nuclear receptors, diverge their downstream signaling mechanisms, alter their metabolic fate, and ultimately define their distinct therapeutic applications and safety profiles.
Part 1: The Defining Structural Divergence
The classical retinoid structure consists of a β-ionone ring connected to a polyunsaturated hydrocarbon chain (a polyene chain) with a polar terminal group. The specific nature of this chain and terminus dictates the molecule's biological activity.
All-Trans-Retinoic Acid (ATRA) ATRA is the archetypal natural retinoid. Its structure is characterized by:
-
A polyene side chain where all four exocyclic double bonds are in the trans configuration. This linear, rigid conformation is sterically optimized for insertion into the ligand-binding pocket of its target receptors.[5]
-
A terminal carboxylic acid group (-COOH), which is deprotonated at physiological pH. This polar, charged group is a critical feature for forming hydrogen bonds within the receptor's binding site, anchoring the ligand and initiating conformational changes necessary for transcriptional activation.
Fenretinide (N-(4-hydroxyphenyl)retinamide) Fenretinide is a synthetic amide derivative of ATRA.[6] The defining molecular modification is at the terminus:
-
The carboxylic acid group of ATRA is replaced with an amide linkage to a 4-hydroxyphenyl group.
-
This substitution fundamentally alters the molecule's physicochemical properties. The amide group is less polar and uncharged compared to the carboxylate group of ATRA. The addition of the phenyl ring significantly increases the molecule's lipophilicity.
This seemingly minor alteration—the conversion of a carboxylic acid to a phenyl amide—is the lynchpin for the profound differences in the biological activities of these two compounds.
Caption: Canonical ATRA signaling pathway leading to cell differentiation.
Part 3: Divergent Mechanisms of Anti-Cancer Action
The most significant functional distinction between ATRA and Fenretinide lies in their downstream cellular effects. While ATRA primarily drives differentiation, Fenretinide is a potent inducer of apoptosis. [3][7] ATRA: The Differentiation Inducer ATRA's therapeutic success in APL is a textbook example of differentiation therapy. It does not directly kill the cancer cells but rather forces them to mature into non-proliferating, terminally differentiated neutrophils. [2]This mechanism is highly specific to cancers driven by RAR fusion proteins.
Fenretinide: A Multi-Pronged Apoptosis Inducer Fenretinide's ability to kill cancer cells, including those resistant to classical retinoids, is attributed to several receptor-independent mechanisms. [3]
-
Generation of Reactive Oxygen Species (ROS): This is considered a primary mechanism. Due to its lipophilicity, Fenretinide accumulates in cellular membranes, particularly the mitochondria. Here, it is thought to disrupt the electron transport chain, leading to a surge in the production of ROS. [8]High levels of ROS induce lethal oxidative stress, triggering the intrinsic apoptotic pathway through mitochondrial membrane permeabilization, cytochrome c release, and caspase activation. [9]
-
Modulation of Ceramide Metabolism: Fenretinide has been shown to elevate intracellular levels of ceramide, a pro-apoptotic sphingolipid. [4]It can achieve this by inhibiting dihydroceramide desaturase (DES1) or activating ceramide synthase. [9]The accumulation of ceramides initiates stress responses in the endoplasmic reticulum and contributes to apoptosis.
-
Other Signaling Pathways: Fenretinide has been reported to inhibit the PI3K/Akt/mTOR survival pathway and activate stress-related kinases like JNK, further pushing the cell towards apoptosis. [9]
Caption: Divergent anti-cancer mechanisms of ATRA and Fenretinide.
Part 4: Contrasting Pharmacokinetics and Metabolism
The structural differences profoundly impact how the two drugs are absorbed, distributed, metabolized, and eliminated (ADME), which has significant clinical implications.
ATRA:
-
Absorption & Half-life: Oral ATRA is absorbed, but its plasma concentrations decline rapidly with continuous administration. It has a very short elimination half-life of approximately 0.5–2 hours. [1][10]* Metabolism: ATRA's clearance is subject to auto-induction, primarily through the upregulation of cytochrome P450 enzymes like CYP26A1. [11]This means the drug effectively accelerates its own breakdown, leading to decreased plasma levels over time and contributing to the development of clinical resistance. [11]* Distribution: As a natural signaling molecule, its distribution is tightly regulated.
Fenretinide:
-
Absorption & Half-life: Fenretinide's high lipophilicity leads to slower absorption, which can be enhanced with a high-fat meal. Crucially, it has a much longer elimination half-life (in rats, ~14-18 hours) and tends to accumulate in adipose tissue, including the breast. [6][10]This property is highly advantageous for its use as a long-term chemopreventive agent.
-
Metabolism: Fenretinide is metabolized into several compounds, including an active metabolite, 4'-oxo fenretinide, which may act synergistically with the parent drug, and an inactive metabolite, 4-methoxyphenyl retinamide (4-MPR). [12]Unlike ATRA, it does not appear to induce its own metabolism to the same extent, allowing for more stable plasma concentrations. [8]
Caption: Comparative Physicochemical and Pharmacokinetic Properties.Parameter All-Trans-Retinoic Acid (ATRA) Fenretinide (4-HPR) Terminal Group Carboxylic Acid (polar, charged) N-(4-hydroxyphenyl)amide (less polar, neutral) Lipophilicity Lower Higher Elimination Half-Life Short (~0.5-2 hours) Long (~14-18 hours in rats) Metabolism Rapid, auto-induction via CYPs Slower, produces active metabolites Tissue Distribution Tightly regulated Accumulates in adipose tissue
Experimental Protocol: In Vitro Metabolic Stability Assessment
Causality: This assay is crucial for early-stage drug development to predict in vivo clearance. By incubating a compound with human liver microsomes (HLM), which are rich in CYP enzymes, we can determine its intrinsic metabolic rate. A compound with high stability (low clearance) in this assay, like Fenretinide, is more likely to have a longer half-life in vivo compared to a rapidly cleared compound like ATRA.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Fenretinide and ATRA.
Methodology:
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of each test compound (ATRA, Fenretinide) and a positive control (e.g., Testosterone) in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH stock solution in buffer. Keep on ice.
-
-
Incubation:
-
Pre-warm the HLM suspension to 37°C for 5 minutes in a shaking water bath.
-
Add the test compound to the HLM suspension to achieve a final concentration of 1 µM. Mix gently.
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. This is the T=0 time point.
-
Immediately collect a 50 µL aliquot and quench the reaction by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Collect subsequent aliquots at 5, 15, 30, and 60 minutes, quenching each in the same manner.
-
Include a negative control incubation without NADPH to account for non-enzymatic degradation.
-
-
Sample Analysis:
-
Centrifuge the quenched samples at 4,000 rpm for 10 minutes to pellet the protein.
-
Transfer the supernatant to a 96-well plate for analysis.
-
Analyze the concentration of the parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
Plot the natural log (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / [microsomal protein concentration])
-
Self-Validation: The inclusion of a known positive control (Testosterone) validates the enzymatic activity of the microsomal batch. The negative control (no NADPH) ensures that observed compound loss is due to metabolism, not chemical instability. The use of an internal standard corrects for variations in sample processing and instrument response.
Part 5: Therapeutic and Safety Profile Comparison
The molecular and pharmacokinetic differences translate directly into distinct clinical utilities and side-effect profiles.
Clinical Applications:
-
ATRA: The standard of care for inducing remission in APL. [1]It is also widely used topically in dermatology for treating acne and photoaging. [1]Its systemic use in other cancers has been limited by its toxicity and the rapid development of resistance. [13]* Fenretinide: Has been investigated in a broad range of solid and hematological malignancies, including neuroblastoma, breast cancer, prostate cancer, and malignant gliomas. [4][14][15]Its favorable safety profile and accumulation in breast tissue have made it a particularly attractive candidate for breast cancer chemoprevention. [6]It is also being studied for non-oncologic indications such as geographic atrophy in age-related macular degeneration. [16] Toxicity and Side Effects:
-
ATRA: Systemic use is associated with significant side effects, including headache, dry skin, and hypertriglyceridemia. [1]The most severe complication is the potentially fatal Retinoic Acid Syndrome, characterized by fever, respiratory distress, and fluid retention. [2]It is also a potent teratogen.
-
Fenretinide: Generally exhibits a more favorable safety profile. [3]The most characteristic side effect is reversible diminished night vision (nyctalopia), which is thought to result from its interference with retinol transport. [6][8]Other side effects include dry skin and gastrointestinal upset, but it lacks the severe systemic toxicity and risk of Retinoic Acid Syndrome associated with ATRA. [8]
Conclusion
The cases of all-trans-retinoic acid and Fenretinide offer a compelling illustration of how targeted synthetic chemistry can dramatically reshape the therapeutic potential of a natural biological scaffold. A single molecular modification—the replacement of a terminal carboxylic acid with a hydroxyphenyl amide—diverts the compound's primary mechanism of action from receptor-mediated cell differentiation to receptor-independent, ROS-mediated apoptosis. This change also fundamentally alters the molecule's pharmacokinetic profile, transforming a compound with a short half-life and auto-induced metabolism into a more stable agent that accumulates in target tissues.
For drug development professionals, this comparison underscores a critical principle: subtle structural changes can yield profound functional advantages, opening new therapeutic avenues and improving safety profiles. While ATRA remains an indispensable tool for a specific malignancy, the unique pro-apoptotic and favorable pharmacokinetic properties of Fenretinide continue to make it a subject of intense investigation for a much broader range of diseases, embodying the successful evolution from a natural signaling molecule to a rationally designed therapeutic agent.
References
- Current Clinical Trials of Fenretinide. CancerNetwork.
-
Zollner, T. M., & Zouboulis, C. C. (2007). All-trans-retinoic acid and 13-cis-retinoic acid: pharmacokinetics and biological activity in different cell culture models of human keratinocytes. Hormone and Metabolic Research, 39(4), 301-304. [Link]
-
Sun, S. Y., & Lotan, R. (1999). Fenretinide and its relation to cancer. Expert Opinion on Investigational Drugs, 8(10), 1639-1648. [Link]
-
Overview of All-trans-Retinoic acid (ATRA) and Its Analogues: Structures, Activities, and Mechanisms in Acute Promyelocytic Leukaemia. ResearchGate. [Link]
-
Tretinoin. Wikipedia. [Link]
-
Penc-kozar, M., Richelle, A., Vistelle, R., & Vion-dury, J. (2000). Pharmacokinetics of all-trans retinoic acid, 13-cis retinoic acid, and fenretinide in plasma and brain of Rat. Drug Metabolism and Disposition, 28(2), 161-165. [Link]
-
Melo, N., Belyaeva, O. V., Berger, W. K., et al. (2023). Next-generation retinoid X receptor agonists increase ATRA signaling in organotypic epithelium cultures and have distinct effects on receptor dynamics. Journal of Biological Chemistry, 299(1), 102746. [Link]
-
Mody, N., & Mcilroy, G. D. (2014). The mechanisms of Fenretinide-mediated anti-cancer activity and prevention of obesity and type-2 diabetes. Biochemical Pharmacology, 91(3), 277-286. [Link]
-
Warrell, R. P. (1997). [Clinical pharmacology of all-trans retinoic acid (ATRA)]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 24 Suppl 2, 223-228. [Link]
-
Stewart, C. F., Iacono, L. C., Chism, J., et al. (2009). Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases. British Journal of Clinical Pharmacology, 68(5), 723-733. [Link]
-
Wang, Z. Y., & Chen, Z. (2021). Overview of all-trans-retinoic acid (ATRA) and its analogues: Structures, activities, and mechanisms in acute promyelocytic leukaemia. Journal of Cellular and Molecular Medicine, 25(15), 7173-7184. [Link]
-
Ciaffaglione, V., Verna, F., & Iannitti, T. (2022). Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule. International Journal of Molecular Sciences, 23(13), 7426. [Link]
-
Molecular structure of the retinal derivatives: 13- cis retinal aldehyde ( 13CRA ). ResearchGate. [Link]
-
Prados, M. D., Edwards, M. S., Chang, S. M., et al. (2003). Phase II Study of Fenretinide (NSC 374551) in Adults With Recurrent Malignant Gliomas: A North American Brain Tumor Consortium Study. Investigational New Drugs, 21(3), 327-332. [Link]
-
Study of Fenretinide in the Treatment of Geographic Atrophy Associated With Dry Age-Related Macular Degeneration. ClinicalTrials.gov. [Link]
-
Ross, A. C. (2023). Deregulation of All-Trans Retinoic Acid Signaling and Development in Cancer. Cancers, 15(15), 3878. [Link]
-
Fenretinide. Massive Bio. [Link]
-
Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ. MDPI. [Link]
-
All-trans retinoic acid in hematologic disorders: not just acute promyelocytic leukemia. Frontiers. [Link]
-
Vitamin A may be helping cancer hide from the immune system. ScienceDaily. [Link]
-
Structures of all-trans retinoic acid, 13-cis retinoic acid and lipid-anchored all-trans retinoic acid (RAL). ResearchGate. [Link]
-
Retinoid metabolism. The involvement of different enzymes in the... ResearchGate. [Link]
-
dos Santos, G. A., & de Thé, H. (2014). Mechanisms of action and resistance to all-trans retinoic acid (ATRA) and arsenic trioxide (As2O3) in acute promyelocytic leukemia. Seminars in Hematology, 51(4), 266-277. [Link]
-
Veronesi, U., Mariani, L., Decensi, A., et al. (2006). Fenretinide in Young Women at Genetic or Familial Risk of Breast Cancer: A Placebo-Controlled Biomarker Trial. Cancer Epidemiology, Biomarkers & Prevention, 15(10), 1831-1836. [Link]
-
Fenretinide Drug Combinations. SciTech Development. [Link]
-
Adedoyin, A., Stiff, D. D., Smith, D. C., et al. (1998). All-trans-retinoic acid modulation of drug-metabolizing enzyme activities: investigation with selective metabolic drug probes. Cancer Chemotherapy and Pharmacology, 41(2), 133-139. [Link]
-
Next-generation retinoid X receptor agonists increase ATRA signaling in organotypic epithelium cultures and have distinct effects on receptor dynamics. PubMed. [Link]
-
Fenretinide. PubChem. [Link]
-
Lo-Coco, F., & Avvisati, G. (2019). Retinoic Acid Receptors in Acute Myeloid Leukemia Therapy. Cancers, 11(12), 1876. [Link]
Sources
- 1. Tretinoin - Wikipedia [en.wikipedia.org]
- 2. [Clinical pharmacology of all-trans retinoic acid (ATRA)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenretinide and its relation to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. massivebio.com [massivebio.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | All-trans retinoic acid in hematologic disorders: not just acute promyelocytic leukemia [frontiersin.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetics of all-trans retinoic acid, 13-cis retinoic acid, and fenretinide in plasma and brain of Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. All-trans-retinoic acid modulation of drug-metabolizing enzyme activities: investigation with selective metabolic drug probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of action and resistance to all-trans retinoic acid (ATRA) and arsenic trioxide (As2O 3) in acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase II Study of Fenretinide (NSC 374551) in Adults With Recurrent Malignant Gliomas: A North American Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scitechdevelopment.com [scitechdevelopment.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the Early Discovery and Development of Fenretinide (4-HPR)
Abstract
Fenretinide [N-(4-hydroxyphenyl)retinamide, 4-HPR], a synthetic derivative of all-trans retinoic acid (ATRA), represents a significant departure from the classical retinoid drug development paradigm. Initially synthesized for dermatological applications, its unique biological activities, particularly a potent ability to induce apoptosis rather than cellular differentiation, propelled it into the oncology sphere. This guide provides a detailed technical account of the seminal stages of Fenretinide's journey, from its serendipitous discovery to its foundational preclinical and clinical evaluations. We will dissect the key experimental choices, elucidate its core mechanisms of action centered on the generation of reactive oxygen species (ROS) and ceramide, and analyze the critical challenges, such as bioavailability, that defined its early development trajectory. This document is intended for researchers and drug development professionals seeking a comprehensive understanding of the foundational science behind this intriguing molecule.
Chapter 1: A Serendipitous Beginning: Synthesis and Re-Purposing
The story of Fenretinide begins not in an oncology lab, but in the pursuit of dermatological treatments. In the late 1960s, chemist Robert J. Gander at Johnson & Johnson synthesized the active pharmaceutical ingredient (API) N-(4-hydroxyphenyl)retinamide.[1] The parent compound, retinoic acid, was already known for its utility in treating conditions like acne.[1] The scientific rationale was to create synthetic analogs of ATRA with an improved therapeutic index, seeking molecules with lower toxicity and better tissue distribution than naturally occurring retinoids.[2]
However, upon synthesis and characterization, 4-HPR was found to be inactive in the intended dermatological assays and was subsequently deprioritized by the company.[1] During this period in the 1970s, the primary commercial interest for "big pharma" in retinoids was the large dermatology market, with little focus on oncology applications.[1]
The pivotal shift in perspective came from external research. Groundbreaking work by scientists like Ted Breitman at the National Institutes of Health (NIH) demonstrated that retinoic acid could induce the differentiation of leukemia cells into normal neutrophils.[1] This discovery, which led to a cure for acute promyelocytic leukemia (APL), fundamentally altered the perception of retinoids and ignited interest in their potential as anti-cancer agents. Seizing on this new paradigm, Johnson & Johnson transferred the Investigational New Drug (IND) application and their entire inventory of Fenretinide to the National Cancer Institute (NCI) in the late 1990s, paving the way for its rebirth as a potential oncology drug.[1]
Chapter 2: Preclinical Validation: From Benchtop to Animal Models
With Fenretinide now in the hands of cancer researchers, the NCI initiated the first critical animal studies in the 1970s to evaluate its potential as a chemopreventive agent.[1] These early preclinical models were essential for establishing proof-of-concept and understanding the drug's in vivo activity and safety profile.
Chemoprevention Studies in Rodent Models
A key experimental choice was the use of carcinogen-induced cancer models, which were standard at the time for evaluating preventative agents. One of the most influential early studies utilized the N-nitroso-N-methylurea (MNU)-induced rat mammary carcinoma model.
Rationale for Model Selection: The MNU-induced rat model was chosen because it yields hormone-dependent mammary tumors that share histological similarities with human breast cancer, providing a relevant system for studying prevention.
The results were striking. Fenretinide proved to be a potent agent for inhibiting the development of breast cancer in these models.[3] Further studies demonstrated a broad spectrum of chemopreventive activity in animal models of lung, bladder, and prostate cancer.[1] Critically, these initial experiments also revealed one of Fenretinide's most attractive properties: it exhibited significantly lower toxicity and a better tissue distribution profile compared to retinyl acetate and other natural retinoids.[2] This favorable safety window was a crucial factor driving its continued development.
| Preclinical Study Type | Animal Model | Key Finding | Significance | Reference(s) |
| Breast Cancer Prevention | MNU-induced rat mammary carcinoma | Marked inhibition of tumor development. | Established 4-HPR as a leading candidate for breast cancer chemoprevention. | [1][3] |
| Broad-Spectrum Prevention | Various rodent models | Demonstrated preventive activity in lung, bladder, and prostate cancers. | Indicated a potentially wide therapeutic application for 4-HPR. | [1] |
| Toxicology Comparison | Rat studies | Significantly less toxic than retinyl acetate. | Highlighted a superior safety profile, crucial for long-term preventive use. | [2][3] |
| Tissue Distribution | Rodent studies | Showed preferential accumulation in fatty tissues like the breast. | Provided a mechanistic basis for its potent effect in breast cancer models. | [2][4] |
In Vitro Cytotoxicity: A Mechanistic Divergence
In parallel with animal studies, in vitro experiments using human cancer cell lines began to uncover the unique cellular effects of Fenretinide. It was shown to be cytotoxic against a wide variety of cancer cell lines, including those from head and neck, lung, breast, ovarian, and prostate cancers, as well as neuroblastoma and leukemia.[2] The effective concentrations for inducing this cytotoxicity were typically in the range of 1–10 µmol/L.[2][5]
Most importantly, these studies revealed that Fenretinide's primary mechanism of killing cancer cells was through the induction of apoptosis (programmed cell death), a feature not prominently observed with other retinoids in its class.[1] This discovery was a paradigm shift, distinguishing 4-HPR as not just an anti-proliferative agent but a potent pro-apoptotic molecule.
Chapter 3: Elucidating a Unique Mechanism of Action
The observation that Fenretinide induced apoptosis prompted a wave of research to decipher its underlying molecular pathways. It quickly became clear that its mechanism was multifaceted and, in many ways, distinct from its parent compound, ATRA.
The Central Role of Oxidative Stress: The ROS-Ceramide Axis
The core of Fenretinide's apoptotic activity lies in its ability to generate intracellular reactive oxygen species (ROS) and modulate sphingolipid metabolism.[4]
Experimental Workflow: Investigating the ROS-Ceramide Pathway
Below is a generalized protocol representative of the methods used to establish this mechanism.
-
Cell Culture: Human cancer cells (e.g., neuroblastoma cell lines) are cultured under standard conditions.
-
Fenretinide Treatment: Cells are treated with Fenretinide at varying concentrations (e.g., 1-10 µM) for different time points (e.g., 1, 6, 24 hours).
-
ROS Detection:
-
Causality Test: Intracellular ROS levels are measured using fluorescent probes like MitoSOX, which specifically detects mitochondrial superoxide.[6]
-
Experimental Choice: MitoSOX is chosen to pinpoint the mitochondrion as the source of ROS.
-
Validation: To confirm the role of ROS in cell death, cells are co-treated with Fenretinide and an antioxidant (e.g., Trolox). A rescue from apoptosis would validate that ROS is the upstream trigger.[6]
-
-
Ceramide Level Measurement:
-
Causality Test: Cellular lipids are extracted, and ceramide levels are quantified using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS).
-
Experimental Choice: To determine the source of ceramide, experiments are conducted in the presence of inhibitors of de novo ceramide synthesis, such as fumonisin B₁.[7]
-
Validation: A reduction in both ceramide levels and apoptosis in the presence of the inhibitor demonstrates that de novo synthesis is required for the drug's effect.[7]
-
-
Apoptosis Assay: Cell death is quantified using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Data Analysis: Results are analyzed to correlate the kinetics of ROS generation, ceramide accumulation, and the onset of apoptosis.
Through such experiments, a clear pathway emerged: Fenretinide treatment leads to a rapid increase in ROS, originating from the mitochondrial respiratory chain.[6] This oxidative stress, in turn, activates enzymes involved in the de novo synthesis of the lipid second messenger, ceramide.[7] The accumulation of ceramide then triggers the downstream caspase cascade, executing the apoptotic program.[4][7] This ceramide-dependent, ROS-driven mechanism is a hallmark of Fenretinide's action.
Sources
- 1. scitechdevelopment.com [scitechdevelopment.com]
- 2. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Fenretinide - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Fenretinide induces mitochondrial ROS and inhibits the mitochondrial respiratory chain in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide signaling in fenretinide-induced endothelial cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Ceramide Generation Pathway Activated by 13-cis-Fenretinide (4-HPR)
Abstract
N-(4-hydroxyphenyl)retinamide (Fenretinide or 4-HPR), a synthetic derivative of vitamin A, has been a subject of intense investigation for over three decades as a promising anti-neoplastic agent.[1][2] Its favorable toxicity profile and ability to induce apoptosis across a wide range of cancer cell lines have positioned it as a candidate for both chemoprevention and therapy.[3][4] A central axis of Fenretinide's mechanism of action involves the profound perturbation of sphingolipid metabolism, particularly the generation of bioactive ceramides.[1] However, the precise molecular mechanism has been a subject of evolving understanding. This technical guide provides an in-depth exploration of the ceramide generation pathways modulated by Fenretinide. We will dissect the historical context of its proposed mechanisms, present the current paradigm centered on the inhibition of dihydroceramide desaturase (DEGS1), and detail the downstream cellular consequences. Furthermore, this guide serves as a practical resource for researchers, providing field-proven, step-by-step protocols to investigate the Fenretinide-ceramide axis in a laboratory setting.
The Central Role of Ceramide in Cell Fate
To appreciate the impact of Fenretinide, one must first understand the significance of its target pathway. Sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules that dictate cellular outcomes. Ceramide, the metabolic hub of sphingolipid metabolism, is a potent tumor-suppressing lipid second messenger.[5] Accumulation of intracellular ceramide can trigger a cascade of events leading to:
-
Apoptosis: Programmed cell death.
-
Cell Cycle Arrest: Halting of cell proliferation.
-
Senescence: Irreversible growth arrest.
Cells maintain a delicate balance between pro-death ceramide and its pro-survival metabolites (e.g., sphingosine-1-phosphate). Cancer cells often subvert this balance to ensure their continued proliferation. Consequently, therapeutic strategies that elevate intracellular ceramide levels are of significant interest in oncology.
Ceramide generation is principally achieved through three distinct pathways, as illustrated below.
Figure 1: Major Pathways of Ceramide Biosynthesis. Fenretinide's primary and direct target is Dihydroceramide Desaturase (DEGS1) in the de novo synthesis pathway, leading to the accumulation of the precursor Dihydroceramide (dhCer).
Fenretinide's Mechanism of Action: An Evolving Paradigm
The narrative surrounding Fenretinide's effect on ceramide synthesis has evolved with scientific discovery. Understanding this evolution is key to interpreting both historical and current literature.
The Early Hypothesis: Stimulation of De Novo Synthesis
The Current Paradigm: Direct Inhibition of Dihydroceramide Desaturase (DEGS1)
With the advent of more sophisticated analytical techniques, particularly lipidomics via liquid chromatography-tandem mass spectrometry (LC-MS/MS), a more nuanced picture emerged. Landmark studies revealed that while Fenretinide treatment did indeed cause a massive accumulation of a ceramide-like molecule, it was not ceramide itself, but its immediate precursor, dihydroceramide (dhCer) .[6][7]
This pivotal finding shifted the focus to the final enzyme in the pathway: Dihydroceramide Desaturase (DEGS1) , which introduces the critical 4,5-trans-double bond into the sphingoid backbone of dhCer to form ceramide.[8] Subsequent research confirmed that Fenretinide is a direct, potent inhibitor of DEGS1.[8][9] This inhibition stalls the de novo pathway at its final step, leading to a build-up of various N-acyl chain length species of dhCer.
While dhCer was once considered a largely inert precursor, it is now recognized as a bioactive molecule in its own right, capable of inducing cell cycle arrest and autophagy.[8] The profound accumulation of dhCer, coupled with the depletion of mature ceramide, represents the primary mechanism by which Fenretinide exerts its cytotoxic effects.[7]
The Interplay with Reactive Oxygen Species (ROS)
A concurrent and indispensable component of Fenretinide's activity is the generation of Reactive Oxygen Species (ROS).[1] Fenretinide-induced apoptosis is often ROS-dependent. The generation of ROS and the perturbation of sphingolipid metabolism appear to be synergistic events, creating a toxic cellular environment that cancer cells cannot overcome. The exact interplay is complex; ROS can influence sphingolipid-metabolizing enzymes, and conversely, alterations in lipid metabolism can impact mitochondrial function and ROS production.
A Practical Guide to Investigating the Fenretinide-Ceramide Axis
This section provides detailed, validated protocols for researchers to study the effects of Fenretinide on sphingolipid metabolism and cell fate.
Protocol 1: Quantification of Intracellular Sphingolipids by LC-MS/MS
This protocol provides a robust method for extracting and quantifying ceramide and dihydroceramide species from cultured cells.
Scientist's Note: Accurate quantification is critically dependent on the use of appropriate internal standards. A cocktail of non-endogenous, odd-chain or isotopically labeled sphingolipids should be used to account for variations in extraction efficiency and ionization.
Materials:
-
Cultured cells (e.g., 1-5 x 10^6 cells per sample)
-
Fenretinide (4-HPR)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Methanol (HPLC grade), ice-cold
-
Chloroform (HPLC grade)
-
1M NaCl
-
Sphingolipid Internal Standard cocktail (e.g., C17-sphingosine, C17-ceramide, d17:1/18:1-dhCer, etc.)
-
Glass screw-cap tubes with Teflon liners
-
Centrifuge capable of 2000 x g and 4°C
-
Nitrogen evaporator or SpeedVac
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with desired concentrations of Fenretinide or vehicle control for the specified time (e.g., 6, 12, 24 hours).
-
Cell Harvesting:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Scrape cells into 1 mL of ice-cold PBS and transfer to a glass tube.
-
Centrifuge at 1000 x g for 5 minutes at 4°C. Discard supernatant.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the cell pellet, add 200 µL of water and vortex thoroughly.
-
Add the internal standard cocktail at a known concentration.
-
Add 1 mL of ice-cold Methanol and 0.5 mL of Chloroform. Vortex vigorously for 2 minutes.
-
Add another 0.5 mL of Chloroform. Vortex for 1 minute.
-
Add 0.5 mL of 1M NaCl. Vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
-
Sample Collection:
-
Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a stream of nitrogen or using a SpeedVac.
-
-
Sample Reconstitution & Analysis:
-
Reconstitute the dried lipid film in a suitable solvent for your LC system (e.g., 100 µL of Methanol).
-
Transfer to an autosampler vial.
-
Analyze by LC-MS/MS. Use a C18 reverse-phase column for separation. Set up Multiple Reaction Monitoring (MRM) transitions for each ceramide and dihydroceramide species of interest and their corresponding internal standards.
-
-
Data Normalization: Quantify the amount of each lipid species by comparing its peak area to the peak area of the corresponding internal standard. Normalize the final values to total protein or cell number from a parallel sample.[5][10]
Figure 2: Workflow for Sphingolipid Analysis by LC-MS/MS. A streamlined process from cell sample to quantitative data.
Protocol 2: In Vitro Assay for Dihydroceramide Desaturase (DEGS1) Activity
This protocol measures the direct inhibitory effect of Fenretinide on DEGS1 activity using a tritiated substrate and cell lysates or microsomes.[9][11]
Scientist's Note: This assay is based on the release of tritium (³H) as ³H₂O when the double bond is formed. It is a highly sensitive and specific method for measuring DEGS1 activity.
Materials:
-
Cell lysate or rat liver microsomes as the enzyme source.
-
N-Octanoyl-[4,5-³H]-D-erythro-dihydrosphingosine (Tritiated C8-dhCer).
-
Unlabeled N-Octanoyl-D-erythro-dihydrosphingosine (C8-dhCer).
-
NADH.
-
Assay Buffer (e.g., 0.1 M Potassium Phosphate buffer, pH 7.4).
-
Fenretinide (4-HPR) or vehicle control.
-
C18 Solid Phase Extraction (SPE) columns.
-
Scintillation fluid and counter.
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay Buffer.
-
Known amount of protein from cell lysate or microsomes (e.g., 100-400 µg).
-
NADH (final concentration ~50 µM).
-
Fenretinide at various concentrations or vehicle control.
-
-
Initiate Reaction: Start the reaction by adding the substrate: a mix of tritiated and unlabeled C8-dhCer (final concentration ~2-5 µM).
-
Incubation: Incubate at 37°C for 20-30 minutes. The time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding 1 mL of Chloroform/Methanol (1:2, v/v).
-
Separate ³H₂O:
-
Add 2 mL of water to the tube and vortex.
-
Load the entire mixture onto a pre-conditioned C18 SPE column. The lipid substrate and product will bind to the column, while the aqueous ³H₂O will flow through.
-
Collect the eluate.
-
Wash the column with an additional 2 mL of water and collect this eluate in the same tube.
-
-
Quantify Radioactivity:
-
Add a sample of the combined eluate to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Calculate Activity: The CPM is proportional to the DEGS1 activity. Compare the CPM in Fenretinide-treated samples to the vehicle control to determine the percent inhibition and calculate the IC50.
Protocol 3: Measurement of Intracellular ROS Production
This protocol uses the cell-permeant probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure general oxidative stress by flow cytometry.[12][13]
Materials:
-
Cultured cells.
-
Fenretinide (4-HPR).
-
H₂DCFDA probe.
-
H₂O₂ (positive control).
-
N-acetyl-L-cysteine (NAC) (negative control/scavenger).
-
Flow cytometry buffer (e.g., PBS with 1% FBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with Fenretinide for the desired time. Include untreated, positive (H₂O₂), and negative (pre-treatment with NAC before Fenretinide) controls.
-
Probe Loading:
-
Harvest the cells (trypsinize if adherent) and wash with PBS.
-
Resuspend the cells in pre-warmed PBS containing 5-10 µM H₂DCFDA.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Analysis:
-
Wash the cells once with flow cytometry buffer.
-
Resuspend in flow cytometry buffer.
-
Analyze immediately on a flow cytometer, detecting the fluorescence of the oxidized product (DCF) in the FITC channel (Ex: 488 nm / Em: ~525 nm).
-
-
Data Interpretation: Compare the geometric mean fluorescence intensity (MFI) of the Fenretinide-treated samples to the controls.
Protocol 4: Assessment of Apoptosis via Annexin V/Propidium Iodide Staining
This is the gold-standard flow cytometry assay to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.[14][15]
Materials:
-
Cultured cells treated with Fenretinide.
-
Annexin V-FITC (or other fluorophore).
-
Propidium Iodide (PI) solution.
-
1X Annexin V Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from your treatment conditions. Centrifuge and wash once with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative, PI-negative (bottom left quadrant).
-
Early apoptotic cells: Annexin V-positive, PI-negative (bottom right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive (top right quadrant).
-
Data Summary and Interpretation
Fenretinide exhibits potent cytotoxic activity against a wide range of cancer cell lines. The concentration required to achieve 50% inhibition of cell growth (IC50) typically falls within the low micromolar range, which is clinically achievable.[1]
Table 1: Representative IC50 Values of Fenretinide in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| SH-SY5Y | Neuroblastoma | ~5 | [4] |
| IGROV-1 | Ovarian Carcinoma | ~3-5 | [2] |
| T47D | Breast Cancer | ~2-4 | [16] |
| PC-3 | Prostate Cancer | ~5 | [4] |
| U87 MG | Glioblastoma | ~3-5 | [1] |
Note: IC50 values are highly dependent on the assay conditions and duration of treatment.
Upon treatment, a successful experiment should demonstrate a dose-dependent:
-
Increase in total dihydroceramide (dhCer) levels , particularly C16:0, C24:0, and C24:1 species, as measured by LC-MS/MS.
-
Decrease or no change in corresponding ceramide levels .
-
Inhibition of DEGS1 activity in the in vitro assay.
-
Increase in ROS production , which can be quenched by NAC.
-
Increase in the percentage of Annexin V-positive cells .
Conclusion and Future Directions
The scientific consensus is that 13-cis-Fenretinide's primary mode of action on the ceramide pathway is the direct inhibition of dihydroceramide desaturase (DEGS1).[8] This leads to the accumulation of the bioactive precursor dihydroceramide and a concurrent generation of ROS, culminating in cancer cell apoptosis. The initial hypothesis of SPT agonism has been largely superseded by this more detailed molecular understanding.
This guide provides a comprehensive framework and validated methodologies for researchers to explore this fascinating pathway. Future research may focus on leveraging this knowledge for therapeutic advancement, including:
-
Developing next-generation, highly specific DEGS1 inhibitors.
-
Exploring combination therapies that synergize with Fenretinide-induced dhCer accumulation.
-
Investigating the precise role of individual dhCer species in mediating cellular responses.
By employing the robust protocols outlined herein, the scientific community can continue to unravel the complexities of sphingolipid signaling and advance the development of novel cancer therapies.
References
-
Rahmaniyan, M., et al. (2011). Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide. Journal of Biological Chemistry, 286(28), 24754–24764. [Link]
-
Kida, Y., et al. (2023). Bioactive Compounds Targeting Dihydroceramide and Their Therapeutic Potential in Cancer Treatment. Molecules, 28(22), 7590. [Link]
-
Huang, Y., et al. (2018). Fenretinide inhibited de novo ceramide synthesis and proinflammatory cytokines induced by Aggregatibacter actinomycetemcomitans. Journal of Lipid Research, 59(11), 2166–2177. [Link]
-
Grosso, M. V., et al. (2005). Phase II Study of Fenretinide (NSC 374551) in Adults With Recurrent Malignant Gliomas: A North American Brain Tumor Consortium Study. Journal of Clinical Oncology, 23(30), 7546–7553. [Link]
-
Bikman, B. T., et al. (2012). Fenretinide Prevents Lipid-induced Insulin Resistance by Blocking Ceramide Biosynthesis. Journal of Biological Chemistry, 287(21), 17426–17437. [Link]
-
Said, T. K., et al. (2009). Involvement of Dihydroceramide Desaturase in Cell Cycle Progression in Human Neuroblastoma Cells. Journal of Biological Chemistry, 284(52), 36228–36237. [Link]
-
Sullards, M. C., et al. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 838–853. [Link]
-
Veronesi, U., et al. (2024). Fenretinide in Young Women at Genetic or Familial Risk of Breast Cancer: A Placebo-Controlled Biomarker Trial. Cancers, 16(11), 2115. [Link]
-
Corrias, M. V., et al. (2012). Fenretinide-induced caspase-8 activation and apoptosis in an established model of metastatic neuroblastoma. BMC Cancer, 12, 532. [Link]
-
Chen, Y., et al. (2016). Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol, 6(1). [Link]
-
The Royal Society of Chemistry. (2025). Table S3 IC50 values of 126−165 against cancer and normal cell lines. [Link]
-
Merrill, A. H., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods in Molecular Biology, 721, 147-178. [Link]
-
Supino, R., et al. (1996). Synthetic retinoid fenretinide is effective against a human ovarian carcinoma xenograft and potentiates cisplatin activity. British Journal of Cancer, 74(7), 1017–1022. [Link]
-
Myatt, S. S., et al. (2005). Fenretinide Cytotoxicity for Ewing's Sarcoma and Primitive Neuroectodermal Tumor Cell Lines Is Decreased by Hypoxia and Synergistically Enhanced by Ceramide Modulators. Clinical Cancer Research, 11(8), 3101–3111. [Link]
-
Rethna Priya, P., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods and Protocols, 3(4), 78. [Link]
-
Kraveka, J. M., et al. (2010). Dihydroceramide Desaturase Activity is Modulated by Oxidative Stress. Biochemical Journal, 432(3), 527–535. [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. [Link]
-
Ciaffrocchi, V., et al. (2022). Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule. International Journal of Molecular Sciences, 23(13), 7380. [Link]
-
Atashpour, S., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 13(10), 1599. [Link]
-
Ginkel, C., et al. (2022). Loss of dihydroceramide desaturase drives neurodegeneration by disrupting endoplasmic reticulum and lipid droplet homeostasis in glial cells. eLife, 11, e75651. [Link]
-
Patsnap Synapse. (2024). What are DES1 inhibitors and how do they work?. [Link]
-
ResearchGate. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). [Link]
-
SciTech Development. (n.d.). Fenretinide Drug Use in Pediatric Cancer. [Link]
-
Valsecchi, M., et al. (2019). Loss of function and reduced levels of sphingolipid desaturase DEGS1 variants are both relevant in disease mechanism. Journal of Lipid Research, 60(11), 1853–1863. [Link]
-
Mitsuishi, M., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Experimental and Therapeutic Medicine, 12(4), 2701–2706. [Link]
-
Deb-Choudhury, S., et al. (2020). Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. Journal of Visualized Experiments, (163). [Link]
-
Fanjul, A., et al. (1994). RAR-specific agonist/antagonists which dissociate transactivation and AP1 transrepression inhibit anchorage-independent cell proliferation. The EMBO Journal, 13(19), 4581–4590. [Link]
-
Dolcetta, D., et al. (2019). Loss of the sphingolipid desaturase DEGS1 causes hypomyelinating leukodystrophy. Journal of Clinical Investigation, 129(10), 4444–4458. [Link]
-
De Palo, G., et al. (2006). Clinical Trials With Retinoids for Breast Cancer Chemoprevention. Endocrine-Related Cancer, 13(1), 17–31. [Link]
-
Guan, X. L., et al. (2014). Comprehensive Identification of Glycosphingolipids in Human Plasma Using Hydrophilic Interaction Liquid Chromatography—Electrospray Ionization Mass Spectrometry. Metabolites, 4(4), 963–982. [Link]
-
Priya, P. R., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods and Protocols, 3(4), 78. [Link]
-
Science.gov. (n.d.). lines ic50 values: Topics. [Link]
-
Mori, K., et al. (2022). N-(4-Hydroxyphenyl) Retinamide Suppresses SARS-CoV-2 Spike Protein-Mediated Cell-Cell Fusion by a Dihydroceramide Δ4-Desaturase 1-Independent Mechanism. Viruses, 14(11), 2419. [Link]
-
ResearchGate. (2013). A rapid and quantitative LC-MS/MS method to profile sphingolipids. [Link]
-
Amrein, K., et al. (2018). Discovery of novel serine palmitoyltransferase inhibitors as cancer therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 28(9), 1556–1560. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Ginkel, C., et al. (2022). Loss of dihydroceramide desaturase drives neurodegeneration by disrupting endoplasmic reticulum and lipid droplet homeostasis in glial cells. eLife, 11. [Link]
Sources
- 1. Phase II Study of Fenretinide (NSC 374551) in Adults With Recurrent Malignant Gliomas: A North American Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic retinoid fenretinide is effective against a human ovarian carcinoma xenograft and potentiates cisplatin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenretinide in Young Women at Genetic or Familial Risk of Breast Cancer: A Placebo-Controlled Biomarker Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fenretinide inhibited de novo ceramide synthesis and proinflammatory cytokines induced by Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fenretinide Prevents Lipid-induced Insulin Resistance by Blocking Ceramide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Dihydroceramide Desaturase Activity is Modulated by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lines ic50 values: Topics by Science.gov [science.gov]
Methodological & Application
Liposomal Formulation for 13-cis-Fenretinide In Vivo Delivery: Application Notes and Protocols
Introduction: Overcoming the Challenges of Fenretinide Delivery
Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic derivative of retinoic acid, has demonstrated significant promise as a potent anti-cancer agent across a range of preclinical models, including neuroblastoma, lung cancer, and melanoma.[1][2] Its mechanism of action often involves the induction of reactive oxygen species (ROS) and apoptosis.[2][3] However, the clinical translation of fenretinide has been severely hampered by its biopharmaceutical properties.[4][5] The molecule is highly lipophilic, exhibiting poor aqueous solubility and, consequently, low and erratic oral bioavailability.[4][6] This necessitates the development of advanced drug delivery systems (DDS) to enhance its therapeutic index.
Liposomes, self-assembling vesicles composed of a lipid bilayer enclosing an aqueous core, represent a clinically validated and highly versatile platform for delivering hydrophobic drugs like fenretinide.[7][8] By encapsulating fenretinide within the lipid bilayer, liposomes can:
-
Improve Solubility and Bioavailability: Effectively solubilize the hydrophobic drug in an aqueous medium for parenteral administration.
-
Enhance Pharmacokinetics: Increase the drug's circulation half-life, protecting it from rapid metabolism and clearance.[1]
-
Enable Targeted Delivery: Accumulate preferentially in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[9]
-
Reduce Systemic Toxicity: Minimize off-target effects compared to the free drug.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and preclinical evaluation of a liposomal delivery system for 13-cis-fenretinide, designed for in vivo applications.
Formulation Strategy: Rationale and Component Selection
The design of a successful liposomal formulation hinges on the rational selection of its lipid components. For intravenous delivery of fenretinide, a "stealth" liposome configuration is often preferred to prolong circulation time. This is achieved by incorporating a PEGylated phospholipid.
Table 1: Key Components for a Stealth Liposomal Fenretinide Formulation
| Component | Abbreviation | Typical Molar Ratio | Primary Function & Rationale |
| Hydrogenated Soy Phosphatidylcholine | HSPC | 50-60% | Structural Lipid: Forms the main body of the bilayer. HSPC is chosen for its high phase transition temperature (Tc ≈ 55°C), which creates a rigid, stable bilayer at physiological temperature (37°C), minimizing premature drug leakage. |
| Cholesterol | Chol | 35-45% | Membrane Stabilizer: Intercalates between phospholipid molecules, reducing membrane fluidity and permeability.[10] This enhances stability, improves drug retention, and can reduce aggregation.[10][11][12] |
| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] | DSPE-PEG2000 | 3-5% | Stealth Agent: The hydrophilic PEG chains form a protective layer on the liposome surface, sterically hindering opsonization and uptake by the reticuloendothelial system (RES), thereby increasing circulation time.[13] |
| 13-cis-Fenretinide | 4-HPR | 1-5% (Drug:Lipid) | Active Pharmaceutical Ingredient (API): The hydrophobic nature of 4-HPR ensures its stable intercalation within the lipid bilayer of the liposome.[1] |
This composition creates a robust vesicle capable of retaining the fenretinide cargo and evading rapid clearance, maximizing its opportunity to reach the tumor site.
Experimental Protocols
Protocol 1: Preparation of Fenretinide-Loaded Liposomes
This protocol details the widely used thin-film hydration followed by extrusion method, which is known for its reproducibility and ability to produce unilamellar vesicles of a defined size.[1][14][15]
Materials:
-
HSPC, Cholesterol, DSPE-PEG2000 (Avanti Polar Lipids or equivalent)
-
13-cis-Fenretinide (4-HPR)
-
Chloroform and Methanol (HPLC grade)
-
Phosphate Buffered Saline (PBS), pH 7.4, sterile-filtered
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (100 nm pore size)
-
Glass round-bottom flask (e.g., 50 mL)
Procedure:
-
Lipid & Drug Dissolution:
-
Accurately weigh and dissolve the lipids (HSPC, Cholesterol, DSPE-PEG2000) and 4-HPR in a chloroform:methanol mixture (e.g., 2:1 v/v) in a clean, dry round-bottom flask.
-
Scientist's Note: Ensure all components are fully dissolved to form a clear solution. Gentle warming (<40°C) may be applied if necessary, but fenretinide is light-sensitive, so protect the solution from light using aluminum foil.[16]
-
-
Thin-Film Formation:
-
Connect the flask to a rotary evaporator.
-
Submerge the flask in a water bath set to a temperature above the Tc of the lipids but below the boiling point of the solvent mixture (e.g., 60-65°C).
-
Rotate the flask and gradually apply vacuum to evaporate the organic solvents.
-
Causality Check: A thin, uniform, and transparent lipid film should form on the inner wall of the flask. A patchy or thick film can lead to incomplete hydration and a polydisperse vesicle population.[17] Continue evaporation for at least 30 minutes after the film appears dry to remove all residual solvent.
-
-
Hydration:
-
Remove the flask from the rotary evaporator and purge with an inert gas (e.g., nitrogen or argon) to prevent lipid oxidation.
-
Add the pre-warmed (60-65°C) sterile PBS (pH 7.4) to the flask. The volume will determine the final lipid concentration.
-
Agitate the flask by hand or on a shaker bath for 30-60 minutes at the same temperature. The lipid film will peel off the glass and form multilamellar vesicles (MLVs). The solution will appear milky and turbid.
-
-
Size Reduction & Homogenization (Extrusion):
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. Pre-heat the extruder block to 60-65°C.
-
Draw the MLV suspension into a gas-tight syringe and place it in the extruder.
-
Force the suspension through the membrane into a second syringe. This is one pass.
-
Repeat this process for an odd number of passes (e.g., 11-21 times).[18]
-
Self-Validation: The suspension should become progressively more translucent as the large MLVs are converted into smaller, unilamellar vesicles (LUVs). The resistance felt during extrusion should decrease after the first few passes.
-
-
Final Product & Storage:
-
Collect the final extruded liposome suspension.
-
Store the formulation at 4°C, protected from light. For long-term storage, stability should be formally assessed.
-
Diagram 1: Liposome Preparation Workflow
Caption: Workflow for preparing fenretinide liposomes.
Protocol 2: Physicochemical Characterization
Robust characterization is essential to ensure batch-to-batch consistency and to establish the critical quality attributes (CQAs) of the formulation.[19]
A. Particle Size and Zeta Potential Analysis
-
Principle: Dynamic Light Scattering (DLS) measures the hydrodynamic diameter of the liposomes, while electrophoretic light scattering measures the zeta potential, an indicator of surface charge and colloidal stability.
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in sterile-filtered PBS (e.g., 1:100 v/v) to achieve an appropriate scattering intensity.
-
Equilibrate the sample to 25°C.
-
Measure the particle size (Z-average), polydispersity index (PDI), and zeta potential using a calibrated instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate.
-
B. Encapsulation Efficiency and Drug Load Quantification
-
Principle: This protocol first separates the unencapsulated ("free") fenretinide from the liposomes. The amount of encapsulated drug is then determined by lysing the liposomes and quantifying the fenretinide content using High-Performance Liquid Chromatography (HPLC).[20]
-
Procedure:
-
Separation of Free Drug:
-
Place a 0.5 mL aliquot of the liposome suspension into a centrifugal ultrafiltration unit (e.g., Amicon Ultra, 10 kDa MWCO).
-
Centrifuge according to the manufacturer's instructions (e.g., 5000 x g for 15 min).
-
Collect the filtrate, which contains the free drug (Free 4-HPR).
-
-
Quantification of Total Drug:
-
Take a 100 µL aliquot of the original, un-centrifuged liposome suspension.
-
Add 900 µL of methanol or another suitable organic solvent to disrupt the liposomes completely.
-
Vortex vigorously for 1 minute and centrifuge at high speed (e.g., 14,000 x g for 10 min) to pellet the lipid debris.
-
Collect the supernatant, which contains the total drug (Total 4-HPR).
-
-
HPLC Analysis:
-
Analyze both the "Free 4-HPR" and "Total 4-HPR" samples using a validated HPLC method. Several LC-MS/MS methods have been developed for sensitive fenretinide quantification.[21][22][23]
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 3.5 µm, 50 x 2.1 mm).[22]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.[22]
-
Flow Rate: 0.5 mL/min.[22]
-
Detection: UV detector at an appropriate wavelength or tandem mass spectrometry (MS/MS) for higher sensitivity.[21][23]
-
Standard Curve: Prepare a standard curve of fenretinide in the same solvent as the samples to determine concentration.
-
-
-
Calculations:
-
Encapsulation Efficiency (EE%):
-
EE% = [(Total 4-HPR - Free 4-HPR) / Total 4-HPR] x 100
-
-
Drug Load (DL%):
-
DL% = [Mass of Encapsulated 4-HPR / Total Mass of Lipid] x 100
-
-
-
Table 2: Typical Quality Control Specifications for Liposomal Fenretinide
| Parameter | Specification | Rationale |
| Appearance | Translucent, opalescent liquid | Indicates successful formation of small vesicles. |
| Particle Size (Z-average) | 80 - 120 nm | Optimal range for exploiting the EPR effect and avoiding rapid RES clearance. |
| Polydispersity Index (PDI) | < 0.2 | Ensures a homogenous, monodisperse population, which is critical for predictable in vivo behavior. |
| Zeta Potential | -5 to -20 mV | A slightly negative charge helps prevent aggregation while the PEG layer provides steric stabilization. |
| Encapsulation Efficiency (EE%) | > 90% | High EE is crucial for delivering a sufficient therapeutic dose and minimizing toxicity from free drug. |
| pH | 7.0 - 7.5 | Ensures compatibility with physiological conditions for intravenous injection. |
Diagram 2: Structure of a PEGylated Fenretinide Liposome
Sources
- 1. Retinoids Delivery Systems in Cancer: Liposomal Fenretinide for Neuroectodermal-Derived Tumors [mdpi.com]
- 2. Preclinical evaluation of fenretinide against primary and metastatic intestinal type‑gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Retinoids Delivery Systems in Cancer: Liposomal Fenretinide for Neuroectodermal-Derived Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and In Vitro Evaluation of Hydrophilic Fenretinide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Retinoids Delivery Systems in Cancer: Liposomal Fenretinide for Neuroectodermal-Derived Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sopharcos.com [sopharcos.com]
- 14. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 16. Development and In Vitro-In Vivo Evaluation of Fenretinide-Loaded Oral Mucoadhesive Patches for Site-Specific Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 19. Liposome Characterisation and Analysis for Drug Delivery [intertek.com]
- 20. journal.formosapublisher.org [journal.formosapublisher.org]
- 21. preprints.org [preprints.org]
- 22. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy of Fenretinide with Cisplatin in Ovarian Cancer: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals in oncology.
I. Introduction and Scientific Rationale
Ovarian cancer remains a formidable challenge in gynecologic oncology, primarily due to late-stage diagnosis and the development of chemoresistance. Cisplatin, a cornerstone of ovarian cancer chemotherapy, exerts its cytotoxic effects by inducing DNA crosslinks, which trigger apoptosis[1]. However, intrinsic and acquired resistance frequently limits its long-term efficacy. This has spurred the investigation of combination therapies aimed at enhancing cisplatin's antitumor activity and overcoming resistance mechanisms.
Fenretinide (N-(4-hydroxyphenyl) retinamide, 4-HPR), a synthetic retinoid, has emerged as a promising agent in this context. Unlike traditional retinoids that primarily regulate gene expression, fenretinide's anticancer activity is largely mediated by the induction of reactive oxygen species (ROS) and subsequent oxidative stress, leading to apoptosis[2]. The distinct mechanisms of action of cisplatin and fenretinide provide a strong rationale for their combined use. Fenretinide-induced ROS can potentiate the DNA damage caused by cisplatin, while also engaging alternative apoptotic pathways, creating a synergistic effect that can be effective even in cisplatin-resistant ovarian tumors[3]. Preclinical studies have consistently demonstrated that fenretinide not only enhances the antitumor activity of cisplatin in ovarian cancer models but can also resensitize resistant cells to its effects[3].
This document provides a comprehensive guide for researchers, outlining the core mechanisms and offering detailed protocols to investigate the synergistic effects of fenretinide and cisplatin in both in vitro and in vivo models of ovarian cancer.
II. Mechanism of Synergistic Action
The synergy between fenretinide and cisplatin stems from their convergence on the intrinsic apoptotic pathway through two distinct upstream mechanisms.
-
Cisplatin-Induced DNA Damage: Cisplatin passively enters the cell and its chloride ligands are replaced by water molecules, forming a reactive aqua-complex. This complex readily binds to the N7-reactive centers of purine residues in DNA, creating intrastrand and interstrand crosslinks[1]. This DNA damage, if not adequately repaired, leads to cell cycle arrest and the activation of pro-apoptotic signaling, prominently involving the p53 tumor suppressor pathway[1][4].
-
Fenretinide-Induced Oxidative Stress: Fenretinide accumulates in cellular membranes, particularly the mitochondria, and triggers a significant increase in the production of ROS[2]. This surge in ROS leads to lipid peroxidation, mitochondrial membrane potential disruption, and the release of pro-apoptotic factors like cytochrome c.
The combination of these two insults overwhelms the cell's survival mechanisms. The ROS generated by fenretinide can exacerbate the DNA damage initiated by cisplatin, while the activation of the p53 pathway by cisplatin can lower the threshold for ROS-induced apoptosis. Ultimately, both pathways converge on the activation of the caspase cascade, leading to the execution of apoptosis.
Caption: Synergistic apoptotic signaling of Fenretinide and Cisplatin.
III. Experimental Workflow and Protocols
A robust investigation into the combination therapy involves a multi-stage process, beginning with in vitro characterization and potentially culminating in in vivo efficacy studies.
Caption: Overall experimental workflow for evaluating combination therapy.
Protocol 1: In Vitro Cell Viability and Synergy Analysis (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of fenretinide and cisplatin individually and to assess their synergistic interaction in ovarian cancer cell lines.
Materials:
-
Ovarian cancer cell lines (e.g., SKOV-3, A2780, IGROV-1)
-
Complete growth medium (e.g., McCoy's 5A or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Fenretinide (stock solution in DMSO)
-
Cisplatin (stock solution in 0.9% NaCl solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment (Single Agent IC50):
-
Prepare serial dilutions of Fenretinide (e.g., 0.1 to 20 µM) and Cisplatin (e.g., 0.5 to 50 µM) in complete medium.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (medium with the highest concentration of DMSO or NaCl) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
Drug Treatment (Combination Synergy):
-
Based on the IC50 values, select a range of concentrations for both drugs.
-
Prepare a matrix of drug combinations at a constant ratio (e.g., based on the ratio of their IC50 values).
-
Treat cells as described in step 2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Read the absorbance at 570 nm.
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Determine the IC50 values for each drug using non-linear regression analysis.
-
For synergy analysis, use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Drug Combination (SKOV-3 Cells) | Fenretinide (µM) | Cisplatin (µg/mL) | % Inhibition (Example) | Combination Index (CI) |
| Combination 1 | 0.1 | 1.0 | 65% | 0.75 |
| Combination 2 | 0.2 | 2.0 | 85% | 0.60 |
| Combination 3 | 0.4 | 2.5 | 95% | 0.45 |
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
Objective: To quantify the induction of apoptosis and distinguish it from necrosis in cells treated with the drug combination.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Treated and control cells from a parallel experiment to Protocol 1
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with single agents and the synergistic combination for 24-48 hours.
-
Harvest cells, including the supernatant (to collect floating apoptotic cells) and trypsinized adherent cells.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples immediately using a flow cytometer.
-
Set up compensation and gates using unstained, single-stained (Annexin V only, PI only), and treated samples.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
A significant increase in the percentage of cells in the lower right and upper right quadrants in the combination treatment group compared to single agents indicates synergistic induction of apoptosis.
Protocol 3: Mechanistic Analysis by Western Blot
Objective: To investigate the molecular mechanism of apoptosis by analyzing the expression of key apoptotic regulatory proteins.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Protein Extraction:
-
Lyse cell pellets with cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Expected Outcome: Compared to single-agent and control groups, the combination treatment should show:
-
Decreased expression of the anti-apoptotic protein Bcl-2.
-
Increased expression of the pro-apoptotic protein Bax.
-
Increased levels of cleaved (active) caspase-3 and its substrate, cleaved PARP.
Protocol 4: In Vivo Efficacy in an Ovarian Cancer Xenograft Model
Objective: To evaluate the antitumor efficacy of the fenretinide and cisplatin combination in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Ovarian cancer cells (e.g., IGROV-1 or SKOV-3)
-
Matrigel
-
Fenretinide (for intraperitoneal injection)
-
Cisplatin (for intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously or intraperitoneally inject 5-10 x 10^6 ovarian cancer cells (resuspended in PBS, potentially mixed with Matrigel for subcutaneous models) into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
Fenretinide alone
-
Cisplatin alone
-
Fenretinide + Cisplatin
-
-
Example Dosing Regimen:
-
-
Monitoring and Endpoint:
-
Monitor animal body weight and general health 2-3 times per week.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of significant morbidity.
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Compare final tumor volumes and weights between groups using appropriate statistical tests (e.g., ANOVA).
-
Assess for any treatment-related toxicity by monitoring body weight changes.
| Treatment Group | Route of Administration | Dosage | Schedule |
| Vehicle Control | i.p. | - | Matched to treatment groups |
| Cisplatin | i.p. | 6 mg/kg | 1x / week for 3 weeks |
| Fenretinide | i.p. | 120 mg/kg | 5x / week for 5 weeks |
| Combination | i.p. | As above | As above |
IV. Concluding Remarks
The combination of fenretinide and cisplatin represents a scientifically sound strategy to enhance therapeutic outcomes in ovarian cancer. The protocols detailed herein provide a robust framework for the preclinical evaluation of this combination therapy. By elucidating the synergistic mechanisms and demonstrating efficacy in relevant models, this research can pave the way for potential clinical translation, offering new hope for patients with this challenging disease. It is crucial to maintain rigorous controls and standardized procedures to ensure the reproducibility and validity of the findings.
V. References
-
Bcl-2 overexpression reduces cisplatin cytotoxicity by decreasing ER-mitochondrial Ca2+ signaling in SKOV3 cells. (2018). Spandidos Publications. [Link]
-
Western blot analysis of the caspase-3 protein activation, Bax, Bcl-2,... (n.d.). ResearchGate. [Link]
-
Western blotting analysis of PARP, Bcl-2/Bax, and caspase-3 of the PC3... (n.d.). ResearchGate. [Link]
-
Synergistic growth-inhibitory effects of fenretinide with either cisplatin or paclitaxel on human epithelial ovarian cancer cell line (SKOV-3). (2010). PubMed. [Link]
-
Interaction between p53 and Ras signaling controls cisplatin resistance via HDAC4- and HIF-1α-mediated regulation of apoptosis and autophagy. (2018). Theranostics. [Link]
-
Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives. (2017). PMC. [Link]
-
Interaction between p53 and Ras signaling controls cisplatin resistance via HDAC4- and HIF-1α-mediated regulation of apoptosis and autophagy. (2018). PMC. [Link]
-
Synthetic retinoid fenretinide is effective against a human ovarian carcinoma xenograft and potentiates cisplatin activity. (1993). SciSpace. [Link]
-
Cisplatin induced apoptosis of ovarian cancer A2780s cells by activation of ERK/p53/PUMA signals. (2017). PubMed. [Link]
-
Therapeutic effects of the combination of fenretinide and all-trans-retinoic acid and of the two retinoids with cisplatin in a human ovarian carcinoma xenograft and in a cisplatin-resistant sub-line. (1998). PubMed. [Link]
-
Fenretinide Drug Combinations. (n.d.). SciTech Development. [Link]
-
synergistic suppression effect on tumor growth of ovarian cancer by combining cisplatin with a manganese superoxide dismutase. (2017). Semantic Scholar. [Link]
-
The involvement of Bcl-2 family proteins in AKT-regulated cell survival in cisplatin resistant epithelial ovarian cancer. (2013). PMC. [Link]
Sources
- 1. Cisplatin induced apoptosis of ovarian cancer A2780s cells by activation of ERK/p53/PUMA signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The involvement of Bcl-2 family proteins in AKT-regulated cell survival in cisplatin resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of the combination of fenretinide and all-trans-retinoic acid and of the two retinoids with cisplatin in a human ovarian carcinoma xenograft and in a cisplatin-resistant sub-line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction between p53 and Ras signaling controls cisplatin resistance via HDAC4- and HIF-1α-mediated regulation of apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Notes and Protocols: Investigating 13-cis-Fenretinide in Retinoid-Resistant Cancer Models
Introduction: A Paradigm Shift in Retinoid Cancer Therapy
For decades, retinoids, a class of compounds derived from vitamin A, have been a cornerstone in the treatment of various cancers, primarily due to their ability to induce cellular differentiation. However, the emergence of retinoid resistance poses a significant clinical challenge. Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic derivative of all-trans-retinoic acid (ATRA), represents a paradigm shift in this landscape.[1][2] Unlike traditional retinoids that primarily drive differentiation, fenretinide's potent anti-cancer activity stems from its ability to induce apoptosis (programmed cell death) through a multi-faceted mechanism, rendering it effective even in cancer models that have developed resistance to conventional retinoid therapies.[1][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 13-cis-fenretinide in preclinical, retinoid-resistant cancer models. We will delve into the molecular underpinnings of its action, provide detailed protocols for its application and assessment, and offer insights into the causality behind experimental choices, ensuring a robust and reproducible research framework.
Fenretinide's unique therapeutic potential lies in its pleiotropic mechanisms of action, which circumvent classical retinoid resistance pathways. It engages both retinoic acid receptor (RAR)-dependent and, crucially, RAR-independent signaling cascades to trigger cell death.[1][4] This dual approach makes it a compelling candidate for overcoming the hurdles of acquired resistance.
The Molecular Hallmarks of Fenretinide Action
The anti-neoplastic effects of fenretinide are not reliant on a single pathway but rather a synergistic interplay of several cellular events. Understanding these mechanisms is paramount for designing insightful experiments and interpreting results accurately.
Reactive Oxygen Species (ROS) Generation: The Primary Executioner
A key differentiator of fenretinide from other retinoids is its potent induction of reactive oxygen species (ROS).[1][5][6][7] This oxidative stress is a primary driver of its apoptotic activity. Fenretinide is thought to disrupt the mitochondrial respiratory chain, leading to the accumulation of superoxide and other ROS.[3][5] This surge in intracellular ROS triggers a cascade of events, including:
-
Mitochondrial Permeability Transition: Increased ROS levels lead to the opening of the mitochondrial permeability transition pore (mPTP), dissipating the mitochondrial membrane potential.
-
Cytochrome c Release: The compromised mitochondrial integrity results in the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytoplasmic cytochrome c activates the caspase cascade, a family of proteases that execute the final stages of apoptosis.[1]
The concentration of fenretinide is a critical determinant of the cellular response to ROS. High concentrations typically induce robust apoptosis, while lower concentrations may lead to autophagy, a cellular self-digestion process.[1]
Ceramide Metabolism: A Pro-Apoptotic Lipid Mediator
Fenretinide significantly impacts sphingolipid metabolism, leading to the accumulation of the pro-apoptotic lipid, ceramide.[8][9][10][11][12] It achieves this by:
-
Inhibition of Dihydroceramide Desaturase (DES1): Fenretinide can inhibit DES1, an enzyme that converts dihydroceramide to ceramide. This leads to an accumulation of dihydroceramides which can induce endoplasmic reticulum (ER) stress.[1]
-
Activation of Ceramide Synthase: Some studies suggest that fenretinide can also activate ceramide synthase, further boosting ceramide levels.[3]
Elevated ceramide levels contribute to apoptosis by activating stress-activated protein kinases (SAPKs) and influencing mitochondrial function.
Retinoic Acid Receptor (RAR)-Dependent and Independent Pathways
While its RAR-independent activities are central to overcoming resistance, fenretinide still interacts with RARs, particularly RARβ.[1][4] This interaction can lead to the translocation of the Nur77/RARβ complex from the nucleus to the mitochondria, where it promotes apoptosis by interacting with Bcl-2.[1] However, its ability to induce apoptosis in cells lacking functional RARs underscores the significance of its other mechanisms.[3][4]
Experimental Workflow & Protocols
A logical and well-controlled experimental workflow is crucial for accurately assessing the efficacy of fenretinide. The following diagram and protocols outline a standard approach for investigating fenretinide in retinoid-resistant cancer cell lines.
Caption: Key signaling pathways of fenretinide-induced apoptosis.
Conclusion and Future Directions
Fenretinide stands out as a promising therapeutic agent for retinoid-resistant cancers due to its unique, multi-pronged mechanism of action. Its ability to induce apoptosis via ROS generation and ceramide accumulation, largely independent of classical retinoid signaling, provides a strong rationale for its further investigation. The protocols and workflow outlined in these application notes provide a solid foundation for researchers to explore the potential of fenretinide in various cancer models.
A significant hurdle in the clinical translation of fenretinide has been its poor bioavailability. [13][14][15]Future research should focus on novel drug delivery systems and formulations to enhance its systemic exposure and therapeutic efficacy. [16][17][18]Furthermore, exploring synergistic combinations of fenretinide with other chemotherapeutic agents or targeted therapies could unlock its full potential in the fight against resistant cancers. [13]
References
-
Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule. MDPI. [Link]
-
Fenretinide Drug Combinations. SciTech Development. [Link]
-
Current Clinical Trials of Fenretinide. CancerNetwork. [Link]
-
Fenretinide (4-HPR): Its History, Properties & Uses. SciTech Development. [Link]
-
Fenretinide Drug Use in Pediatric Cancer. SciTech Development. [Link]
-
Phase II Study of Fenretinide (NSC 374551) in Adults With Recurrent Malignant Gliomas: A North American Brain Tumor Consortium Study. PubMed Central. [Link]
- A Phase I Study of Intravenous Fenretinide (4-HPR) for Patients with Malignant Solid Tumors. Site Not Found.
-
The mechanisms of Fenretinide-mediated anti-cancer activity and prevention of obesity and type-2 diabetes. PubMed. [Link]
-
Dynamics of ceramide generation and metabolism in response to fenretinide--Diversity within and among leukemia. PubMed. [Link]
-
FROM IN VITRO AND IN VIVO MODELS TO CLINICAL STUDIES 4-HPR (FENRETINID) V PROTINÁD. IS MUNI. [Link]
-
Fenretinide induces mitochondrial ROS and inhibits the mitochondrial respiratory chain in neuroblastoma. PMC - NIH. [Link]
-
Preparation and In Vitro Evaluation of Hydrophilic Fenretinide Nanoparticles. PMC - NIH. [Link]
-
Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells. MDPI. [Link]
- 3.3.4. DCF-DA Assay Protocol. Site Not Found.
- Solid oral formulation of fenretinide.
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
- 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. Site Not Found.
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
- The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics. Site Not Found.
- Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Site Not Found.
-
Ceramide synthesis and metabolism as a target for cancer therapy. PubMed - NIH. [Link]
-
Involvement of Reactive Oxygen Species in N-(4-Hydroxyphenyl)retinamide-Induced Apoptosis in Cervical Carcinoma Cells. JNCI: Journal of the National Cancer Institute | Oxford Academic. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
- The unfolding role of ceramide in coordinating retinoid-based cancer therapy. Site Not Found.
- Retinoids and Reactive Oxygen Species in Cancer Cell De
- ROS Assay Kit Protocol. Site Not Found.
Sources
- 1. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. scitechdevelopment.com [scitechdevelopment.com]
- 5. Fenretinide induces mitochondrial ROS and inhibits the mitochondrial respiratory chain in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Dynamics of ceramide generation and metabolism in response to fenretinide--Diversity within and among leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells [mdpi.com]
- 10. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics [gavinpublishers.com]
- 11. Ceramide synthesis and metabolism as a target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. scitechdevelopment.com [scitechdevelopment.com]
- 14. scitechdevelopment.com [scitechdevelopment.com]
- 15. mdpi.com [mdpi.com]
- 16. Preparation and In Vitro Evaluation of Hydrophilic Fenretinide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Phase I Study of Intravenous Fenretinide (4-HPR) for Patients with Malignant Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WO2016011535A1 - Solid oral formulation of fenretinide - Google Patents [patents.google.com]
Application Notes & Protocols: Nanoparticle-Based Delivery Systems for 13-cis-Fenretinide
Introduction: The Promise and Challenge of Fenretinide
Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic derivative of all-trans-retinoic acid (ATRA), has emerged as a highly promising agent in oncology.[1][2] Its significant anticancer activity has been documented across a wide range of malignancies, including neuroblastoma, ovarian cancer, prostate cancer, and various hematological cancers.[3][4] Unlike many traditional chemotherapeutics, Fenretinide's primary mechanism of action is the induction of apoptosis (programmed cell death) in cancer cells, making it a targeted and potentially less toxic therapeutic option.[1][5]
The apoptogenic activity of Fenretinide is multifaceted. It can trigger cell death through pathways that are both dependent on and independent of retinoic acid receptors (RARs).[5] Key mechanisms include the generation of reactive oxygen species (ROS) and the subsequent activation of the intrinsic mitochondrial pathway, leading to the activation of the caspase cascade and cleavage of downstream targets like poly ADP-ribose polymerase (PARP).[1][6]
Despite its potent in vitro cytotoxicity, the clinical translation of Fenretinide has been severely hampered by a critical physicochemical drawback: its extremely low aqueous solubility.[4][7] This poor solubility leads to low and erratic oral bioavailability, making it difficult to achieve and maintain the therapeutic plasma concentrations required for clinical efficacy.[5][8] This challenge has necessitated the development of advanced drug delivery systems designed to enhance Fenretinide's solubility and improve its pharmacokinetic profile.[3][9] Nanoparticle-based delivery platforms, such as polymeric nanoparticles and lipid-based nanocarriers, represent a leading strategy to overcome these limitations and unlock the full therapeutic potential of Fenretinide.[9][10]
Rationale for Nanoparticle Encapsulation
The encapsulation of Fenretinide into nanoparticles—submicron colloidal systems typically ranging from 10 to 1000 nm—is not merely a formulation exercise; it is a strategic approach to fundamentally alter the drug's interaction with biological systems.[11][12] The primary drivers for this strategy are rooted in overcoming the drug's inherent biopharmaceutical challenges.
-
Enhanced Bioavailability: By enclosing the hydrophobic Fenretinide within a hydrophilic shell or matrix, nanoparticles can significantly increase its apparent water solubility and dissolution rate, which are critical for absorption after oral administration.[13]
-
Improved Pharmacokinetics: Nanocarriers can protect Fenretinide from premature metabolism, particularly the first-pass effect in the liver, thereby extending its circulation half-life and enabling sustained therapeutic concentrations.[14]
-
Controlled Release: The nanoparticle matrix can be engineered to release the drug in a controlled or sustained manner, reducing dosing frequency and minimizing potential off-target effects associated with high peak plasma concentrations.[15]
-
Amorphous State Stabilization: Encapsulation often maintains the drug in an amorphous or molecularly dispersed state within the nanoparticle core, preventing crystallization and improving stability and dissolution.[16] The absence of the drug's characteristic melting endotherm in Differential Scanning Calorimetry (DSC) analysis is a key indicator of this successful amorphization.[7][13]
Protocol I: Preparation of Fenretinide-Loaded Polymeric Nanoparticles
This protocol details the formulation of Fenretinide-loaded biodegradable nanoparticles using the emulsification-solvent evaporation technique, a robust and widely used method for encapsulating hydrophobic drugs within a polymer matrix.[16][17] Poly(lactic-co-glycolic acid) (PLGA) is selected as the model polymer due to its excellent biocompatibility and biodegradability.[16]
Causality and Experimental Choices
-
Method: Emulsification-solvent evaporation is ideal for hydrophobic drugs and water-insoluble polymers. It allows for the drug to be molecularly dispersed within the polymer matrix, which is then solidified into nanoparticles.[18]
-
Polymer: PLGA is FDA-approved and hydrolyzes into lactic and glycolic acids, which are endogenous and easily metabolized. The choice between an acid-terminated or ester-terminated PLGA can influence drug release and cell interaction.[16]
-
Solvent: Dichloromethane (DCM) is chosen for its ability to dissolve both Fenretinide and PLGA and for its high volatility, which facilitates efficient removal by evaporation.[7]
-
Surfactant: Polyvinyl alcohol (PVA) or Polysorbate 80 is used to stabilize the oil-in-water emulsion, preventing droplet coalescence and controlling the final particle size.
Workflow: Emulsification-Solvent Evaporation
Step-by-Step Methodology
-
Preparation of Organic Phase:
-
Accurately weigh 10 mg of 13-cis-Fenretinide and 100 mg of PLGA (50:50, acid-terminated).
-
Dissolve both components in 2 mL of dichloromethane (DCM) in a glass vial. Vortex until a clear, homogenous solution is formed.
-
-
Preparation of Aqueous Phase:
-
Prepare a 1% w/v aqueous solution of polyvinyl alcohol (PVA) by dissolving 100 mg of PVA in 10 mL of deionized water. Heat gently if necessary to aid dissolution, then cool to room temperature.
-
-
Emulsification:
-
Add the organic phase (Step 1) to the aqueous phase (Step 2) under high-speed homogenization (e.g., 15,000 rpm for 5 minutes) or using a probe sonicator on ice (e.g., 40% amplitude, 2 minutes, pulse mode) to form an oil-in-water (o/w) emulsion. The energy input here is critical for determining the final particle size.
-
-
Solvent Evaporation:
-
Nanoparticle Collection and Washing:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at high speed (e.g., 15,000 x g, 20 minutes, 4°C).
-
Discard the supernatant, which contains residual PVA and any non-encapsulated drug.
-
Resuspend the nanoparticle pellet in deionized water using a vortex mixer and sonicate briefly to disperse.
-
Repeat the centrifugation and washing steps two more times to ensure complete removal of the surfactant.
-
-
Lyophilization (Freeze-Drying):
-
After the final wash, resuspend the nanoparticle pellet in a 5% w/v lactose or trehalose solution (cryoprotectant). The cryoprotectant prevents particle aggregation during freezing.
-
Freeze the suspension at -80°C, then lyophilize for 48 hours to obtain a dry, free-flowing powder that can be stored long-term and easily reconstituted.
-
Protocol II: Preparation of Fenretinide-Loaded Nanostructured Lipid Carriers (NLCs)
NLCs are a second-generation lipid nanoparticle system composed of a blend of solid and liquid lipids, creating an imperfect, unstructured solid matrix. This structure increases the payload for drugs like Fenretinide and minimizes potential drug expulsion during storage compared to first-generation Solid Lipid Nanoparticles (SLNs).[15][19] The hot homogenization and ultrasonication method is a reliable and scalable production technique.[15][20]
Causality and Experimental Choices
-
Method: Hot homogenization is necessary to melt the lipid components. The subsequent ultrasonication step provides high energy to break down the coarse emulsion into nano-sized droplets, which then solidify upon cooling.
-
Lipids: A solid lipid (e.g., Compritol® 888 ATO) forms the main matrix, while a liquid lipid (e.g., Labrafil® M 1944 CS or Miglyol® 812) disrupts the crystal lattice, creating space to accommodate the drug.[15] Fenretinide has good solubility in the molten lipid phase.
-
Emulsifiers: A combination of emulsifiers (e.g., Soya lecithin and Tween® 80) is often used to provide immediate and long-term stability to the nanoemulsion before solidification.
Workflow: Hot Homogenization and Ultrasonication
Step-by-Step Methodology
-
Preparation of Lipid Phase:
-
In a glass beaker, combine 200 mg of solid lipid (Compritol® 888 ATO) and 50 mg of liquid lipid (Labrafil® M 1944 CS).
-
Heat the beaker in a water bath to approximately 80°C (about 10°C above the melting point of the solid lipid) until a clear, homogenous molten lipid phase is obtained.
-
Add 15 mg of Fenretinide to the molten lipid and stir until completely dissolved.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, dissolve 150 mg of Tween® 80 and 50 mg of soya lecithin in 20 mL of deionized water.
-
Heat this aqueous phase in the same water bath to 80°C.
-
-
Formation of Pre-emulsion:
-
Pour the hot aqueous phase into the hot lipid phase while stirring with a high-speed homogenizer (e.g., 10,000 rpm) for 5-10 minutes. This creates a coarse, hot pre-emulsion.
-
-
Nanosizing by Ultrasonication:
-
Immediately subject the hot pre-emulsion to high-intensity probe sonication (e.g., 50% amplitude, 5 minutes, pulse mode) while maintaining the temperature at 80°C. This critical step reduces the droplet size to the nanometer range.
-
-
NLC Solidification:
-
Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath.
-
Stir gently with a magnetic stirrer until the sample cools to room temperature. The cooling process causes the lipid droplets to solidify, forming the NLCs and entrapping the Fenretinide.
-
-
Storage:
-
The final NLC suspension can be stored at 4°C. For long-term storage, lyophilization with a suitable cryoprotectant may be performed.
-
Characterization and Quality Control Protocols
A self-validating protocol requires rigorous characterization to ensure the formulation meets the desired specifications for size, stability, and drug content.
Physicochemical Characterization Data
The following table provides an example of how to summarize characterization data for different nanoparticle formulations.
| Parameter | Formulation A (PLGA) | Formulation B (NLC) | Acceptable Range | Technique |
| Mean Particle Size (Z-Ave, nm) | 215 ± 8 | 180 ± 12 | < 250 nm | DLS |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.21 ± 0.04 | < 0.3 | DLS |
| Zeta Potential (mV) | -25.6 ± 2.1 | -30.1 ± 1.8 | < -20 mV or > +20 mV | Laser Doppler Electrophoresis |
| Encapsulation Efficiency (EE, %) | 85.2 ± 4.5 | 96.7 ± 3.2 | > 80% | UPLC/Centrifugation |
| Drug Loading (DL, %) | 7.8 ± 0.5 | 5.5 ± 0.3 | Formulation Dependent | UPLC/Centrifugation |
Protocol: Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Principle: This protocol quantifies the amount of drug successfully encapsulated within the nanoparticles versus the total amount of drug used.
-
Procedure:
-
Take a known volume (e.g., 1 mL) of the nanoparticle suspension (before lyophilization for PLGA-NP) or a precisely weighed amount of lyophilized powder reconstituted in water.
-
Centrifuge the sample at high speed (e.g., 15,000 x g, 30 minutes) to pellet the nanoparticles. Alternatively, use centrifugal filter units (e.g., Amicon® Ultra, 10 kDa MWCO).
-
Carefully collect the supernatant, which contains the free, unencapsulated Fenretinide.
-
Quantify the concentration of Fenretinide in the supernatant using a validated UPLC-UV or LC-MS/MS method.[21]
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] * 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] * 100
-
-
Protocol: In Vitro Drug Release using Dialysis
-
Principle: This method simulates the release of Fenretinide from the nanoparticles into a physiological medium over time.
-
Procedure:
-
Release Medium: Prepare phosphate-buffered saline (PBS, pH 7.4) containing 0.5% w/v Tween® 80. The surfactant is essential to maintain "sink conditions" by solubilizing the released hydrophobic Fenretinide, preventing it from saturating the medium and stopping further release.
-
Accurately place a known amount of Fenretinide-loaded nanoparticle suspension (e.g., 1 mL containing 1 mg of encapsulated drug) into a dialysis bag (e.g., MWCO 12-14 kDa).
-
Seal the bag and immerse it in a vessel containing 100 mL of the release medium, maintained at 37°C with constant magnetic stirring (e.g., 100 rpm).
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL aliquots from the release medium.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the Fenretinide concentration in the collected samples by UPLC.
-
Calculate the cumulative percentage of drug released at each time point, correcting for the removed sample volume.
-
Application: Biological Evaluation
Fenretinide's Mechanism of Action: Apoptosis Induction
Fenretinide triggers apoptosis through a complex signaling cascade, often initiated by the generation of intracellular ROS. This leads to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis.
Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Principle: The MTT assay measures cell viability by assessing the metabolic activity of mitochondria. It is used to determine the concentration of the nanoformulation required to inhibit cell growth by 50% (IC50).
-
Procedure:
-
Cell Culture: Seed cancer cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[14]
-
Treatment: Prepare serial dilutions of:
-
Free Fenretinide (dissolved in a small amount of DMSO, then diluted in media).
-
Fenretinide-loaded nanoparticles (reconstituted in media).
-
Empty (placebo) nanoparticles (as a negative control).
-
-
Remove the old media from the cells and add 100 µL of the treatment solutions. Include untreated cells as a 100% viability control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight or for a few hours with gentle shaking to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability versus concentration and determine the IC50 value using non-linear regression analysis. A lower IC50 value for the nanoformulation compared to free Fenretinide indicates enhanced efficacy.[14]
-
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the development and evaluation of nanoparticle-based delivery systems for 13-cis-Fenretinide. By employing systematic formulation strategies, such as emulsification-solvent evaporation for polymeric nanoparticles and hot homogenization for NLCs, it is possible to produce stable nanocarriers with high encapsulation efficiency. Rigorous physicochemical and biological characterization is paramount to ensuring the development of a self-validating and effective therapeutic system. These nanoformulations hold the potential to overcome the significant bioavailability challenges of Fenretinide, paving the way for its successful clinical application in oncology.
References
- Study Details | NCT06922539 | ST-001 nanoFenretinide in Relapsed/ Refractory Small Cell Lung Cancer | ClinicalTrials.gov. (n.d.). ClinicalTrials.gov.
-
Fenretinide (4-HPR): Its History, Properties & Uses. (n.d.). SciTech Development. Retrieved January 24, 2026, from [Link]
- Preparation and In Vitro Evaluation of Hydrophilic Fenretinide Nanoparticles. (2015). International Journal of Pharmaceutics. Request PDF.
-
Mehta, R. R., et al. (1998). Fenretinide Activates Caspases and Induces Apoptosis in Gliomas. Clinical Cancer Research. Retrieved January 24, 2026, from [Link]
-
Fenretinide Drug Use in Pediatric Cancer. (n.d.). SciTech Development. Retrieved January 24, 2026, from [Link]
-
Meyskens, F. L., & Edwards, L. (1985). 13-Cis-retinoic acid: pharmacology, toxicology, and clinical applications for the prevention and treatment of human cancer. Critical Reviews in Oncology/Hematology. Retrieved January 24, 2026, from [Link]
-
Sun, S. Y., & Lotan, R. (2002). Mechanisms of fenretinide-induced apoptosis. Journal of the National Cancer Institute. Retrieved January 24, 2026, from [Link]
-
Corallino, F., et al. (2021). Retinoids Delivery Systems in Cancer: Liposomal Fenretinide for Neuroectodermal-Derived Tumors. MDPI. Retrieved January 24, 2026, from [Link]
-
Jackson, J. K., et al. (2015). Preparation and In Vitro Evaluation of Hydrophilic Fenretinide Nanoparticles. International Journal of Pharmaceutics. Retrieved January 24, 2026, from [Link]
-
Fenretinide Drug Combinations. (n.d.). SciTech Development. Retrieved January 24, 2026, from [Link]
-
Kang, M. H., & Reynolds, C. P. (2017). Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives. Seminars in Oncology. Retrieved January 24, 2026, from [Link]
-
Orienti, I., et al. (2024). Antiproliferative and Morphological Effects of Fenretinide Lipid Nanosystems in Colon Adenocarcinoma Cells. International Journal of Molecular Sciences. Retrieved January 24, 2026, from [Link]
-
Current Clinical Trials of Fenretinide. (2002). CancerNetwork. Retrieved January 24, 2026, from [Link]
-
Jackson, J. K., et al. (2015). Preparation and in vitro evaluation of hydrophilic fenretinide nanoparticles. PubMed. Retrieved January 24, 2026, from [Link]
-
Musso, N., et al. (2023). 4-Ammoniumbutylstyrene Based-Nanoparticles for the Controlled Release of Fenretinide. Sciforum. Retrieved January 24, 2026, from [Link]
-
Matteo, C., et al. (2024). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. Pharmaceutics. Retrieved January 24, 2026, from [Link]
-
Date, A. A., et al. (2016). Preparation and Characterization of Fenofibrate-Loaded Nanostructured Lipid Carriers for Oral Bioavailability Enhancement. AAPS PharmSciTech. Retrieved January 24, 2026, from [Link]
-
Patel, D., et al. (2014). Formulation and Evaluation of Biodegradable Nanoparticles for the Oral Delivery of Fenretinide. Journal of Pharmaceutical Sciences. Retrieved January 24, 2026, from [Link]
-
Mody, V. V., et al. (2010). Nanoparticle-based targeted drug delivery. Journal of Pharmacy and Pharmacology. Retrieved January 24, 2026, from [Link]
-
Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. (2023). Graphical Abstract. Retrieved January 24, 2026, from [Link]
-
Nano-fenretinide demonstrates remarkable activity in acute promyeloid leukemia cells. (2020). PDF. Retrieved January 24, 2026, from [Link]
-
Preparation and Characterization of Fenofibrate-Loaded Nanostructured Lipid Carriers for Oral Bioavailability Enhancement. (2016). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Phase 1 Trial of ST-001 nanoFenretinide. (n.d.). Cutaneous Lymphoma Foundation. Retrieved January 24, 2026, from [Link]
-
Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. (2021). MDPI. Retrieved January 24, 2026, from [Link]
-
Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. (2022). MDPI. Retrieved January 24, 2026, from [Link]
-
Preparation and characterization of polymeric nanoparticles loaded with the flavonoid luteolin, by using factorial design. (2014). ResearchGate. Retrieved January 24, 2026, from [Link]
-
A novel oral micellar fenretinide formulation with enhanced bioavailability and antitumour activity against multiple tumours from cancer stem cells. (2020). NIH. Retrieved January 24, 2026, from [Link]
-
Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology. (2021). MDPI. Retrieved January 24, 2026, from [Link]
Sources
- 1. Mechanisms of fenretinide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. scitechdevelopment.com [scitechdevelopment.com]
- 4. Retinoids Delivery Systems in Cancer: Liposomal Fenretinide for Neuroectodermal-Derived Tumors | MDPI [mdpi.com]
- 5. scitechdevelopment.com [scitechdevelopment.com]
- 6. Fenretinide Activates Caspases and Induces Apoptosis in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and in vitro evaluation of hydrophilic fenretinide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scitechdevelopment.com [scitechdevelopment.com]
- 10. A novel oral micellar fenretinide formulation with enhanced bioavailability and antitumour activity against multiple tumours from cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems | MDPI [mdpi.com]
- 13. Preparation and In Vitro Evaluation of Hydrophilic Fenretinide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciforum.net [sciforum.net]
- 15. Preparation and Characterization of Fenofibrate-Loaded Nanostructured Lipid Carriers for Oral Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation and Evaluation of Biodegradable Nanoparticles for the Oral Delivery of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. worldscientific.com [worldscientific.com]
- 18. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology [mdpi.com]
- 19. Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Fenretinide-Induced Night Blindness in Preclinical Research
Introduction:
Welcome to the technical support guide for researchers utilizing 13-cis-Fenretinide, also known as N-(4-hydroxyphenyl)retinamide (4-HPR), in animal models. Fenretinide is a synthetic retinoid with significant therapeutic potential, particularly in oncology and ophthalmology.[1][2] However, a well-documented and reversible side effect of fenretinide treatment is night blindness (nyctalopia).[3][4] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate, manage, and mitigate this effect in your research subjects.
Our approach is grounded in the understanding that fenretinide's impact on vision is primarily due to its interaction with retinol-binding protein 4 (RBP4), the main transporter of vitamin A (retinol) in the blood.[3][5] By disrupting the RBP4-retinol complex, fenretinide reduces the availability of retinol to the retina, a critical component of the visual cycle.[3][5][6] This guide will equip you with the knowledge to navigate this mechanism and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of night blindness observed in animal models treated with fenretinide?
A1: Fenretinide-induced night blindness is a direct consequence of its mechanism of action. It competitively binds to retinol-binding protein 4 (RBP4), displacing retinol.[7] This fenretinide-RBP4 complex has a reduced affinity for transthyretin (TTR), leading to its rapid clearance from circulation.[7][8] The subsequent decrease in circulating retinol limits its uptake by the retinal pigment epithelium (RPE), thereby impairing the regeneration of rhodopsin, the photopigment essential for scotopic (low-light) vision.[3][6]
Q2: Is the night blindness induced by fenretinide permanent?
A2: No, the night blindness is typically reversible upon cessation of fenretinide treatment.[2][4][9] Once the drug is cleared from the system, RBP4 can resume its normal function of transporting retinol to the eye, and visual function is restored. The reversibility is a key consideration in experimental design, particularly in longitudinal studies.
Q3: Can I prevent night blindness in my animal models without compromising the therapeutic effects of fenretinide?
A3: This is a central challenge in fenretinide research. Mitigation strategies often involve careful dose management and, in some cases, co-administration of vitamin A. However, it's crucial to consider that high doses of vitamin A could potentially counteract some of fenretinide's therapeutic effects, depending on the disease model. A thorough understanding of your specific model and experimental goals is necessary.
Q4: What are the most common animal models used to study fenretinide's effects on vision?
A4: Mouse and rat models are most commonly employed.[1][4] Specific strains that are valuable include those with predispositions to retinal degeneration, such as the Royal College of Surgeon (RCS) rats and various transgenic mouse models of retinitis pigmentosa (RP) and Stargardt disease.[4][10][11] The choice of model will depend on the specific research question, whether it's focused on the mechanism of night blindness itself or on fenretinide's therapeutic efficacy in a particular disease context.
Q5: How can I functionally assess night blindness in my animal models?
A5: The gold-standard method is electroretinography (ERG).[12][13] ERG provides an objective and quantitative measure of retinal function. Specifically, scotopic ERG, which measures the rod photoreceptor response in dark-adapted animals, is critical for assessing night blindness.[12] A reduction in the scotopic a- and b-wave amplitudes is a hallmark of fenretinide-induced night blindness.
Troubleshooting Guide
Issue 1: Unexpectedly severe or rapid onset of night blindness.
-
Potential Cause: The fenretinide dosage may be too high for the specific animal strain or age. Different strains can have varying sensitivities to retinoid pathway disruption.
-
Troubleshooting Steps:
-
Dose Titration: If not already performed, conduct a pilot study with a range of fenretinide doses to establish a dose-response curve for both the desired therapeutic effect and the onset of night blindness.
-
Review Literature: Consult literature for established dosage ranges in your specific animal model. For instance, studies in rats and mice have used doses around 20 mg/kg.[4]
-
Vehicle and Formulation: Ensure proper solubilization and administration of fenretinide. Poor bioavailability can lead to inconsistent plasma levels. Consider co-administration with a high-fat meal or vehicle to improve absorption.[9]
-
Issue 2: Difficulty in distinguishing between fenretinide-induced night blindness and disease-related retinal degeneration.
-
Potential Cause: In models of retinal disease, the phenotype can be confounded by the drug's side effects.
-
Troubleshooting Steps:
-
Appropriate Controls: Include a vehicle-treated disease model group and a fenretinide-treated wild-type group. This will allow you to isolate the effects of the drug from the progression of the disease.
-
Longitudinal ERG: Perform ERG measurements at multiple time points before, during, and after fenretinide treatment. This will help to track the dynamics of retinal function changes and distinguish between reversible drug effects and progressive degeneration.
-
Histological Analysis: At the end of the study, perform retinal histology to assess photoreceptor layer thickness and morphology. This can provide structural evidence to complement the functional data from ERG.
-
Issue 3: Inconsistent ERG results within the same treatment group.
-
Potential Cause: Variability in drug administration, animal handling, or the ERG procedure itself.
-
Troubleshooting Steps:
-
Standardized Procedures: Ensure all procedures, from drug administration to ERG recordings, are highly standardized. This includes consistent dark adaptation times, anesthesia protocols, and electrode placement.[14]
-
Animal Health Monitoring: Closely monitor the health and weight of the animals. Systemic health can influence retinal function.
-
Plasma Fenretinide and Retinol Levels: If possible, measure plasma concentrations of fenretinide and retinol to confirm consistent drug exposure and target engagement.
-
Experimental Protocols & Data
Protocol 1: Induction and Monitoring of Fenretinide-Induced Night Blindness
This protocol outlines the steps for treating mice with fenretinide and assessing the development of night blindness using scotopic ERG.
Materials:
-
13-cis-Fenretinide
-
Vehicle (e.g., corn oil with 2% ethanol)
-
Gavage needles
-
ERG recording system
-
Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)
-
Topical mydriatic (e.g., tropicamide) and anesthetic (e.g., proparacaine) eye drops
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the start of the experiment.
-
Baseline ERG: Perform baseline ERG recordings on all animals before commencing treatment to establish their normal retinal function.
-
Fenretinide Administration:
-
Prepare a fresh solution of fenretinide in the chosen vehicle.
-
Administer fenretinide daily via oral gavage at the desired dose (e.g., 20 mg/kg).
-
Administer vehicle to the control group.
-
-
ERG Monitoring:
-
Perform ERG recordings at regular intervals (e.g., weekly) to monitor the onset and progression of night blindness.
-
For scotopic ERG, dark-adapt the animals overnight (minimum 12 hours).
-
Under dim red light, anesthetize the animal and dilate the pupils.
-
Place recording electrodes on the cornea and reference/ground electrodes subcutaneously.
-
Record responses to a series of increasing light flash intensities.
-
-
Data Analysis:
-
Measure the amplitudes of the a-wave (photoreceptor response) and b-wave (bipolar cell response).
-
Compare the amplitudes between the fenretinide-treated and control groups at each time point. A significant reduction in the scotopic a- and b-wave amplitudes in the treated group indicates night blindness.
-
Protocol 2: Biochemical Analysis of Serum Retinol and RBP4
This protocol describes how to measure the key biomarkers of fenretinide's systemic effects.
Materials:
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
Centrifuge
-
HPLC system for retinol analysis
Procedure:
-
Blood Collection: Collect blood samples from the animals at baseline and at various time points during treatment.
-
Plasma/Serum Separation: Centrifuge the blood samples to separate plasma or serum.
-
RBP4 Measurement:
-
Retinol Measurement:
-
Extract retinol from the plasma/serum using an organic solvent (e.g., hexane).
-
Analyze the retinol concentration using reverse-phase HPLC with UV detection.
-
-
Data Analysis:
-
Compare the levels of RBP4 and retinol between the fenretinide-treated and control groups. A significant decrease in both analytes is expected in the treated group.
-
Quantitative Data Summary
| Parameter | Control Group (Vehicle) | Fenretinide-Treated Group (20 mg/kg) | Expected Outcome |
| Scotopic ERG a-wave amplitude | Normal | Significantly Reduced | Indicates photoreceptor dysfunction |
| Scotopic ERG b-wave amplitude | Normal | Significantly Reduced | Indicates inner retinal dysfunction |
| Serum Retinol Level | Normal | Significantly Reduced | Confirms systemic vitamin A depletion |
| Serum RBP4 Level | Normal | Significantly Reduced | Confirms target engagement |
Visualizations
Mechanism of Fenretinide-Induced Night Blindness
Caption: Fenretinide competitively binds to RBP4, impairing its interaction with TTR and leading to reduced retinol delivery to the retina.
Experimental Workflow for Assessing Mitigation Strategies
Caption: A typical experimental workflow for evaluating strategies to reduce fenretinide-induced night blindness.
References
-
A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis. PubMed Central. [Link]
-
Fenretinide inhibits vitamin A formation from β-carotene and regulates carotenoid levels in mice. PMC - NIH. [Link]
-
Adverse Retinal Effect of Fenretinide in Association with Reduced Pigmentation. IOVS. [Link]
- Rbp4 antagonists for the treatment of age-related macular degeneration and stargardt disease.
-
Fenretinide Treatment Prevents Diet-Induced Obesity in Association With Major Alterations in Retinoid Homeostatic Gene Expression in Adipose, Liver, and Hypothalamus. PubMed Central. [Link]
-
Current Clinical Trials of Fenretinide. CancerNetwork. [Link]
-
Phase II Study of Fenretinide (NSC 374551) in Adults With Recurrent Malignant Gliomas: A North American Brain Tumor Consortium Study. PubMed Central. [Link]
-
Fenretinide Inhibits Ocular Neovascularization (NV) by Upregulation of Bone Morphogenic Protein-2 (BMP-2) and Reduction of Inflammatory Macrophages and VEGF. IOVS. [Link]
-
LBS-008. Lin BioScience. [Link]
-
Fenretinide. Wikipedia. [Link]
-
Investigation of oral fenretinide for treatment of geographic atrophy in age-related macular degeneration. PubMed. [Link]
-
(PDF) Investigation of oral fenretinide for treatment of geographic atrophy in age-related macular degeneration. ResearchGate. [Link]
-
Examples of previously reported RBP4 antagonists that include... ResearchGate. [Link]
-
Evaluation of different classes of RBP4 antagonists as potential treatments for AMD. IOVS. [Link]
-
Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities. PMC - PubMed Central. [Link]
-
Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives. PMC - NIH. [Link]
-
Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models. PMC - NIH. [Link]
-
Safety of the synthetic retinoid fenretinide: long-term results from a controlled clinical trial for the prevention of contralateral breast cancer. PubMed. [Link]
-
Retinol-Binding Protein (RBP) - Turbidimetric, open channel. Gentian Diagnostics. [Link]
-
In vitro interaction of fenretinide with plasma retinol-binding protein and its functional consequences. PubMed. [Link]
-
RBP4 (Retinol Binding Protein 4) Antibodies and Antigens. Creative Diagnostics. [Link]
-
Study of Fenretinide in the Treatment of Geographic Atrophy Associated With Dry Age-Related Macular Degeneration. ClinicalTrials.gov. [Link]
-
Animals Models of Inherited Retinal Disease. PMC - PubMed Central. [Link]
-
Fenretinide inhibits vitamin A formation from β-carotene and regulates carotenoid levels in mice. PubMed. [Link]
-
Fenretinide in Young Women at Genetic or Familial Risk of Breast Cancer: A Placebo-Controlled Biomarker Trial. AACR Journals. [Link]
-
The Role of Vitamin A in Retinal Diseases. MDPI. [Link]
-
Animal models and different therapies for treatment of retinitis pigmentosa. ResearchGate. [Link]
-
Acute and Chronic Effects of Fenretinide on RPE Loss and Growth Factor Regulation. IOVS. [Link]
-
Electroretinography 3 Protocol. IMPReSS - Mousephenotype.org. [Link]
-
Fenretinide Drug Combinations. SciTech Development. [Link]
-
Retinol and Retinol Binding Protein 4 Levels and Cardiometabolic Disease Risk. NIH. [Link]
-
Experimental Animal Models for Retinal and Choroidal Diseases. MedCrave online. [Link]
-
OCT and ERG Techniques in High-Throughput Phenotyping of Mouse Vision. MDPI. [Link]
-
New Report: Vitamin A Supplementation Provides No Vision Benefit to RP Patients. Foundation Fighting Blindness. [Link]
-
Noninvasive Electroretinographic Procedures for the Study of the Mouse Retina. PMC - NIH. [Link]
-
Role of Retinol Binding Protein -4(RBP-4) and some Biochemical Parameters in Type II Diabetes Mellitus Patients. ResearchGate. [Link]
-
Retinal Toxicity Induced by Chemical Agents. MDPI. [Link]
-
Vitamin A Supplements and Retinitis Pigmentosa in Children. American Academy of Ophthalmology. [Link]
Sources
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Fenretinide - Wikipedia [en.wikipedia.org]
- 3. Fenretinide inhibits vitamin A formation from β-carotene and regulates carotenoid levels in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Investigation of oral fenretinide for treatment of geographic atrophy in age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20170258786A1 - Rbp4 antagonists for the treatment of age-related macular degeneration and stargardt disease - Google Patents [patents.google.com]
- 7. In vitro interaction of fenretinide with plasma retinol-binding protein and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Animals Models of Inherited Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Noninvasive Electroretinographic Procedures for the Study of the Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electroretinography 3 Protocol - IMPReSS [web.mousephenotype.org]
- 15. gentian.com [gentian.com]
- 16. mesoscale.com [mesoscale.com]
Navigating the Nuances of 13-cis-Fenretinide: A Technical Support Guide to Managing Off-Target Effects In Vivo
Welcome to the technical support center for the in vivo application of 13-cis-Fenretinide (Fenretinide). This guide is designed for researchers, scientists, and drug development professionals to provide a centralized resource for anticipating, managing, and troubleshooting the off-target effects of this potent retinoid. Our goal is to empower you with the knowledge to conduct robust and reproducible in vivo studies, ensuring the integrity of your data while maintaining the highest standards of animal welfare.
Introduction to 13-cis-Fenretinide and Its Therapeutic Potential
13-cis-Fenretinide, a synthetic retinoid, has garnered significant interest for its pleiotropic anti-cancer activities.[1] It has been investigated in various preclinical and clinical settings for its ability to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in a range of malignancies.[1][2] Its primary on-target mechanism is thought to involve the generation of reactive oxygen species (ROS) and the activation of ceramide-mediated signaling pathways, ultimately leading to cancer cell death.[3][4]
However, like many therapeutic agents, the in vivo application of Fenretinide is not without its challenges. Off-target effects, ranging from mild and manageable to more severe toxicities, can impact experimental outcomes and animal well-being. This guide will provide a comprehensive framework for understanding and mitigating these effects.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with 13-cis-Fenretinide in vivo.
Q1: What are the most frequently observed off-target effects of 13-cis-Fenretinide in animal models and clinical trials?
A1: The most commonly reported off-target effects in both preclinical models and human clinical trials include dermatological toxicities (e.g., skin dryness, erythema), and ocular effects, most notably night blindness.[3][5][6][7] Systemic effects such as hepatotoxicity and alterations in lipid profiles have also been observed, particularly at higher doses.[5][7] These effects are generally reversible upon cessation of treatment.[3][5][7]
Q2: How does the formulation and route of administration of Fenretinide impact its off-target profile?
A2: The bioavailability and, consequently, the toxicity profile of Fenretinide are highly dependent on its formulation and route of administration.[2] Oral administration, particularly with a high-fat meal, can increase its absorption.[8] Various formulations, including lipid-based and nanoparticle-based systems, have been developed to improve its solubility and therapeutic index, which can in turn influence its off-target effects by achieving higher plasma concentrations.[2]
Q3: Are there any known species-specific differences in Fenretinide's toxicity?
A3: While detailed species-specific toxicity comparisons are not extensively documented in the provided search results, it is a well-established principle in toxicology that different species can exhibit varied responses to therapeutic agents due to differences in metabolism and physiology. Therefore, it is crucial to conduct dose-finding studies in the specific animal model being used.
Q4: Can off-target effects be mitigated without compromising the anti-cancer efficacy of Fenretinide?
A4: In many cases, yes. Strategies such as dose optimization, intermittent dosing schedules, and co-administration of supportive care agents can help manage off-target effects while preserving the therapeutic window.[6] For example, drug holidays have been incorporated into clinical trial designs to minimize side effects like diminished dark adaptation.[6]
Troubleshooting Guides for Common Off-Target Effects
This section provides detailed troubleshooting guides for managing the most prevalent off-target effects of 13-cis-Fenretinide.
Dermatological Toxicities
Underlying Mechanism: Retinoids, including Fenretinide, are known to affect epithelial cell differentiation and proliferation. This can disrupt the normal skin barrier function, leading to dryness, inflammation, and other dermatological disorders.[6][9]
Troubleshooting Protocol:
-
Baseline Assessment: Before initiating treatment, perform a thorough dermatological examination of all animals. Document the baseline condition of the skin and fur.
-
Dose-Response Pilot Study: If using a new animal model or strain, conduct a pilot study with a small cohort of animals to determine the maximum tolerated dose (MTD) and to characterize the dose-dependent dermatological effects.
-
Clinical Monitoring: During the study, perform daily visual inspections of the animals for signs of skin toxicity, including:
-
Erythema (redness)
-
Xerosis (dryness) and scaling[10]
-
Alopecia (hair loss)
-
-
Supportive Care:
-
Provide enriched housing with soft bedding to minimize skin irritation.
-
Consider topical application of emollients to affected areas, ensuring the vehicle does not interfere with the study endpoints.
-
-
Dose Modification: If significant dermatological toxicity is observed, consider the following strategies:
-
Reduce the dose of Fenretinide.
-
Implement an intermittent dosing schedule (e.g., 28 days on, 7 days off).[6]
-
Data Summary Table: Example Incidence of Dermatological and Ocular Side Effects in a Clinical Trial
| Adverse Event | Fenretinide Treatment Group | Control Group |
| Diminished dark adaptation | 19.0% | 2.9% |
| Dermatologic disorders | 18.6% | 2.9% |
| Gastrointestinal symptoms | 13.0% | 5.4% |
| Disorders of the ocular surface | 10.9% | 3.2% |
| (Data adapted from a long-term clinical trial for the prevention of contralateral breast cancer)[9] |
Ocular Toxicities
Underlying Mechanism: A well-documented side effect of Fenretinide is nyctalopia, or night blindness.[3][5][7] This is thought to be associated with a decrease in plasma retinol levels, as Fenretinide can interfere with retinol's transport in the blood.[6]
Experimental Workflow for Ocular Toxicity Assessment:
Caption: Workflow for monitoring Fenretinide-induced ocular toxicity.
Troubleshooting Protocol:
-
Baseline Ophthalmic Assessment: Before treatment, assess baseline visual function, particularly under low-light conditions if feasible for the animal model.
-
Regular Monitoring: Throughout the study, monitor for any behavioral changes that might indicate visual impairment.
-
Plasma Retinol Levels: Periodically measure plasma retinol concentrations to monitor for significant decreases.[6][10]
-
Intermittent Dosing: To minimize ocular side effects, a common strategy is to introduce drug-free periods, such as a 28-day treatment course followed by a 7-day interruption.[6]
Hepatotoxicity
Underlying Mechanism: While generally considered to have low toxicity compared to other retinoids, cases of hepatic dysfunction have been reported, particularly at high doses or in combination with other drugs.[5][6] The liver is a primary site of drug metabolism, and high concentrations of Fenretinide or its metabolites could lead to cellular stress. There is also a reported case of lethal hepatotoxicity when intravenous fenretinide was used concurrently with ceftriaxone and acetaminophen, suggesting a potential for drug interactions that can exacerbate liver injury.[11]
Signaling Pathway Implicated in Drug-Induced Liver Injury:
Caption: Potential mechanism of Fenretinide-associated hepatotoxicity.
Troubleshooting Protocol:
-
Baseline Liver Function Tests: Before initiating the experiment, collect blood samples to establish baseline levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Avoidance of Concomitant Hepatotoxic Drugs: Whenever possible, avoid the concurrent administration of other drugs known to have potential for liver toxicity or that share metabolic pathways with Fenretinide.[11]
-
Periodic Monitoring: Collect blood samples at regular intervals during the study to monitor for significant elevations in ALT and AST levels, which may indicate liver damage.
Conclusion
The successful in vivo application of 13-cis-Fenretinide requires a proactive and informed approach to managing its off-target effects. By understanding the underlying mechanisms of these effects and implementing robust monitoring and mitigation strategies, researchers can enhance the reliability and reproducibility of their findings while upholding the highest standards of animal welfare. This guide provides a foundational framework for troubleshooting common issues. However, it is imperative to consult the primary literature and tailor these strategies to the specific context of your research, including the animal model, dosing regimen, and experimental goals.
References
-
Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives. (2017-04-21). PMC. Retrieved from [Link]
-
Current Clinical Trials of Fenretinide. CancerNetwork. Retrieved from [Link]
-
Garaventa, A., et al. (2003). Phase I Trial and Pharmacokinetics of Fenretinide in Children with Neuroblastoma. Clinical Cancer Research. Retrieved from [Link]
-
Fenretinide Drug Combinations. SciTech Development. Retrieved from [Link]
-
Phase I trial and pharmacokinetics of fenretinide in children with neuroblastoma. ResearchGate. Retrieved from [Link]
-
Fenretinide (4-HPR): Its History, Properties & Uses. SciTech Development. Retrieved from [Link]
-
Pruthi, R. S., et al. (2006). Phase II Study of Fenretinide (NSC 374551) in Adults With Recurrent Malignant Gliomas: A North American Brain Tumor Consortium Study. Journal of Clinical Oncology. Retrieved from [Link]
-
Wu, J. M., et al. (1999). Fenretinide and its relation to cancer. Cancer Letters. Retrieved from [Link]
-
Misset, J. L., et al. (1986). Effects of 13-CIS retinoids on premalignant and malignant cells of lung origin. Cancer Treatment Reports. Retrieved from [Link]
-
Fenretinide. Wikipedia. Retrieved from [Link]
-
High-throughput in vitro drug screening and in vivo studies identify fenretinide as a brain-penetrant DMG therapeutic. ResearchGate. Retrieved from [Link]
-
Sa-nguanruang, S., et al. (2014). Probable fatal drug interaction between intravenous fenretinide, ceftriaxone, and acetaminophen: a case report from a New Approaches to Neuroblastoma (NANT) Phase I study. BMC Cancer. Retrieved from [Link]
-
Mody, N., & Mcilroy, G. D. (2014). The mechanisms of Fenretinide-mediated anti-cancer activity and prevention of obesity and type-2 diabetes. Biochemical Pharmacology. Retrieved from [Link]
-
Mechanisms of fenretinide-induced apoptosis. PubMed. Retrieved from [Link]
-
Veronesi, U., et al. (2001). Safety of the synthetic retinoid fenretinide: long-term results from a controlled clinical trial for the prevention of contralateral breast cancer. Journal of the National Cancer Institute. Retrieved from [Link]
Sources
- 1. Fenretinide and its relation to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenretinide - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of fenretinide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. scitechdevelopment.com [scitechdevelopment.com]
- 8. Phase II Study of Fenretinide (NSC 374551) in Adults With Recurrent Malignant Gliomas: A North American Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety of the synthetic retinoid fenretinide: long-term results from a controlled clinical trial for the prevention of contralateral breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Probable fatal drug interaction between intravenous fenretinide, ceftriaxone, and acetaminophen: a case report from a New Approaches to Neuroblastoma (NANT) Phase I study - PMC [pmc.ncbi.nlm.nih.gov]
Fenretinide Formulation & Delivery Technical Support Center
Welcome to the Technical Support Center for Fenretinide research. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments aimed at increasing Fenretinide accumulation in tumor tissue. As Senior Application Scientists, we have compiled this guide based on extensive research and field-proven insights to help you navigate the complexities of Fenretinide delivery and maximize its therapeutic potential.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding Fenretinide's properties and the challenges associated with its use in cancer therapy.
Q1: What is Fenretinide and what is its primary mechanism of action against cancer cells?
A: Fenretinide, or N-(4-hydroxyphenyl)retinamide (4-HPR), is a synthetic derivative of vitamin A (retinol) that has demonstrated promising anticancer activity in numerous preclinical studies.[1][2] Unlike many traditional chemotherapeutics, Fenretinide exhibits a favorable safety profile with lower systemic toxicity.[2][3] Its primary antitumor effects are multifaceted and include:
-
Induction of Apoptosis: Fenretinide is a potent inducer of apoptosis (programmed cell death) in a wide variety of cancer cell types.[4] This is often mediated through the generation of reactive oxygen species (ROS) and the modulation of ceramide and ganglioside GD3 signaling pathways.[4]
-
Retinoid Receptor Interaction: It can bind to retinoic acid receptors (RARs), particularly RARβ, which are involved in regulating cell growth, differentiation, and apoptosis.[2]
-
mTOR Pathway Inhibition: Fenretinide has been shown to inhibit the mTOR signaling pathway, a central regulator of cell proliferation and survival.[2]
-
Ceramide Metabolism Disruption: It can inhibit the enzyme dihydroceramide desaturase 1 (DES1), leading to an accumulation of dihydroceramides, which can trigger endoplasmic reticulum stress and subsequent cell death.[2]
Q2: What is the main obstacle limiting the clinical efficacy of Fenretinide?
A: The most significant challenge hindering the clinical success of Fenretinide is its poor bioavailability .[1][3][4][5] This stems from its highly lipophilic nature (Log P > 5), which leads to low aqueous solubility.[6] Consequently, when administered orally, only a small fraction of the drug is absorbed into the bloodstream, resulting in plasma concentrations that are often insufficient to achieve a therapeutic effect in tumors.[1][3][6] Early clinical trials using oral capsule formulations showed disappointing response rates due to this limitation.[7]
Q3: Why is it crucial to increase Fenretinide accumulation specifically in tumor tissue?
A: Increasing Fenretinide concentration at the tumor site is paramount for several reasons:
-
Enhanced Therapeutic Efficacy: Higher local concentrations are more likely to reach the cytotoxic and apoptotic thresholds required to kill cancer cells effectively.
-
Reduced Systemic Toxicity: While Fenretinide has a good safety profile, concentrating the drug in the tumor minimizes exposure to healthy tissues, thereby reducing the potential for off-target side effects.[3]
-
Overcoming Resistance: Some tumors may exhibit or develop resistance to Fenretinide. Achieving higher intratumoral concentrations can help overcome these resistance mechanisms.[8]
-
Improved Therapeutic Index: A higher ratio of drug concentration in the tumor versus healthy tissue (the therapeutic index) is a key characteristic of a successful cancer therapy.
Q4: What are the primary strategies being explored to enhance Fenretinide delivery to tumors?
A: The main approaches focus on overcoming its poor solubility and improving its pharmacokinetic profile. These include:
-
Nanoformulations: Encapsulating Fenretinide in nanoparticles, such as liposomes, lipid nanoparticles, polymeric micelles, and albumin-based complexes, can significantly improve its solubility, stability, and circulation time.[3][4][5][8] These nanoformulations can also take advantage of the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.[6]
-
Novel Oral Formulations: Development of improved oral delivery systems, such as the LYM-X-SORB™ lipid matrix, aims to increase the bioavailability of orally administered Fenretinide.[7]
-
Intravenous Administration: Bypassing oral absorption through intravenous (IV) delivery of Fenretinide, typically in a lipid emulsion, can achieve significantly higher and more consistent plasma concentrations.[9]
-
Combination Therapies: Using Fenretinide in conjunction with other chemotherapeutic agents or targeted therapies can have synergistic effects, potentially enhancing tumor cell killing and overcoming resistance.[8][10]
II. Troubleshooting Guides for Experimental Workflows
This section provides practical advice for addressing specific issues you may encounter during your research.
Problem 1: Low Bioavailability and Inconsistent Plasma Concentrations with Oral Fenretinide Administration in Animal Models
Potential Causes:
-
Poor dissolution of the Fenretinide formulation in the gastrointestinal tract.
-
First-pass metabolism in the liver.[6]
-
Variability in food intake, as co-administration with a high-fat meal can improve absorption.[11]
Troubleshooting Workflow:
Sources
- 1. scitechdevelopment.com [scitechdevelopment.com]
- 2. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoids Delivery Systems in Cancer: Liposomal Fenretinide for Neuroectodermal-Derived Tumors [mdpi.com]
- 4. Anti-tumor activity of fenretinide complexed with human serum albumin in lung cancer xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and In Vitro Evaluation of Hydrophilic Fenretinide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fenretinide for T-Cell Lymphoma · Recruiting Participants for Phase Phase 1 Clinical Trial 2026 | Power | Power [withpower.com]
- 8. scitechdevelopment.com [scitechdevelopment.com]
- 9. A Phase I Study of Intravenous Fenretinide (4-HPR) for Patients with Malignant Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oncology Letters [spandidos-publications.com]
- 11. Phase II Study of Fenretinide (NSC 374551) in Adults With Recurrent Malignant Gliomas: A North American Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 13-cis-Fenretinide and ATRA in the Induction of Cancer Cell Apoptosis
For researchers and drug development professionals navigating the complex landscape of cancer therapeutics, understanding the nuanced differences between related compounds is paramount. This guide provides an in-depth, objective comparison of two prominent retinoids: the synthetic derivative 13-cis-Fenretinide (also known as N-(4-hydroxyphenyl)retinamide or 4-HPR) and the naturally occurring All-Trans Retinoic Acid (ATRA). While both are analogs of Vitamin A, their mechanisms of inducing apoptosis in cancer cells diverge significantly, leading to distinct efficacy profiles and therapeutic potential.
Introduction: A Tale of Two Retinoids
Retinoids have long been recognized for their role in regulating cellular differentiation, proliferation, and apoptosis, making them attractive candidates for cancer therapy.[1] ATRA, a natural metabolite of Vitamin A, is a well-established therapeutic agent, particularly in acute promyelocytic leukemia (APL), where it effectively induces differentiation of leukemic cells.[2][3] Its primary mode of action is genomic, mediated through nuclear retinoic acid receptors (RARs).[4]
In contrast, Fenretinide, a synthetic retinoid developed in the late 1960s, has garnered significant interest due to its potent cytotoxic and pro-apoptotic effects across a broad spectrum of cancers, including neuroblastoma, breast cancer, and melanoma.[5][6] Crucially, Fenretinide's ability to induce apoptosis often circumvents the classical retinoid pathways, allowing it to be effective in cancer cells that are resistant to ATRA.[1][7] This guide will dissect these differences, providing experimental data and protocols to inform your research.
Mechanisms of Action: Divergent Pathways to Apoptosis
The fundamental difference in how Fenretinide and ATRA trigger apoptosis lies in their interaction with cellular signaling pathways. ATRA's action is predominantly dependent on nuclear receptors, while Fenretinide primarily utilizes a receptor-independent mechanism involving oxidative stress.
13-cis-Fenretinide: A ROS-Centric, RAR-Independent Cascade
Fenretinide's primary mechanism for inducing apoptosis is through the generation of reactive oxygen species (ROS).[8] This process is largely independent of RAR binding, which explains its efficacy in ATRA-resistant cell lines.[1][9] The accumulation of ROS initiates a cascade of events leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.
Key steps in Fenretinide-induced apoptosis include:
-
ROS Generation: Fenretinide treatment leads to a rapid increase in intracellular ROS levels.[8] This oxidative stress is a key initiating event.
-
Mitochondrial Disruption: The elevated ROS disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[10]
-
Caspase Activation: Cytochrome c release triggers the formation of the apoptosome and subsequent activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.[4] This caspase cascade dismantles the cell in a controlled manner.
-
Involvement of Bcl-2 Family Proteins: Fenretinide can modulate the expression of Bcl-2 family proteins, which are critical regulators of the mitochondrial pathway. It can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins.[11]
Caption: Fenretinide's RAR-independent apoptotic pathway.
ATRA: The Classical RAR-Dependent Pathway
ATRA primarily functions as a signaling molecule that binds to and activates nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[12] This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their transcription.
The apoptotic effects of ATRA are generally linked to:
-
Gene Transcription: Activation of RARs leads to the transcription of genes that can promote cell cycle arrest and apoptosis.[4] For instance, ATRA can induce the expression of the pro-apoptotic gene RARβ.[12]
-
Caspase Activation: In some cell types, ATRA-induced apoptosis is mediated by the activation of caspase-9 and caspase-3, suggesting an involvement of the intrinsic pathway, albeit initiated by genomic events.[12][13][14]
-
Cell Differentiation: A significant component of ATRA's therapeutic effect, particularly in leukemia, is its ability to induce terminal differentiation, which can be a precursor to or an alternative to apoptosis.[2][3] In many solid tumors, however, its primary effect is often growth inhibition rather than potent apoptosis induction.[10]
Caption: ATRA's canonical RAR-dependent signaling pathway.
Comparative Efficacy: A Quantitative Look
Experimental data consistently demonstrates Fenretinide's superior cytotoxic and pro-apoptotic potency compared to ATRA in a variety of cancer cell lines. This is often reflected in significantly lower half-maximal inhibitory concentration (IC50) values.
| Cancer Type | Cell Line | Compound | IC50 (µM) | Citation |
| Gastric Cancer | AGS | Fenretinide | 13.91 ± 1.17 | [15] |
| ATRA | 46.47 ± 3.73 | [15] | ||
| Gastric Cancer | NCI-N87 | Fenretinide | 19.65 ± 0.96 | [15] |
| ATRA | 122.07 ± 4.86 | [15] | ||
| Neuroblastoma | SK-N-AS | ATRA | >100 | [16] |
| SK-N-SH | ATRA | ~5.52 | [16] | |
| Breast Cancer | SK-BR-3 | Fenretinide | Induces apoptosis | [10] |
| ATRA | Induces differentiation | [10] |
Table 1: Comparative IC50 values of Fenretinide and ATRA in various cancer cell lines after 48-72 hours of treatment. Lower values indicate higher potency.
As the data illustrates, Fenretinide exhibits significantly lower IC50 values in gastric cancer cell lines compared to ATRA, indicating much greater potency.[15] In breast cancer cells, the two compounds elicit different biological responses, with Fenretinide strongly inducing apoptosis while ATRA primarily promotes differentiation.[10] Furthermore, Fenretinide's efficacy extends to neuroblastoma cell lines that are known to be resistant to retinoic acid.[4]
Detailed Experimental Protocols
To facilitate reproducible and rigorous comparative studies, this section provides detailed, step-by-step protocols for key assays used to evaluate and quantify apoptosis induced by Fenretinide and ATRA.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]
Rationale: This assay is a robust, high-throughput method to determine the dose-dependent cytotoxic effects of each compound and to calculate IC50 values.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Fenretinide and ATRA in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) and medium-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[5]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete solubilization.[17] Measure the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 620-630 nm can be used to reduce background noise.[15][17]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Quantification: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Rationale: During early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[1] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for precise quantification of different cell populations.
Protocol:
-
Cell Culture and Treatment: Grow cells in 6-well plates and treat with the desired concentrations of Fenretinide, ATRA, or vehicle control for the specified time.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic method like EDTA to preserve membrane integrity.[9] Collect all cells, including those floating in the medium (which may be apoptotic), by centrifugation (e.g., 300 x g for 5 minutes).[9]
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for Annexin V & PI apoptosis assay.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and is essential for confirming the activation of apoptotic pathways.
Rationale: This technique allows for the direct visualization of key apoptotic markers. The cleavage of caspase-3 from its inactive pro-form (~32 kDa) to its active fragment (~17 kDa) is a hallmark of apoptosis.[18] Similarly, changes in the expression levels of Bcl-2 family proteins (e.g., decreased anti-apoptotic Bcl-2, increased pro-apoptotic Bax) can confirm the engagement of the mitochondrial pathway.[19]
Protocol:
-
Protein Extraction: Following treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, total caspase-3, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities relative to the loading control to compare protein expression levels between treatment groups.
Conclusion and Future Directions
The evidence clearly indicates that 13-cis-Fenretinide and ATRA induce apoptosis through fundamentally different mechanisms. ATRA's reliance on the RAR-dependent genomic pathway makes it a powerful differentiation agent but limits its apoptotic efficacy in many solid tumors and in cells that have developed resistance. In contrast, Fenretinide's ability to induce potent, ROS-mediated apoptosis independent of RARs gives it a broader spectrum of activity and makes it a promising candidate for treating ATRA-resistant cancers.[1][7]
For researchers, the choice between these two agents should be guided by the specific cancer type and its known resistance mechanisms. The experimental protocols provided herein offer a robust framework for conducting comparative efficacy studies. Future research should continue to explore the synergistic potential of combining Fenretinide with other chemotherapeutic agents, a strategy that could further leverage its unique pro-apoptotic capabilities.[10]
References
-
Preclinical evaluation of fenretinide against primary and metastatic intestinal type-gastric cancer. Spandidos Publications. [Link]
-
Differentiating Neuroblastoma: A Systematic Review of the Retinoic Acid, Its Derivatives, and Synergistic Interactions. National Center for Biotechnology Information. [Link]
-
All-trans-retinoic acid induces RARB-dependent apoptosis via ROS induction and enhances cisplatin sensitivity by NRF2 downregulation in cholangiocarcinoma cells. National Center for Biotechnology Information. [Link]
-
Effects of retinoic acid and fenretinide on the c-erbB-2 expression, growth and cisplatin sensitivity of breast cancer cells. National Center for Biotechnology Information. [Link]
-
Fenretinide and its relation to cancer. PubMed. [Link]
-
Synergistic Activity of Fenretinide and the Bcl-2 Family Protein Inhibitor ABT-737 against Human Neuroblastoma. American Association for Cancer Research. [Link]
-
Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives. National Center for Biotechnology Information. [Link]
-
Western blotting analysis of (A) caspase-3, Bax and Bcl-2, and (B)... ResearchGate. [Link]
-
All-trans retinoic acid and induction of apoptosis in acute promyelocytic leukemia cells. PubMed. [Link]
-
Fenretinide in Young Women at Genetic or Familial Risk of Breast Cancer: A Placebo-Controlled Biomarker Trial. American Association for Cancer Research. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. BosterBio. [Link]
-
MTT Cell Assay Protocol. ResearchGate. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]
-
Apoptosis Induced by atRA in MEPM Cells Is Mediated through Activation of Caspase and RAR. PubMed. [Link]
-
All-trans retinoic acid in hematologic disorders: not just acute promyelocytic leukemia. Frontiers. [Link]
-
Combining a BCL2 Inhibitor with the Retinoid Derivative Fenretinide Targets Melanoma Cells Including Melanoma Initiating Cells. National Center for Biotechnology Information. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Arsenic trioxide induces the differentiation of retinoic acid-resistant neuroblastoma cells via upregulation of HoxC9. Advances in Clinical and Experimental Medicine. [Link]
-
Analysis by Western Blotting - Apoptosis. Bio-Rad. [Link]
-
Fenretinide induces mitochondrial ROS and inhibits the mitochondrial respiratory chain in neuroblastoma. National Center for Biotechnology Information. [Link]
-
Apoptosis Induced by atRA in MEPM Cells Is Mediated through Activation of Caspase and RAR. Oxford Academic. [Link]
-
Determination of Caspase Activation by Western Blot. PubMed. [Link]
Sources
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Differentiating Neuroblastoma: A Systematic Review of the Retinoic Acid, Its Derivatives, and Synergistic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. Oncology Letters [spandidos-publications.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Retinoids as Chemo-Preventive and Molecular-Targeted Anti-Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Effects of retinoic acid and fenretinide on the c-erbB-2 expression, growth and cisplatin sensitivity of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Additive enhancement of apoptosis by TRAIL and fenretinide in metastatic breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
A Tale of Two Retinoids: A Comparative Guide to Fenretinide and 13-cis-Retinoic Acid in Neuroblastoma Therapy
For decades, retinoids, derivatives of vitamin A, have been a cornerstone in the fight against high-risk neuroblastoma, a pediatric cancer originating from undeveloped nerve cells. Their ability to induce differentiation in malignant cells offers a unique therapeutic avenue. Among the various retinoids investigated, 13-cis-retinoic acid (isotretinoin) has become a standard of care, while the synthetic retinoid fenretinide [N-(4-hydroxyphenyl)retinamide or 4-HPR] continues to be an agent of significant interest due to its distinct mechanism of action. This guide provides an in-depth comparison of the efficacy of Fenretinide and 13-cis-retinoic acid in neuroblastoma, grounded in preclinical and clinical data, to aid researchers, scientists, and drug development professionals in their understanding and future investigations.
Introduction: The Rationale for Retinoid Therapy in Neuroblastoma
Neuroblastoma is characterized by a spectrum of clinical behaviors, from spontaneous regression to aggressive, metastatic disease. A key feature of this malignancy is its origin from primitive neural crest cells, rendering it susceptible to differentiation therapy.[1][2][3] The retinoic acid (RA) signaling pathway is crucial for normal neurodevelopment, and its therapeutic reactivation in neuroblastoma cells can halt their proliferation and induce a more mature, less malignant phenotype.[1][2][3]
13-cis-retinoic acid (13-cis-RA) is the naturally occurring retinoid isomer currently integrated into post-consolidation therapy for high-risk neuroblastoma.[1][2][3][4][5] In contrast, Fenretinide is a synthetic retinoid that has demonstrated potent anti-cancer activity through a fundamentally different mechanism, making it a compelling alternative or complementary agent.[2][6][7]
Mechanism of Action: A Fork in the Road
The divergence in the therapeutic potential of Fenretinide and 13-cis-RA stems from their distinct molecular mechanisms.
13-cis-Retinoic Acid: The Differentiation Inducer
13-cis-RA primarily functions by activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][3] While it has a weaker affinity for these receptors compared to other isomers like all-trans-retinoic acid (ATRA), its favorable pharmacokinetic profile has led to its clinical adoption.[1][3] Upon binding, the activated receptors form heterodimers that bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, initiating a transcriptional program that leads to cell differentiation.[1][3] This is characterized by neurite outgrowth and the expression of neuronal markers.[1][3][8]
Recent groundbreaking research has elucidated a more nuanced mechanism for 13-cis-RA's efficacy in the context of minimal residual disease. It appears to "hijack" the bone morphogenetic protein (BMP) signaling pathway, which is active in the bone marrow microenvironment.[9] This crosstalk between the RA and BMP pathways is crucial for inducing apoptosis in metastatic neuroblastoma cells, explaining its greater success after the primary tumor has been debulked.[9]
Figure 2: Apoptotic signaling pathway of Fenretinide in neuroblastoma.
Preclinical Efficacy: A Head-to-Head Comparison
In vitro studies have consistently demonstrated the cytotoxic potential of Fenretinide against a broad range of neuroblastoma cell lines, including those resistant to 13-cis-RA. While direct comparative IC50 values are variable across studies due to different experimental conditions, the general trend indicates that Fenretinide induces cell death at clinically achievable concentrations (typically in the low micromolar range).
Table 1: Overview of Preclinical Efficacy
| Feature | 13-cis-Retinoic Acid | Fenretinide |
| Primary Effect | Differentiation, Cytostasis | Apoptosis, Cytotoxicity |
| Activity in RA-Resistant Lines | Limited | High [2][10] |
| p53-Dependence | Variable | Independent [6] |
| Synergistic Combinations | HDAC inhibitors (e.g., Vorinostat) [7] | BCL-2 inhibitors (e.g., Venetoclax), Chemotherapy, Radiation [6][11] |
Fenretinide has also shown promising synergy with other anti-cancer agents. For instance, it enhances the activity of the BCL-2 inhibitor venetoclax in high BCL-2-expressing neuroblastoma models. [6]This is particularly relevant as 13-cis-RA has been shown to upregulate anti-apoptotic Bcl-2 family proteins, potentially antagonizing the effects of cytotoxic chemotherapy. [12]
Clinical Trials: Translating Preclinical Promise
The clinical development of both retinoids has provided valuable insights into their efficacy and limitations in patients.
13-cis-Retinoic Acid: The Established Standard of Care
The landmark Children's Cancer Group (CCG-3891) study established 13-cis-RA as a standard component of therapy for high-risk neuroblastoma. [5][13]Patients who received 13-cis-RA following myeloablative chemotherapy and autologous bone marrow transplant had a significantly improved event-free survival. [5][13]It is typically administered for six months in cycles of two weeks on and two weeks off. [4] However, the efficacy of 13-cis-RA is largely confined to the minimal residual disease setting. [7][14]In patients with bulky or refractory disease, its activity is minimal. [13]
Fenretinide: A Challenging Path to the Clinic
Clinical trials of Fenretinide in neuroblastoma have yielded mixed results, largely due to challenges with its formulation and bioavailability. [7][11][15]Early phase I and II studies using an oral capsule formulation demonstrated that while the drug was well-tolerated, it was difficult to achieve the plasma concentrations required for optimal anti-tumor activity. [7][13]A phase II study in patients with recurrent or refractory neuroblastoma did not meet its primary efficacy endpoint, with only one partial response and 13 cases of prolonged stable disease out of 62 patients. [7] Newer formulations, such as a lipid-matrix oral powder (4-HPR/LXS), have been developed to enhance bioavailability and have shown the ability to achieve higher and more sustained plasma concentrations of Fenretinide. [16]These improved formulations may pave the way for a more definitive assessment of Fenretinide's clinical efficacy.
Table 2: Summary of Clinical Trial Data
| Parameter | 13-cis-Retinoic Acid | Fenretinide (Capsule Formulation) |
| Indication | Post-consolidation therapy for high-risk neuroblastoma | Refractory/recurrent neuroblastoma |
| Typical Dosage | 160 mg/m²/day for 14 days, every 28 days [7][17] | Up to 4000 mg/m²/day [13] |
| Dose-Limiting Toxicities | Hypercalcemia, rash, hepatic dysfunction [7][17] | Nyctalopia (night blindness), skin xerosis (dry skin) [13] |
| Reported Efficacy | Improved event-free survival in the minimal residual disease setting [5][13] | Limited objective responses, primarily stable disease [7] |
Experimental Protocols: Assessing Retinoid Efficacy
For researchers investigating these retinoids, standardized assays are crucial for generating comparable data.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate neuroblastoma cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/well) and incubate overnight. [18]2. Drug Treatment: Treat the cells with a range of concentrations of Fenretinide or 13-cis-RA and incubate for a specified period (e.g., 72 hours). [18]3. MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. [19]4. Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible. [19]5. Solubilization: Add 100 µL of detergent reagent to each well to solubilize the formazan crystals. [19]6. Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader. [19]
Apoptosis Detection: Annexin V Staining
Annexin V staining followed by flow cytometry is a standard method for detecting early-stage apoptosis.
Protocol:
-
Cell Culture and Treatment: Culture neuroblastoma cells and treat with the desired concentrations of Fenretinide or 13-cis-RA for the desired duration.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.
Figure 3: A simplified experimental workflow for comparing retinoid efficacy.
Conclusion and Future Directions
13-cis-retinoic acid and Fenretinide represent two distinct therapeutic strategies in the management of neuroblastoma. 13-cis-RA, the established standard of care, leverages the endogenous retinoic acid signaling pathway to induce differentiation and is most effective in the context of minimal residual disease. Fenretinide, on the other hand, offers a powerful, RAR-independent mechanism of inducing apoptosis, making it a promising agent for overcoming retinoid resistance.
The future of retinoid therapy in neuroblastoma likely lies in a more personalized approach. The development of more bioavailable formulations of Fenretinide is critical to unlocking its full clinical potential. Furthermore, exploring rational combination therapies, such as Fenretinide with BCL-2 inhibitors, and identifying biomarkers to predict which patients will respond best to each retinoid, are key areas for future research. A deeper understanding of the intricate signaling networks governed by these two retinoids will undoubtedly pave the way for more effective and less toxic treatments for children with neuroblastoma.
References
-
Differentiating Neuroblastoma: A Systematic Review of the Retinoic Acid, Its Derivatives, and Synergistic Interactions - MDPI. (2021-03-16). Available from: [Link]
-
Fenretinide via NOXA induction, enhanced activity of the BCL-2 inhibitor venetoclax in high BCL-2-expressing neuroblastoma preclinical models - NIH. Available from: [Link]
-
Phase I Trial and Pharmacokinetics of Fenretinide in Children with Neuroblastoma 1 - AACR Journals. Available from: [Link]
-
Retinoid Therapy for Neuroblastoma - American Cancer Society. (2025-06-26). Available from: [Link]
-
Pharmacokinetic studies of 13-cis-retinoic acid in pediatric patients with neuroblastoma following bone marrow transplantation - PubMed. Available from: [Link]
-
Bottom up proteomics reveals novel differentiation proteins in neuroblastoma cells treated with 13-cis retinoic acid - PubMed. (2019-10-30). Available from: [Link]
-
Fenretinide Drug Use in Pediatric Cancer - SciTech Development. Available from: [Link]
-
Human neuroblastoma cells and 13-cis-retinoic acid - PubMed. Available from: [Link]
-
13-cis-retinoic acid inhibits the self-renewal, migration, invasion and adhesion of cholangiocarcinoma cells - PMC - NIH. Available from: [Link]
-
Retinoid Therapy for Neuroblastoma: Historical Overview, Regulatory Challenges, and Prospects - MDPI. Available from: [Link]
-
Differentiating Neuroblastoma: A Systematic Review of the Retinoic Acid, Its Derivatives, and Synergistic Interactions - PMC - NIH. (2021-03-16). Available from: [Link]
-
Arsenic trioxide induces the differentiation of retinoic acid-resistant neuroblastoma cells via upregulation of HoxC9 - Advances in Clinical and Experimental Medicine. Available from: [Link]
-
Retinoic-acid-resistant neuroblastoma cell lines show altered MYC regulation and high sensitivity to fenretinide - PubMed. Available from: [Link]
-
Antagonism of cytotoxic chemotherapy in neuroblastoma cell lines by 13-cis-retinoic acid is mediated by the antiapoptotic Bcl-2 family proteins - PubMed. Available from: [Link]
-
St. Jude scientists solve mystery of how the drug retinoic acid works to treat neuroblastoma. (2025-02-28). Available from: [Link]
-
Differentiating Neuroblastoma: A Systematic Review of the Retinoic Acid, Its Derivatives, and Synergistic Interactions - MDPI. (2021-03-16). Available from: [Link]
-
Phase I trial of 13-cis-retinoic acid in children with neuroblastoma following bone marrow transplantation - PubMed. Available from: [Link]
-
Early data for new drug combination to treat neuroblastoma - ecancer. (2019-11-11). Available from: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available from: [Link]
-
Phase I Trial of Fenretinide Delivered Orally in a Novel Organized Lipid Complex in Patients with Relapsed/Refractory Neuroblastoma - PubMed Central. Available from: [Link]
-
Cell viability assay (MTT assay) - Bio-protocol. Available from: [Link]
-
A randomized trial of 13-Cis retinoic acid in children with advanced neuroblastoma after high-dose therapy - PubMed. Available from: [Link]
-
Long-Term Results for Children With High-Risk Neuroblastoma Treated on a Randomized Trial of Myeloablative Therapy Followed by 13-cis-Retinoic Acid: A Children's Oncology Group Study - ResearchGate. (2025-08-07). Available from: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Imayavaramban Lakshmanan and Surinder K Batra* Bi. Available from: [Link]
-
Overview of Frontline Treatment for High-Risk NB - Children's Neuroblastoma Cancer Foundation. Available from: [Link]
-
Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer. Available from: [Link]
-
Phase I trial and pharmacokinetics of fenretinide in children with neuroblastoma | Request PDF - ResearchGate. (2025-08-07). Available from: [Link]
-
MTT (Assay protocol - Protocols.io. (2023-02-27). Available from: [Link]
-
Signal integration by JNK and p38 MAPK pathways in cancer development. Available from: [Link]
-
The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - MDPI. Available from: [Link]
-
MTT Cell Assay Protocol. Available from: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available from: [Link]
-
Activation and Role of MAP Kinase-Dependent Pathways in Retinal Pigment Epithelium Cells: JNK1, P38 Kinase, and Cell Death | IOVS. Available from: [Link]
Sources
- 1. Fenretinide induces sustained-activation of JNK/p38 MAPK and apoptosis in a reactive oxygen species-dependent manner in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiating Neuroblastoma: A Systematic Review of the Retinoic Acid, Its Derivatives, and Synergistic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Retinoid Therapy for Neuroblastoma | American Cancer Society [cancer.org]
- 5. cncfhope.org [cncfhope.org]
- 6. Fenretinide via NOXA induction, enhanced activity of the BCL-2 inhibitor venetoclax in high BCL-2-expressing neuroblastoma preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bottom up proteomics reveals novel differentiation proteins in neuroblastoma cells treated with 13-cis retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. St. Jude scientists solve mystery of how the drug retinoic acid works to treat neuroblastoma - St. Jude Children’s Research Hospital [stjude.org]
- 10. Retinoic-acid-resistant neuroblastoma cell lines show altered MYC regulation and high sensitivity to fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scitechdevelopment.com [scitechdevelopment.com]
- 12. Antagonism of cytotoxic chemotherapy in neuroblastoma cell lines by 13-cis-retinoic acid is mediated by the antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Pharmacokinetic studies of 13-cis-retinoic acid in pediatric patients with neuroblastoma following bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phase I Trial of Fenretinide Delivered Orally in a Novel Organized Lipid Complex in Patients with Relapsed/Refractory Neuroblastoma: A Report from the New Approaches to Neuroblastoma Therapy (NANT) Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase I trial of 13-cis-retinoic acid in children with neuroblastoma following bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. atcc.org [atcc.org]
A Comparative Analysis of Fenretinide's Mechanism in Sensitive vs. Resistant Cell Lines: A Guide for Researchers
Drug resistance remains a formidable challenge in oncology, often leading to treatment failure and disease relapse. Fenretinide (N-(4-hydroxyphenyl) retinamide or 4-HPR), a synthetic retinoid, has shown promise as a potent anti-cancer agent with a mechanism of action distinct from traditional retinoids.[1] Its efficacy, however, can be hampered by the development of resistance. This guide provides an in-depth comparative analysis of Fenretinide's mechanism of action in sensitive versus resistant cancer cell lines, offering insights for researchers and drug development professionals. We will explore the key molecular pathways involved, detail experimental protocols to assess sensitivity and resistance, and provide a framework for future investigations.
Understanding Fenretinide's Action in Sensitive Cancer Cells
In sensitive cancer cell lines, Fenretinide orchestrates cell death through a multi-pronged approach, primarily centered on the induction of apoptosis. Unlike conventional retinoids that predominantly act through nuclear retinoic acid receptors (RARs), Fenretinide's effects are often RAR-independent.[2][3] This unique characteristic allows it to be effective even in cell lines that have developed resistance to other retinoids like all-trans-retinoic acid (ATRA).[4] The principal mechanisms in sensitive cells involve:
-
Generation of Reactive Oxygen Species (ROS): A primary and early event in Fenretinide-induced apoptosis is the generation of ROS, particularly within the mitochondria.[3][5] This oxidative stress disrupts cellular homeostasis and triggers downstream apoptotic signaling.
-
Perturbation of Ceramide Metabolism: Fenretinide significantly impacts sphingolipid metabolism. It has been shown to inhibit the enzyme dihydroceramide desaturase (DES), leading to an accumulation of dihydroceramides.[6][7] This alteration in the ceramide/dihydroceramide balance is a critical mediator of its cytotoxic effects.
-
Induction of Caspase-Dependent Apoptosis: The culmination of ROS production and altered ceramide signaling is the activation of the caspase cascade, a hallmark of apoptosis.[8] Fenretinide treatment leads to the cleavage and activation of key executioner caspases, such as caspase-3, ultimately leading to programmed cell death.
This intricate interplay of pathways underscores Fenretinide's potency in a variety of cancer cell lines, including neuroblastoma, ovarian cancer, and leukemia.[9]
The Enigma of Fenretinide Resistance: Unraveling the Mechanisms
The development of resistance to Fenretinide, both intrinsic and acquired, poses a significant clinical challenge. While research in this specific area is ongoing, several key mechanisms have been proposed and are areas of active investigation. Understanding these resistance pathways is crucial for developing strategies to overcome them.
Key Putative Mechanisms of Fenretinide Resistance:
-
Enhanced Antioxidant Capacity: Given that ROS generation is a primary mechanism of Fenretinide's action, an intuitive resistance mechanism is the upregulation of cellular antioxidant systems. Resistant cells may exhibit increased expression and activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and components of the glutathione redox cycle. This enhanced capacity to neutralize ROS would effectively blunt Fenretinide's cytotoxic effects.
-
Alterations in Ceramide Metabolism: Resistant cells might develop mechanisms to circumvent the pro-apoptotic accumulation of specific ceramide species. This could involve the upregulation of enzymes that metabolize ceramides into less toxic or even pro-survival molecules, such as glucosylceramide synthase (GCS), which converts ceramide to glucosylceramide.[9]
-
Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins, particularly from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1), is a common mechanism of resistance to many chemotherapeutic agents. These proteins can sequester pro-apoptotic Bcl-2 family members (e.g., Bax, Bak), preventing the mitochondrial outer membrane permeabilization and subsequent caspase activation that is critical for Fenretinide-induced apoptosis.[5][10]
-
Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, is a well-established mechanism of multidrug resistance.[11] While the direct role of specific ABC transporters in Fenretinide resistance is still under investigation, it remains a plausible mechanism for reducing intracellular drug concentrations to sub-lethal levels.
Comparative Overview: Sensitive vs. Resistant Cell Lines
| Feature | Fenretinide-Sensitive Cell Lines | Fenretinide-Resistant Cell Lines (Hypothesized) |
| ROS Production | Significant and sustained increase upon treatment | Attenuated or transient increase due to enhanced antioxidant defenses |
| Ceramide Metabolism | Accumulation of pro-apoptotic ceramides/dihydroceramides | Altered ceramide profile, potentially increased conversion to pro-survival sphingolipids |
| Apoptosis Induction | Robust activation of caspase cascade, high levels of apoptosis | Reduced caspase activation and lower rates of apoptosis |
| Bcl-2 Family Proteins | Pro-apoptotic members (e.g., Bax, Bak) are activated | Overexpression of anti-apoptotic members (e.g., Bcl-2, Mcl-1) |
| Drug Accumulation | Sufficient intracellular concentration to induce cytotoxicity | Potentially reduced intracellular concentration due to efflux pump activity |
Experimental Workflows for Comparative Analysis
To dissect the mechanisms of Fenretinide sensitivity and resistance, a series of well-defined experimental workflows are essential. The following protocols provide a framework for researchers to characterize their cell lines of interest.
Workflow 1: Determining Cellular Sensitivity to Fenretinide
This workflow establishes the baseline sensitivity of different cell lines to Fenretinide, allowing for their classification as "sensitive" or "resistant".
Diagram of the workflow to determine cell sensitivity to Fenretinide.
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Fenretinide in culture medium. Replace the existing medium with the Fenretinide-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Fenretinide that inhibits cell growth by 50%).
Workflow 2: Comparative Analysis of Apoptosis
This workflow directly compares the extent of apoptosis induced by Fenretinide in sensitive and resistant cell lines.
Diagram of the workflow for comparative apoptosis analysis.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat sensitive and resistant cells with Fenretinide at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each cell line.
Protocol 3: Western Blot for Apoptosis-Related Proteins
-
Protein Extraction: Lyse Fenretinide-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against cleaved Caspase-3, cleaved PARP, Bcl-2, and Bax. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Workflow 3: Investigating the Role of ROS and Ceramide Metabolism
This workflow aims to elucidate the differential involvement of ROS and ceramide pathways in sensitive and resistant cells.
Diagram of the workflow to analyze ROS and ceramide metabolism.
Protocol 4: DCFDA Assay for Intracellular ROS
-
Cell Treatment: Treat sensitive and resistant cells with Fenretinide for various time points (e.g., 1, 3, 6 hours).
-
Dye Loading: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader (excitation/emission ~485/535 nm).
-
Data Analysis: Compare the fold-change in fluorescence intensity between treated and untreated cells for both sensitive and resistant lines.
Protocol 5: LC-MS for Ceramide Profiling
-
Lipid Extraction: After Fenretinide treatment, harvest the cells and perform a lipid extraction using a modified Bligh-Dyer method.
-
Sample Preparation: Dry the lipid extracts under nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis: Inject the samples onto a reverse-phase C18 column and perform chromatographic separation coupled to a mass spectrometer. Use appropriate internal standards for quantification.
-
Data Analysis: Identify and quantify different ceramide and dihydroceramide species based on their mass-to-charge ratio and retention times. Compare the lipid profiles between sensitive and resistant cells.
Future Directions and Concluding Remarks
The differential mechanisms of Fenretinide in sensitive versus resistant cancer cells highlight the complexity of drug action and resistance. Future research should focus on:
-
Gene Expression Profiling: Utilizing techniques like RNA-sequencing to identify differentially expressed genes in resistant cell lines, which could reveal novel resistance pathways.
-
Functional Genomics: Employing CRISPR-Cas9 screens to identify genes that, when knocked out, re-sensitize resistant cells to Fenretinide.
-
Combination Therapies: Exploring synergistic combinations of Fenretinide with other agents that can overcome the identified resistance mechanisms. For instance, combining Fenretinide with inhibitors of anti-apoptotic proteins or antioxidant pathways could be a promising strategy.
By systematically dissecting the molecular intricacies of Fenretinide's action and the adaptive strategies of resistant cells, we can pave the way for more effective therapeutic interventions and improve patient outcomes. This guide provides a foundational framework for researchers to embark on this critical area of investigation.
References
- Das, A., Banik, N. L., & Ray, S. K. (2008). Fenretinide-induced apoptosis in glioblastoma cells is associated with an increase in Bax:Bcl-2 ratio and activation of caspase-3. Apoptosis, 13(9), 1109–1119.
- Hail, N. Jr., & DiGiovanni, J. (2006). Mechanisms of fenretinide-induced apoptosis. Apoptosis, 11(7), 1035–1046.
- Rahmaniyan, M., Curley, R. W. Jr., & Kretzner, L. (2011). Identification of dihydroceramide desaturase as a direct in vitro target for fenretinide. Journal of Lipid Research, 52(7), 1339–1347.
- Myatt, S. S., & Burchill, S. A. (2008). The sensitivity of the Ewing's sarcoma family of tumours to fenretinide-induced cell death is increased by EWS-Fli1-dependent modulation of p38(MAPK) activity. Oncogene, 27(7), 985–996.
- Reynolds, C. P., Wang, Y., Melton, L. J., Einhorn, P. A., Slamon, D. J., & Maurer, B. J. (2000). Retinoic-acid-resistant neuroblastoma cell lines show altered MYC regulation and high sensitivity to fenretinide.
- Szakács, G., Paterson, J. K., Ludwig, J. A., Booth-Genthe, C., & Gottesman, M. M. (2006). Targeting multidrug resistance in cancer. Nature Reviews Drug Discovery, 5(3), 219–234.
- Sun, S. Y., & Lotan, R. (2002). Fenretinide and its relation to cancer. Current Cancer Drug Targets, 2(2), 145–156.
- Kang, M. H., Wang, J., & Reynolds, C. P. (2008). The BCL-2 inhibitor, ABT-737, is synergistic with fenretinide in high-risk neuroblastoma cell lines. Clinical Cancer Research, 14(15), 4797–4805.
- Formelli, F., & Cleris, L. (2001). Therapeutic effects of the combination of fenretinide and all-trans-retinoic acid and of the two retinoids with cisplatin on a human ovarian carcinoma xenograft. Cancer Chemotherapy and Pharmacology, 48(4), 289–296.
- Mody, N., & Mcilroy, G. D. (2014). The mechanisms of Fenretinide-mediated anti-cancer activity and prevention of obesity and type-2 diabetes. Biochemical Pharmacology, 91(3), 277–286.
- Liu, G., Liu, D., & Chen, C. (2016). Combination of Fenretinide and Selenite Inhibits Proliferation and Induces Apoptosis in Ovarian Cancer Cells. Molecules, 21(8), 1038.
- Herrero-Martín, D., Boro, A., & Schäfer, B. W. (2013). Cell-Based Small-Molecule Compound Screen Identifies Fenretinide as Potential Therapeutic for Translocation-Positive Rhabdomyosarcoma. PLoS ONE, 8(1), e55072.
- Ardekani, A. M., Ghaffari, S. H., & Atashi, A. (2011). Bryostatin-1, Fenretinide and 1α,25 (OH)2D3 Induce Growth Inhibition, Apoptosis and Differentiation in Human Acute Lymphoblastic Leukemia Cell Lines. Avicenna Journal of Medical Biotechnology, 3(4), 177–187.
- Villani, M. G., Appierto, V., Cavadini, E., Bettiga, A., Prinetti, A., Clagett-Dame, M., Curley, R. W. Jr., & Formelli, F. (2006). 4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines. Cancer Research, 66(6), 3238–3247.
- Cabot, M. C., Giuliano, A. E., & Reynolds, C. P. (2015). Dynamics of ceramide generation and metabolism in response to fenretinide--diversity within and among leukemia. Leukemia Research, 39(9), 997–1003.
-
Bio-Rad. (n.d.). Western Blotting for Apoptosis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COMBINATION OF N-(4-HYDROXYPHENYL) RETINAMIDE AND GENISTEIN INCREASED APOPTOSIS IN NEUROBLASTOMA SK-N-BE2 AND SH-SY5Y XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based Small-Molecule Compound Screen Identifies Fenretinide as Potential Therapeutic for Translocation-Positive Rhabdomyosarcoma | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of reactive oxygen species in the synergistic cytotoxicity of safingol-based combination regimens with conventional chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Retinoic-acid-resistant neuroblastoma cell lines show altered MYC regulation and high sensitivity to fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dynamics of ceramide generation and metabolism in response to fenretinide--Diversity within and among leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fenretinide-induced Apoptosis of Acute Myeloid Leukemia Cells via NR4A1 Translocation into Mitochondria and Bcl-2 Transformation [jcancer.org]
- 11. mdpi.com [mdpi.com]
A Preclinical Head-to-Head: Evaluating 13-cis-Fenretinide Against the Standard-of-Care for Ewing's Sarcoma
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Treating Ewing's Sarcoma
Ewing's sarcoma is an aggressive bone and soft tissue cancer primarily affecting children and young adults.[1] The current standard-of-care, a multi-agent chemotherapy regimen known as VDC/IE (vincristine, doxorubicin, cyclophosphamide, alternating with ifosfamide and etoposide), has improved survival rates for localized disease.[2] However, outcomes for patients with metastatic or recurrent disease remain poor, highlighting the urgent need for novel therapeutic strategies.[3] This guide provides a preclinical comparison of 13-cis-Fenretinide (Fenretinide), a synthetic retinoid, against the established VDC/IE regimen, offering insights into its potential as a therapeutic alternative or adjunct for Ewing's sarcoma.
Pharmacological Deep Dive: Contrasting Mechanisms of Action
The therapeutic rationales for Fenretinide and the VDC/IE regimen are fundamentally different, targeting distinct cellular processes to induce cancer cell death.
13-cis-Fenretinide: A Multi-Pronged Attack on Cancer Cell Homeostasis
Fenretinide's anti-cancer activity in Ewing's sarcoma is primarily attributed to its ability to induce apoptosis through two main mechanisms:
-
Generation of Reactive Oxygen Species (ROS): Fenretinide stimulates the production of ROS within cancer cells, leading to oxidative stress and triggering the intrinsic apoptotic pathway.
-
Modulation of Ceramide Metabolism: The drug can also lead to an accumulation of ceramides, bioactive lipids that act as second messengers in apoptotic signaling.
Notably, the sensitivity of Ewing's sarcoma cells to Fenretinide-induced cell death has been shown to be enhanced by the presence of the EWS-FLI1 fusion protein, the hallmark oncogenic driver of this disease.[4] This suggests a potential for targeted efficacy in this specific cancer type.
Standard-of-Care (VDC/IE): A Barrage of Cytotoxic Insults
The VDC/IE regimen combines five cytotoxic agents, each with a distinct mechanism of action, to maximize tumor cell kill:
-
Vincristine: A vinca alkaloid that inhibits microtubule polymerization, leading to mitotic arrest and apoptosis.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, resulting in DNA damage and cell death.
-
Cyclophosphamide and Ifosfamide: Alkylating agents that cross-link DNA, leading to inhibition of DNA replication and transcription, and ultimately apoptosis.
-
Etoposide: A topoisomerase II inhibitor that forms a complex with the enzyme and DNA, leading to double-strand breaks and apoptosis.
The following diagram illustrates the distinct and overlapping pathways targeted by Fenretinide and the standard-of-care chemotherapy agents in Ewing's sarcoma.
Preclinical Efficacy: A Comparative Analysis
To provide a quantitative comparison, we have compiled available preclinical data on the in vitro cytotoxicity of Fenretinide and the individual components of the VDC/IE regimen against various Ewing's sarcoma cell lines.
In Vitro Cytotoxicity
The following table summarizes the reported lethal concentrations (LC99) for Fenretinide and the half-maximal inhibitory concentrations (IC50) for standard-of-care agents. It is important to note that direct comparisons are challenging due to variations in experimental conditions and the metrics used (LC99 vs. IC50).
| Drug | Cell Line | IC50 / LC99 (µM) | Reference |
| 13-cis-Fenretinide | 12 ESFT Cell Lines (mean) | LC99: 6.1 ± 5.4 | [5] |
| Vincristine | A673 | IC50: 0.00121 | [6] |
| RD-ES | IC50: 0.0064 | [6] | |
| SK-N-MC | IC50: 0.0025 | [7] | |
| TC-71 | IC50: 0.0041 | [7] | |
| Doxorubicin | A673 | IC50: 0.0848 | [6] |
| RD-ES | IC50: 0.336 | [6] | |
| Etoposide | TC-71 | IC50: 0.3 | [8] |
In Vivo Xenograft Studies
While direct head-to-head in vivo studies comparing Fenretinide to the full VDC/IE regimen are limited, individual studies have demonstrated the anti-tumor activity of both approaches in Ewing's sarcoma xenograft models.
-
13-cis-Fenretinide: Studies have shown that Fenretinide can inhibit the growth of Ewing's sarcoma xenografts in mice.
-
VDC/IE Regimen: This combination chemotherapy is the clinical standard and its efficacy in preclinical models has been foundational to its clinical use, demonstrating significant tumor growth inhibition.[2]
Experimental Methodologies: A Guide to Preclinical Evaluation
Reproducible and well-controlled experiments are the bedrock of preclinical drug evaluation. Below are detailed protocols for key assays used to assess the efficacy of anti-cancer agents against Ewing's sarcoma.
In Vitro Cell Viability: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed Ewing's sarcoma cells (e.g., A673, RD-ES, SK-N-MC, TC-71) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[9]
-
Drug Treatment: Prepare serial dilutions of the test compounds (Fenretinide and standard-of-care drugs) and add them to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[9]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
In Vivo Efficacy: Subcutaneous Xenograft Model
This model is crucial for evaluating the anti-tumor activity of a compound in a living organism.
Step-by-Step Protocol:
-
Cell Preparation: Harvest Ewing's sarcoma cells during their logarithmic growth phase and resuspend them in a suitable medium (e.g., PBS or serum-free medium) at a concentration of 1-5 x 10^7 cells/mL.[10]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), typically 4-6 weeks old.[11]
-
Tumor Inoculation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[10][11]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[11]
-
Drug Administration: Administer the test compounds (Fenretinide) and control vehicle according to the planned dosing schedule and route of administration. For the VDC/IE regimen, the drugs are typically administered intravenously in cycles.[2]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (width)² x length / 2.[11]
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the extent of tumor growth inhibition.
Apoptosis Assessment: Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases, providing a direct measure of apoptosis.
Step-by-Step Protocol:
-
Cell Treatment: Seed and treat Ewing's sarcoma cells with the test compounds as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activation: Add the Caspase-Glo® 3/7 reagent directly to the wells containing the cells. This reagent contains a luminogenic substrate for caspase-3 and -7 and a cell lysis buffer.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.[12]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
Data Analysis: Compare the luminescence signals from the treated and untreated cells to determine the fold-increase in caspase-3/7 activity.
Signaling Pathway Analysis: Western Blotting
Western blotting is used to detect and quantify specific proteins, allowing for the analysis of signaling pathway activation or inhibition.
Step-by-Step Protocol:
-
Protein Extraction: Treat cells with the compounds of interest for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation status.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% bovine serum albumin or non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated or total forms of signaling proteins) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[15]
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Discussion and Future Perspectives
The preclinical data presented here suggest that 13-cis-Fenretinide exhibits significant cytotoxic activity against Ewing's sarcoma cells, operating through mechanisms distinct from the current standard-of-care chemotherapy. Its ability to induce ROS and modulate ceramide metabolism presents a novel therapeutic avenue.
While a direct, comprehensive preclinical comparison with the VDC/IE regimen is not yet available, the in vitro data indicate that Fenretinide is active in the micromolar range, while some components of the standard-of-care, such as vincristine, are potent in the nanomolar range. However, the multi-agent nature of the VDC/IE regimen and the potential for synergistic interactions complicate a simple comparison of individual drug potencies.
Future research should focus on:
-
Direct Head-to-Head In Vivo Studies: Conducting xenograft studies that directly compare the efficacy and toxicity of Fenretinide with the complete VDC/IE regimen is crucial for a definitive preclinical assessment.
-
Combination Therapies: Investigating the potential for synergistic or additive effects when Fenretinide is combined with components of the VDC/IE regimen could lead to more effective and less toxic treatment strategies.[7]
-
Mechanistic Elucidation: Further exploring the interplay between Fenretinide, the EWS-FLI1 oncoprotein, and downstream signaling pathways will provide a deeper understanding of its mechanism of action and may reveal biomarkers for patient stratification.
References
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Localized Adult Ewing Sarcoma: Favorable Outcomes with Alternating Vincristine, Doxorubicin, Cyclophosphamide, and Ifosfamide, Etoposide (VDC/IE)‐Based Multimodality Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an Ewing sarcoma cell line with resistance to EWS-FLI1 inhibitor YK-4-279 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sensitivity of the Ewing's sarcoma family of tumours to fenretinide-induced cell death is increased by EWS-Fli1-dependent modulation of p38(MAPK) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenretinide cytotoxicity for Ewing's sarcoma and primitive neuroectodermal tumor cell lines is decreased by hypoxia and synergistically enhanced by ceramide modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the Impact of Chemotherapy on Ewing Sarcoma Cells through Combination with Cold Physical Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Targeted Combinatorial Therapy for Ewing’s Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oncology Reports [spandidos-publications.com]
- 9. atcc.org [atcc.org]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 12. Targeted Therapy for EWS-FLI1 in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Fenretinide (4-HPR) and its Major Metabolite, 4-oxo-fenretinide: A Guide for Drug Development Professionals
Introduction
Fenretinide, or N-(4-hydroxyphenyl)retinamide (4-HPR), is a synthetic derivative of vitamin A that has been the subject of extensive research for its potent anticancer properties.[1][2][3] First synthesized in the late 1960s, it has demonstrated a favorable toxicity profile compared to other retinoids and has shown promise in numerous preclinical and clinical studies for cancer chemoprevention and therapy.[2][3] The mechanisms underlying Fenretinide's anticancer activity are multifaceted, primarily involving the induction of apoptosis (programmed cell death) through pathways that are often independent of classical retinoid receptors.[4] Key mediators of its action include the generation of reactive oxygen species (ROS) and the accumulation of ceramides within tumor cells.[4][5]
Recent investigations have revealed that a significant portion of Fenretinide's biological activity may be attributable to its main metabolite, 4-oxo-fenretinide (4-oxo-4-HPR).[1][6] This oxidized metabolite has been identified in the plasma of patients treated with Fenretinide and is formed in tumor cells via the cytochrome P450 enzyme, CYP26A1.[6][7] Emerging evidence suggests that 4-oxo-fenretinide is not merely a byproduct of metabolism but a potent anticancer agent in its own right, in some cases surpassing the activity of its parent compound.
This guide provides a comprehensive, data-driven comparison of Fenretinide and 4-oxo-fenretinide for researchers, scientists, and drug development professionals. We will dissect their structural differences, compare their mechanisms of action, evaluate their pharmacokinetic profiles, and present a head-to-head comparison of their cytotoxic efficacy, supported by detailed experimental protocols for independent verification.
Section 1: Physicochemical and Structural Properties
Fenretinide is a synthetic amide of all-trans-retinoic acid.[1] The primary metabolic conversion to 4-oxo-fenretinide involves an oxidation at the 4th position of the cyclohexene ring, introducing a ketone group.[6] This seemingly minor structural modification has significant implications for the molecule's biological activity, as will be explored in subsequent sections.
| Property | Fenretinide (4-HPR) | 4-oxo-fenretinide (4-oxo-4-HPR) |
| IUPAC Name | (2E,4E,6E,8E)-N-(4-Hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide | 4-Oxo-N-(4-hydroxyphenyl)retinamide |
| Chemical Formula | C₂₆H₃₃NO₂ | C₂₆H₃₁NO₃ |
| Molecular Weight | 391.55 g/mol | 405.53 g/mol |
| Structure | ||
| Key Feature | Hydroxyphenyl amide of retinoic acid | Oxidized form with a ketone group on the cyclohexene ring[6] |
| Solubility | Hydrophobic, not water-soluble[3] | More polar than Fenretinide[1][7] |
Section 2: Comparative Mechanism of Action
While both compounds induce apoptosis, their underlying mechanisms show critical distinctions, particularly concerning retinoid receptor dependence and cell cycle effects.
Retinoid Receptor (RAR/RXR) Activity
Classical retinoids exert their effects by binding to and activating nuclear receptors, specifically Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[6] However, a key feature of Fenretinide's appeal is its ability to induce apoptosis even in cancer cells that are resistant to traditional retinoids, suggesting a receptor-independent mechanism.[2]
-
Fenretinide (4-HPR): Shows only weak binding affinity for RARs and does not bind to RXRs.[6] Its apoptotic effects are largely considered to be mediated by RAR-independent pathways.[4][6]
-
4-oxo-fenretinide (4-oxo-4-HPR): Like its parent compound, it binds very poorly to RARs, being 1,700 to 5,600 times less potent than all-trans-retinoic acid, and shows no binding to RXRs.[6] Crucially, its growth-inhibitory effects are not reversed by RAR antagonists, providing strong evidence that its mechanism is independent of these nuclear receptors.[6][8]
Causality Insight: The independence from RAR/RXR pathways is a significant therapeutic advantage. It suggests that these compounds can bypass common resistance mechanisms that develop in tumors due to downregulation or mutation of retinoid receptors, broadening their potential clinical applicability.
While comprehensive, directly comparative pharmacokinetic data is limited, studies in human patients provide valuable insights into their relative concentrations and behavior in vivo.
| Parameter | Fenretinide (4-HPR) | 4-oxo-fenretinide (4-oxo-4-HPR) | Data Source |
| Relative Plasma Level | On average, 1.4-fold higher than 4-oxo-4-HPR. | [5][7] On average, 0.7-fold the concentration of 4-HPR. | [5][7] Plasma from women on 200 mg/day 4-HPR for 5 years. |
| Mean Cmax (single dose) | 0.9 to 6.6 µM (dose-dependent) | Not explicitly separated | Neuroblastoma patients (100-4,000 mg/m²/day). |
| Steady-State Cmax | 1.6 to 14.5 µM (dose-dependent) | 0.4 to 5 µM (dose-dependent) | Neuroblastoma patients (100-4,000 mg/m²/day). |
| Mean Half-life (t½) | ~22 hours | [9] Not explicitly determined | Neuroblastoma patients. |
| Bioavailability Issue | Historically limited due to poor water solubility, leading to development of new formulations (e.g., IV lipid emulsion). | [3][10] N/A | General knowledge. |
Expert Interpretation: Although plasma concentrations of 4-oxo-fenretinide are generally lower than the parent drug, its significantly higher potency in vitro suggests that these concentrations are pharmacologically relevant and may be sufficient to exert a powerful anticancer effect. T[7][9]he combined and synergistic action of both compounds likely contributes to the overall therapeutic effect observed in patients.
[6][11]### Section 4: Head-to-Head Efficacy: In Vitro Studies
The most direct comparison of efficacy comes from in vitro cytotoxicity assays, typically measured by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that inhibits 50% of cell viability. A[12]cross multiple cancer types, 4-oxo-fenretinide consistently demonstrates superior or equivalent potency to Fenretinide.
| Cell Line | Cancer Type | Fenretinide (4-HPR) IC₅₀ (µM) | 4-oxo-fenretinide IC₅₀ (µM) | Potency Fold-Increase (approx.) |
| Ovarian Cancer | ||||
| A2780 | Ovarian | 1.0 | [7] 0.6 | [7] 1.7x |
| A2780/HPR (Resistant) | Ovarian | >10 | 3.5 | >2.9x |
| IGROV-1 | Ovarian | 2.5 | 1.2 | 2.1x |
| OVCAR-3 | Ovarian | 2.5 | 2.5 | 1.0x |
| Breast Cancer | ||||
| T47D | Breast | 3.5 | 1.5 | 2.3x |
| MCF-7 | Breast | 2.0 | 1.5 | 1.3x |
| MDA-MB-231 | Breast | 3.0 | 1.5 | 2.0x |
| ZR-75-1 | Breast | 2.5 | 1.0 | 2.5x |
| Neuroblastoma | ||||
| SK-N-BE(2) | Neuroblastoma | 2.0 | 1.0 | 2.0x |
| HTLA-230 | Neuroblastoma | 1.5 | 1.0 | 1.5x |
| IMR-32 | Neuroblastoma | 2.0 | 1.0 | 2.0x |
Data compiled from Appierto et al., Cancer Research, 2006 and Sabnis et al., Clinical Cancer Research, 2005.
[6][7]Key Finding: 4-oxo-fenretinide is two to four times more effective than Fenretinide in the majority of tested cancer cell lines. C[1][6][8]ritically, it retains significant activity against the A2780/HPR cell line, which is resistant to the parent drug, demonstrating a lack of cross-resistance. T[6]his suggests that 4-oxo-fenretinide could be effective in tumors that have acquired resistance to Fenretinide.
Section 5: Experimental Protocols for Comparative Assessment
To ensure trustworthiness and enable replication of findings, this section provides detailed, step-by-step methodologies for the key assays used to compare Fenretinide and its metabolite.
Protocol 5.1: Assessment of Cytotoxicity (MTT Assay)
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
[13]1. Cell Seeding: Plate cells (e.g., A2780, T47D) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. 2. Drug Treatment: Prepare stock solutions of Fenretinide and 4-oxo-fenretinide in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 20 µM. Remove the medium from the wells and add 100 µL of the respective drug dilutions. Include wells with medium and DMSO as a vehicle control. 3. Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂. 4. MTT Addition: Remove the drug-containing medium. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals. 5[14]. Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals. M[14]ix gently on an orbital shaker for 15 minutes. 6. Absorbance Reading: Measure the absorbance at 492 nm or 570 nm using a microplate reader. 7[14]. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 5.2: Quantification of Apoptosis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
[15]1. Cell Treatment: Seed 5 x 10⁵ cells in 6-well plates. After 24 hours, treat with a relevant concentration of Fenretinide or 4-oxo-fenretinide (e.g., 5 µM) for 24-48 hours. Include a vehicle-treated control. 2. Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes. 3. Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again and discard the supernatant. 4. Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. 5. Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) Staining Solution to the cell suspension. G[16]ently vortex and incubate for 15 minutes at room temperature in the dark. 6. Dilution: Add 400 µL of 1X Binding Buffer to each tube. 7. Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer. * Viable cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol 5.3: Measurement of Intracellular ROS (CM-H₂DCFDA Assay)
This assay uses a cell-permeable probe that fluoresces upon oxidation by intracellular ROS.
[6][17]1. Cell Seeding: Plate cells in 6-well plates or a 96-well black plate suitable for fluorescence measurement. Allow cells to adhere overnight. 2. Probe Loading: Remove the culture medium and wash the cells once with warm PBS or HBSS. A[18]dd medium containing 5-10 µM CM-H₂DCFDA to the cells. Incubate for 30-60 minutes at 37°C, protected from light. 3[18]. Washing: Remove the probe-containing medium and wash the cells 2-3 times with warm PBS or HBSS to remove any unloaded probe. 4[18]. Drug Treatment: Add pre-warmed medium containing the desired concentrations of Fenretinide, 4-oxo-fenretinide, or a vehicle control. A positive control (e.g., H₂O₂) can also be included. 5. Incubation: Incubate for the desired time period (e.g., 30 minutes to 6 hours). 6. Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer (FL-1 channel). 7[17][19]. Data Analysis: Normalize the fluorescence intensity of treated samples to that of the vehicle control to determine the fold-increase in ROS production.
Section 6: Synthesis and Expert Interpretation
The evidence strongly indicates that 4-oxo-fenretinide is more than just a metabolite of Fenretinide; it is a highly potent anticancer agent with distinct and advantageous properties.
-
Superior Potency: 4-oxo-fenretinide consistently demonstrates a 2- to 4-fold higher cytotoxic potency than its parent compound across a range of cancer cell lines. 2[1][6][8]. Unique Mechanism & Lack of Cross-Resistance: Its ability to induce G2-M arrest and its efficacy in Fenretinide-resistant cells suggest it operates through at least partially different mechanisms. T[1][6]his dual mechanism of action—ROS induction and antimicrotubule activity—could make it more difficult for tumors to develop resistance. 3[1]. Therapeutic Implications: The synergistic interaction observed when combining Fenretinide and 4-oxo-fenretinide presents a compelling therapeutic strategy. T[6][11]his combination could potentially enhance overall efficacy, overcome resistance, and allow for lower, less toxic doses of the parent drug.
For drug development professionals, these findings suggest several avenues for exploration. The development of 4-oxo-fenretinide as a standalone therapeutic agent is warranted, given its superior potency and distinct mechanism. Furthermore, designing drug delivery systems that either promote the conversion of Fenretinide to 4-oxo-fenretinide at the tumor site or deliver a combination of both compounds could be a highly effective strategy to maximize therapeutic benefit.
Conclusion
The comparative analysis of Fenretinide and its primary metabolite, 4-oxo-fenretinide, reveals a classic example of metabolic activation. While Fenretinide is an effective pro-drug, 4-oxo-fenretinide emerges as a more potent effector molecule, exhibiting enhanced cytotoxicity, a distinct cell cycle arrest mechanism, and the ability to overcome resistance to the parent compound. Their combined, synergistic action likely underpins the clinical activity of Fenretinide. Future research and clinical development should focus on leveraging the unique strengths of 4-oxo-fenretinide, both as a single agent and in combination, to unlock the full therapeutic potential of this promising class of synthetic retinoids.
References
-
Appierto, O., et al. (2006). 4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines. Cancer Research. [Link]
-
Codenotti, S., et al. (2011). 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLoS ONE. [Link]
-
Estevinho, F., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. [Link]
-
Kummar, S., et al. (2017). Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives. PMC - NIH. [Link]
-
Moghe, A., et al. (2014). The mechanisms of Fenretinide-mediated anti-cancer activity and prevention of obesity and type-2 diabetes. PubMed. [Link]
-
Sabnis, N., et al. (2005). Identification of the Fenretinide Metabolite 4-Oxo-Fenretinide Present in Human Plasma and Formed in Human Ovarian Carcinoma Cells through Induction of Cytochrome P450 26A1. Clinical Cancer Research. [Link]
-
Wikipedia. (n.d.). Fenretinide. [Link]
-
Formelli, F., et al. (2006). 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines. PubMed. [Link]
-
SciTech Development. (n.d.). Fenretinide Drug Combinations. [Link]
-
Hail, N., et al. (2006). Mechanisms of fenretinide-induced apoptosis. PubMed. [Link]
-
SciTech Development. (n.d.). Fenretinide (4-HPR): Its History, Properties & Uses. [Link]
-
My-Lien, N., et al. (2018). A Phase I Study of Intravenous Fenretinide (4-HPR) for Patients with Malignant Solid Tumors. PMC - NIH. [Link]
-
Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). [Link]
-
S, S., & K, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]
-
Garaventa, A., et al. (2008). Pharmacokinetics of Oral Fenretinide in Neuroblastoma Patients: Indications for Optimal Dose and Dosing Schedule Also With Respect to the Active Metabolite 4-oxo-fenretinide. PubMed. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
van Meerloo, J., et al. (2023). MTT (Assay protocol). Protocols.io. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Intracellular ROS Assay Kit (Green Fluorescence). [Link]
Sources
- 1. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells | PLOS One [journals.plos.org]
- 2. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitechdevelopment.com [scitechdevelopment.com]
- 4. Cytotoxicity and molecular activity of fenretinide and metabolites in T-cell lymphoid malignancy, neuroblastoma, and ovarian cancer cell lines in physiological hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma and formed in human ovarian carcinoma cells through induction of cytochrome P450 26A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of oral fenretinide in neuroblastoma patients: indications for optimal dose and dosing schedule also with respect to the active metabolite 4-oxo-fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase I Study of Intravenous Fenretinide (4-HPR) for Patients with Malignant Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. doc.abcam.com [doc.abcam.com]
- 18. bioscience.co.uk [bioscience.co.uk]
- 19. bio-protocol.org [bio-protocol.org]
Assessing the synergistic effects of 13-cis-Fenretinide with PARP inhibitors
The combination of 13-cis-Fenretinide and PARP inhibitors represents a scientifically sound and promising strategy for enhancing anti-cancer therapy. The ability of Fenretinide to induce DNA damage and the subsequent blockade of repair by PARP inhibitors can create a potent synergistic effect, potentially expanding the clinical utility of PARP inhibitors to a wider range of tumors. The experimental protocols and analytical frameworks provided in this guide offer a robust approach for researchers to investigate and validate this therapeutic concept. Further preclinical and clinical studies are warranted to fully elucidate the potential of this combination in various cancer types. [19]
References
- Efficacy and Safety of Combination Therapy with PARP Inhibitors and Anti-Angiogenic Agents in Ovarian Cancer: A Systematic Review and Meta-Analysis. (2025, March 6).
- Fenretinide Drug Combin
- Targeting FEN1 to enhance efficacy of PARP inhibition in triple-negative breast cancer. (2024, October 3).
- JAVELIN PARP Medley: Combining PARP inhibitors and immune checkpoint inhibitors. (2023, April 20). VJHemOnc.
- PARP Inhibitors: Clinical Limitations and Recent
- Involvement of Reactive Oxygen Species in N-(4-Hydroxyphenyl)retinamide-Induced Apoptosis in Cervical Carcinoma Cells.
- PARP Inhibitors as a Therapeutic Agent for Homologous Recombination Deficiency in Breast Cancers. (2019, March 30).
- PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. (2017, March 16).
- Targeting FEN1/EXO1 to enhance efficacy of PARP inhibition in triple-negative breast cancer. (2025, March 6).
- Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule. (2022, July 4).
- PARP Inhibitors in Prostate Cancer–the Preclinical Rationale and Current Clinical Development. (2019, July 26).
- Inducing Synergistic DNA Damage by TRIP13 and PARP1 Inhibitors Provides a Potential Treatment for Hepatocellular Carcinoma. (2022, April 11).
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
- The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors.
- Mechanism of Action of PARP Inhibitors. (2025, April 11). Annual Reviews.
- Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer.
- The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings.
- [Homologous recombination deficiency and PARP inhibitors in therapeutics]. (2021, November 17).
- Mechanisms of fenretinide-induced apoptosis.
- Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies Th
- DNA damage repaired by antioxidant enzymes. (2023, June 1). CeMM.
- Synthetic Lethality of PARP Inhibitors in Prostate Cancer. (2018, May 3). CancerNetwork.
- The mechanism of PARP inhibitor action is identified. (2024, March 22). Drug Target Review.
- Fenretinide Activates Caspases and Induces Apoptosis in Gliomas. (1999, August 1). AACR Journals.
- Synthetic Diphenylacetylene-Based Retinoids Induce DNA Damage in Chinese Hamster Ovary Cells without Altering Viability. (2022, February 1). MDPI.
- BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. (2024, July 15).
- Fenretinide and its relation to cancer.
- How Do PARP Inhibitors Work In Cancer? (2016, July 21). Dana-Farber Cancer Institute.
- PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregul
- What is HRD? And how can PARP inhibitors help? (2025, March 20). YouTube.
- Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. (2022, December 22). Oxford Academic.
- Retinoids and Reactive Oxygen Species in Cancer Cell Death and Therapeutics. (2021, May 10).
- The Synergistic Effect of PARP Inhibitors and Irinotecan in Small Cell Lung Cancer Cells. (2025, October 4).
- Treatment of 13-cis retinoic acid and 1,25-dihydroxyvitamin D3 inhibits TNF-alpha-mediated expression of MMP-9 protein and cell invasion through the suppression of JNK pathway and microRNA 221 in human pancreatic adenocarcinoma cancer cells. (2021, March 17). PLOS ONE.
- Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry.
Sources
- 1. scitechdevelopment.com [scitechdevelopment.com]
- 2. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenretinide and its relation to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanisms of fenretinide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. How Do PARP Inhibitors Work In Cancer? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PARP Inhibitors as a Therapeutic Agent for Homologous Recombination Deficiency in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]
- 14. annualreviews.org [annualreviews.org]
- 15. Targeting FEN1 to enhance efficacy of PARP inhibition in triple-negative breast cancer | bioRxiv [biorxiv.org]
- 16. Targeting FEN1/EXO1 to enhance efficacy of PARP inhibition in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inducing Synergistic DNA Damage by TRIP13 and PARP1 Inhibitors Provides a Potential Treatment for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A-Z Guide to the Safe Disposal of Fenretinide (13-cis-Retinamide) in a Laboratory Setting
From the Desk of a Senior Application Scientist
Fenretinide, also known as N-(4-hydroxyphenyl)retinamide or 4-HPR, is a synthetic retinoid of significant interest in developmental biology and oncology research. Its potent biological activity necessitates a rigorous and informed approach to its handling and disposal. Improper disposal not only risks environmental contamination but also poses significant health threats due to its potential to damage fertility or harm an unborn child.[1][2][3] This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of Fenretinide waste, ensuring the protection of both laboratory personnel and the environment. The causality behind these procedures is rooted in the chemical's specific hazards, and adherence to this protocol is a cornerstone of a self-validating laboratory safety system.
Part 1: Hazard Assessment & Personal Protective Equipment (PPE)
Before handling Fenretinide, a thorough understanding of its hazards is critical. This compound is not benign; it is classified with several GHS (Globally Harmonized System) warnings that dictate our handling and disposal strategy.
Core Directive: Always consult the manufacturer's Safety Data Sheet (SDS) before use.[4] This document is the primary source of hazard information.
Fenretinide Hazard Profile
| Hazard Classification | GHS Hazard Statement | Causality & Implication for Handling |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[2][5] | Requires containment of dust and prevention of skin contact. All manipulations should occur in a ventilated enclosure. |
| Skin Irritation | H315: Causes skin irritation.[1][2][5] | Dictates the mandatory use of appropriate chemical-resistant gloves. |
| Serious Eye Irritation | H319: Causes serious eye irritation.[2][5] | Safety glasses with side shields or goggles are non-negotiable. |
| Reproductive Toxicity | H360: May damage fertility or the unborn child.[1][2][5] | This is a critical hazard. It underscores the need for stringent containment and decontamination procedures to prevent any exposure, especially for personnel of child-bearing potential. Access to the material should be restricted. |
| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects.[1] | Absolutely no drain disposal. This hazard is the primary driver for chemical waste segregation and disposal via approved hazardous waste streams. |
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Dispose of gloves as contaminated waste after handling.[6]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A buttoned lab coat must be worn to protect from skin exposure.
-
Respiratory Protection: For weighing or procedures that may generate dust, work within a chemical fume hood or a ventilated enclosure.[2][3]
Part 2: Spill Management Protocol
Accidents happen, but a prepared response minimizes risk. The immediate goal is to contain the spill, decontaminate the area, and protect personnel.
Immediate Steps for a Small Spill (Solid Fenretinide < 1g):
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: Ensure you are wearing the full PPE described in Part 1.
-
Contain Dust: Gently cover the spill with a damp paper towel to avoid generating airborne dust.
-
Clean-Up:
-
Carefully wipe the area from the outside-in with the damp paper towel.
-
For the final decontamination, use a cloth lightly dampened with ethanol or another suitable solvent in which Fenretinide is soluble (e.g., DMSO, dimethyl formamide).[4]
-
-
Collect Waste: Place all contaminated materials (paper towels, used gloves, etc.) into a clearly labeled hazardous waste bag or container.
-
Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.
Caption: Workflow for managing a small laboratory spill of solid Fenretinide.
Part 3: Step-by-Step Disposal Protocol
The guiding principle for Fenretinide disposal is that it must be treated as hazardous chemical waste.[7] It should never be disposed of in the regular trash or down the drain.[8][9]
Step 1: Identify and Segregate Waste Streams
Proper segregation at the point of generation is the most critical step.[10][11] Keep different waste streams separate to ensure compliant disposal.
-
Stream A: Unused/Expired Solid Fenretinide:
-
Keep the compound in its original, clearly labeled container.[1]
-
If the original container is compromised, transfer it to a new, compatible, and sealable container. Label it clearly with "Hazardous Waste: Fenretinide".
-
-
Stream B: Contaminated Solid Waste:
-
This includes used gloves, weigh boats, pipette tips, and any other disposable labware that has come into direct contact with Fenretinide.
-
Collect this waste in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.[3][8] The container must be clearly labeled "Hazardous Waste: Fenretinide Contaminated Debris".
-
-
Stream C: Contaminated Liquid Waste:
-
This includes stock solutions (e.g., in DMSO or ethanol) and any solvent used for rinsing contaminated glassware.[4]
-
Collect in a sealable, chemical-resistant (e.g., Nalgene or glass) container.
-
The container must be labeled "Hazardous Waste: Fenretinide in [Solvent Name]".
-
Crucially, do not mix incompatible waste streams. For example, do not mix chlorinated solvents with non-chlorinated solvents.
-
Step 2: Proper Containerization and Labeling
Your institution's Environmental Health & Safety (EHS) office will have specific requirements, but universal best practices include:
-
Keep Containers Closed: All waste containers must be securely sealed at all times, except when adding waste.[9][12]
-
Use Secondary Containment: Liquid waste containers should be stored in a secondary, larger container (like a plastic tub) to contain any potential leaks.[9][10]
-
Label Clearly: Every waste container must have a hazardous waste tag affixed. This tag should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Fenretinide (CAS: 65646-68-6)"
-
The specific hazards (e.g., "Toxic," "Reproductive Hazard," "Environmental Hazard").
-
The accumulation start date.
-
Step 3: Storage and Final Disposal
-
Storage: Store the sealed and labeled waste containers in a designated, secure area within the lab, away from general traffic.[11][13] This area should be clearly marked as a satellite accumulation area for hazardous waste.
-
Handover: Do not allow waste to accumulate for extended periods.[13] Follow your institution's procedures to schedule a pickup from your EHS office. They are the only personnel authorized to transport and arrange for the final disposal of the material, which is typically done via high-temperature incineration at an approved facility.[6][14]
Caption: Decision workflow for the segregation and disposal of Fenretinide waste.
Conclusion: A Culture of Responsibility
The proper disposal of 13-cis-Fenretinide is not merely a procedural task; it is a fundamental aspect of responsible scientific practice. By understanding the compound's inherent hazards—particularly its reproductive toxicity and ecotoxicity—and adhering to a strict protocol of segregation, containment, and partnership with your institution's EHS department, you build a self-validating system of safety. This ensures that your research advances knowledge without compromising the health of your team or the integrity of the environment.
References
-
PubChem Laboratory Chemical Safety Summary (LCSS) for Fenretinide. (2025). National Institutes of Health. Retrieved from [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. Retrieved from [Link]
-
University of Illinois Division of Research Safety, Chemical Waste Procedures. University of Illinois. Retrieved from [Link]
-
Dartmouth College Environmental Health & Safety, Hazardous Waste Disposal Guide. (2022). Dartmouth College. Retrieved from [Link]
-
National Science Teaching Association, Laboratory Waste Disposal Safety Protocols. (2024). NSTA. Retrieved from [Link]
-
LKT Laboratories, Inc. Safety Data Sheet. LKT Laboratories, Inc. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Fenretinide | C26H33NO2 | CID 5288209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. carlroth.com [carlroth.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 13. ptb.de [ptb.de]
- 14. tcichemicals.com [tcichemicals.com]
Comprehensive Guide to Personal Protective Equipment for Handling 13-cis-Fenretinide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 13-cis-Fenretinide (4-HPR). As a synthetic retinoid with cytotoxic properties, stringent adherence to proper personal protective equipment (PPE) protocols is paramount to ensure personnel safety and prevent occupational exposure. This document outlines the necessary PPE, the rationale for its use, and detailed procedures for its implementation and disposal.
Understanding the Risks Associated with 13-cis-Fenretinide
13-cis-Fenretinide is classified as a hazardous substance.[1][2] Its primary risks include:
-
Reproductive Toxicity: It may cause harm to an unborn child.[1][3][4]
-
Irritation: It can cause serious irritation to the skin and eyes.[1][2][4][5]
-
Harmful if Swallowed: Accidental ingestion may lead to adverse health effects.[1][4]
-
Respiratory Irritation: Inhalation of the powdered form can irritate the respiratory system.[1][2][4]
Given its cytotoxic nature, it is crucial to handle 13-cis-Fenretinide with the same precautions as other cytotoxic drugs to prevent potential long-term health effects from occupational exposure.[6][7]
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the minimum PPE required for handling 13-cis-Fenretinide. The specific level of PPE may be scaled based on the quantity of the compound being handled and the procedure being performed.
| PPE Component | Specification | Rationale for Use |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Lab Coat/Gown | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[8] | Protects skin and personal clothing from contamination. Disposable gowns prevent the cross-contamination of other laboratory areas. |
| Eye/Face Protection | Chemical splash goggles and a face shield. | Protects the eyes and face from splashes of solutions or airborne particles of the compound.[1][2] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Prevents the inhalation of airborne particles, especially when handling the powdered form of the compound.[1][9] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area.[8] |
Procedural Guidance: Donning and Doffing PPE
Proper technique in donning and doffing PPE is critical to prevent contamination. The following step-by-step protocols should be strictly followed.
Donning PPE Protocol
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Shoe Covers: Put on shoe covers.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Put on the disposable gown, ensuring it is fully fastened at the back.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of the gown.
-
Respiratory Protection: Fit the N95 respirator, ensuring a proper seal.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.
Doffing PPE Protocol (to be performed in a designated area)
-
Shoe Covers: Remove and discard shoe covers.
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of the head.
-
Gown: Untie the gown and pull it away from the body, turning it inside out as it is removed.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Respirator: Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Workflow for Handling and Disposal of 13-cis-Fenretinide
The following diagram illustrates the recommended workflow for the safe handling and disposal of 13-cis-Fenretinide and associated waste.
Caption: Workflow for Safe Handling of 13-cis-Fenretinide
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Contain the Spill: If safe to do so, use a spill kit to absorb the spill. For powdered spills, gently cover with damp absorbent pads to avoid generating dust.[1]
-
Don PPE: Personnel involved in the cleanup must wear the full PPE outlined in this guide.
-
Clean the Area: Once the spill is absorbed, decontaminate the area with an appropriate cleaning agent.
-
Dispose of Waste: All materials used for cleanup must be disposed of as cytotoxic waste.[7]
-
Report the Incident: Report the spill to the appropriate environmental health and safety officer.
Waste Disposal Plan
All materials contaminated with 13-cis-Fenretinide must be disposed of as cytotoxic waste. This includes:
-
Used PPE (gloves, gowns, shoe covers, etc.)
-
Empty vials and containers
-
Contaminated lab supplies (pipette tips, absorbent pads, etc.)
Contaminated waste should be placed in clearly labeled, leak-proof cytotoxic waste containers for incineration.[8]
References
- Redfern, C. P., & Lovat, P. E. (2003). The cell and molecular biology of fenretinide. In Retinoids and Cancer (pp. 237-250). Humana Press.
-
Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
- Polovich, M., & Olsen, M. (Eds.). (2018). Safe Handling of Hazardous Drugs. Oncology Nursing Society.
- National Institute for Occupational Safety and Health. (2004). NIOSH Alert: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. DHHS (NIOSH)
-
PubChem. (n.d.). 13-cis-Retinol. Retrieved from [Link]
- NHS. (2018). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage.
- WorkSafe Queensland. (2017).
- American Society of Health-System Pharmacists. (2006). ASHP guidelines on handling hazardous drugs. American Journal of Health-System Pharmacy, 63(12), 1172-1193.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. mdpi.com [mdpi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 13-cis-Retinol | C20H30O | CID 9904001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hse.gov.uk [hse.gov.uk]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
